1,2,4-Trioxolane
Description
Structure
3D Structure
Properties
CAS No. |
289-14-5 |
|---|---|
Molecular Formula |
C2H4O3 |
Molecular Weight |
76.05 g/mol |
IUPAC Name |
1,2,4-trioxolane |
InChI |
InChI=1S/C2H4O3/c1-3-2-5-4-1/h1-2H2 |
InChI Key |
RZYIPLSVRHWROD-UHFFFAOYSA-N |
SMILES |
C1OCOO1 |
Canonical SMILES |
C1OCOO1 |
Other CAS No. |
289-14-5 |
Origin of Product |
United States |
Foundational & Exploratory
1,2,4-trioxolane core structure and chemical properties
An In-depth Technical Guide to the 1,2,4-Trioxolane Core: Structure, Properties, and Applications
Introduction
The this compound, commonly known as an ozonide, is a five-membered heterocyclic compound featuring a peroxide bond (O-O) within its structure.[1] This core structure is a key intermediate in the ozonolysis of alkenes, a fundamental reaction in organic chemistry where unsaturated bonds are cleaved by ozone.[2][3] While often transient, substituted 1,2,4-trioxolanes can be isolated as relatively stable compounds.[4] Their significance has grown immensely in medicinal chemistry, primarily due to the discovery that the endoperoxide moiety is the key pharmacophore in potent antimalarial drugs, including the natural product artemisinin (B1665778) (which contains a related 1,2,4-trioxane (B1259687) ring) and the synthetic drug arterolane.[5][6][7][8][9]
This guide provides a comprehensive technical overview of the this compound core, detailing its structure, chemical properties, synthesis, and critical role in drug development for an audience of researchers, scientists, and medicinal chemists.
Core Structure and Physicochemical Properties
The this compound ring consists of two carbon atoms and three oxygen atoms, with one of the oxygen-oxygen bonds forming a peroxide bridge.[1] The parent compound, ethylene (B1197577) ozonide (C₂H₄O₃), serves as the fundamental model for this class of molecules.[1] The stability and reactivity of the ring are highly dependent on the nature and steric bulk of its substituents.[10] For instance, sterically shielded trioxolanes, such as those derived from adamantane, exhibit remarkable stability.[10]
Quantitative Physicochemical Data
The following table summarizes key physicochemical properties for the unsubstituted this compound molecule.
| Property | Value | Unit | Source |
| Molecular Formula | C₂H₄O₃ | - | [11][12][13] |
| Molecular Weight | 76.05 | g/mol | [1][11] |
| CAS Number | 289-14-5 | - | [11][12][13] |
| Enthalpy of Vaporization | 34.80 | kJ/mol | [14] |
| Ionization Energy | 10.10 - 10.67 | eV | [14] |
| Octanol/Water Partition Coeff. (logP) | -0.120 | - | [14] |
| Water Solubility (logS) | 0.20 | mol/l | [14] |
| McGowan's Volume | 45.790 | ml/mol | [14] |
| Ideal Gas Heat Capacity (Cp,gas at 298.15 K) | 68.9 ± 4.0 | J/mol·K | [11] |
Synthesis of the this compound Core
Several synthetic routes exist for the formation of the this compound ring, each with distinct advantages and applications.
Ozonolysis of Alkenes (Criegee Mechanism)
The most traditional method for forming 1,2,4-trioxolanes is the ozonolysis of alkenes. The reaction proceeds through a mechanism proposed by Rudolf Criegee in 1953.[2] Ozone undergoes a 1,3-dipolar cycloaddition to the alkene double bond to form a highly unstable primary ozonide, also known as a molozonide (a 1,2,3-trioxolane).[2][3][15] This intermediate rapidly cleaves and rearranges to form a carbonyl oxide (the Criegee intermediate) and a carbonyl compound (an aldehyde or ketone).[2] These two fragments then recombine in a second 1,3-dipolar cycloaddition to yield the more stable secondary ozonide, the this compound.[2][15]
Griesbaum Co-ozonolysis
For the targeted synthesis of tetrasubstituted, stable 1,2,4-trioxolanes, the Griesbaum co-ozonolysis is a powerful alternative to traditional ozonolysis.[16][17] This method avoids the need for preparing often unstable tetrasubstituted alkene precursors.[16] The reaction involves the ozonolysis of an O-methyl oxime in the presence of a carbonyl compound (typically a ketone).[4][16][18] The oxime reacts with ozone to form a carbonyl oxide intermediate, which is then trapped by the ketone via a 1,3-dipolar cycloaddition to selectively form the desired ozonide.[4][16] This method offers high selectivity, operational simplicity, and good yields under mild conditions.[17]
SnCl₄-Catalyzed Synthesis from 1,5-Diketones
A more recent, ozone-free approach involves the synthesis of bridged 1,2,4-trioxolanes from 1,5-diketones and hydrogen peroxide, catalyzed by tin(IV) chloride (SnCl₄).[19][20] This method provides a valuable alternative for creating complex bicyclic systems resembling the core of artemisinin.[20] The reaction conditions, including the choice of solvent and the molar ratio of reagents, can be optimized to control the stereoisomeric ratio of the resulting ozonides.[19][20]
Chemical Properties and Reactivity
The defining chemical feature of the this compound ring is its endoperoxide bridge. This moiety is susceptible to reductive cleavage, a property that is central to its biological activity.
Reaction with Ferrous Iron (Fe²⁺)
The antimalarial action of 1,2,4-trioxolanes is predicated on their reaction with ferrous iron (Fe²⁺), which is believed to be present in the form of free heme within the food vacuole of the malaria parasite.[6][21][22][23] This Fenton-like reaction involves a single-electron transfer from Fe²⁺ to the peroxide bond, causing its cleavage.[24][25] This initial step generates an oxygen-centered radical, which rapidly rearranges to produce highly reactive and cytotoxic carbon-centered radicals.[21][23][24]
Applications in Drug Development
The unique reactivity of the this compound core with ferrous iron makes it an exceptionally valuable pharmacophore in drug design, particularly for diseases where iron metabolism is a key feature.
Antimalarial Agents
The success of artemisinin spurred the development of fully synthetic peroxides to overcome issues of cost, availability, and pharmacokinetic limitations.[23] The 1,2,4-trioxolanes have emerged as a leading class of synthetic antimalarials.[7][26]
-
Arterolane (OZ277) : This was the first synthetic peroxide antimalarial, containing a dispiro-1,2,4-trioxolane structure, to be approved for clinical use.[5]
-
Artefenomel (OZ439) : A related analogue with improved pharmacokinetic properties that progressed through human clinical trials.[5][22]
The mechanism of action for these drugs involves selective accumulation in Plasmodium falciparum-infected red blood cells. Inside the parasite's digestive vacuole, the drug is activated by heme-derived Fe²⁺, leading to the generation of carbon-centered radicals.[22][23] These radicals then alkylate multiple parasite proteins and heme, disrupting vital cellular processes and leading to parasite death.[23][27]
Other Therapeutic Areas and Applications
The principle of iron-dependent activation has been extended to other areas:
-
Antileishmanial and Antischistosomal Agents : Synthetic endoperoxides, including 1,2,4-trioxolanes, have shown promising activity against other protozoal infections like leishmaniasis and schistosomiasis.[20][28]
-
Ferrous Iron Probes : The specific reactivity with Fe²⁺ has been harnessed to develop chemical probes and sensors for detecting labile iron pools within cells, which is of great interest in studying iron homeostasis and related diseases.[10]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and study of 1,2,4-trioxolanes. Below are representative protocols based on published literature.
Protocol 1: Griesbaum Co-ozonolysis for 3"-Substituted Trioxolanes[5][29]
This protocol describes a stereocontrolled synthesis useful for preparing antimalarial analogues.
-
Reaction Setup : Dissolve the ketone substrate (e.g., tert-butyldiphenylsilyl ether 10 ) and an oxime (e.g., oxime 11 , 2.5 equivalents) in a suitable solvent such as CCl₄ or CH₂Cl₂/Pentane in a three-neck flask equipped with a gas inlet tube and a drying tube.[28][29]
-
Ozonolysis : Cool the solution to -78 °C using a dry ice/acetone bath.[2][28] Bubble a stream of ozone (O₃) through the stirred solution. Monitor the reaction by TLC or until the solution retains a blue color, indicating the presence of unreacted ozone.[2]
-
Work-up : Purge the solution with nitrogen or argon to remove excess ozone. Concentrate the reaction mixture under reduced pressure.
-
Purification : The crude trioxolane product (e.g., silyl (B83357) ether 12 ) is often used directly in the next step or can be purified by silica (B1680970) gel chromatography.[29] For subsequent reactions, the silyl ether can be deprotected using TBAF in THF to yield the target alcohol.[29]
Protocol 2: SnCl₄-Catalyzed Synthesis of Bridged Trioxolanes[20]
This protocol details an ozone-free method for creating bridged ozonides.
-
Reaction Setup : Dissolve the 1,5-diketone substrate (1.0 equivalent) in dry THF (or another suitable solvent like 1,4-dioxane) in a flask under an inert atmosphere.[20]
-
Reagent Addition : Cool the solution to 0–5 °C. With stirring, add a 5.1 M solution of H₂O₂ in Et₂O (1.5 equivalents) followed by the dropwise addition of SnCl₄ (5.0 equivalents).[20]
-
Reaction : Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 24 hours.[20]
-
Work-up : Quench the reaction by adding CHCl₃ and wash successively with water, a saturated aqueous solution of NaHCO₃, and brine.[20]
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via silica gel chromatography to isolate the stereoisomeric ozonides.[20]
Conclusion and Future Outlook
The this compound core is a privileged scaffold in medicinal chemistry, transitioning from a mere reaction intermediate to the centerpiece of life-saving therapeutics. Its unique iron-activated mechanism provides a powerful strategy for achieving pathogen-specific toxicity, as exemplified by the success of synthetic antimalarials. Future research is likely to focus on expanding the therapeutic applications of trioxolanes to other diseases characterized by dysregulated iron metabolism, such as certain cancers and other parasitic infections. Furthermore, refining synthetic methodologies to allow for greater structural diversity and precise stereochemical control will be crucial for developing next-generation trioxolane-based drugs and chemical probes with enhanced efficacy and tailored physicochemical properties.[17][22]
References
- 1. This compound | C2H4O3 | CID 78967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ozonolysis - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 4. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]
- 5. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and stereocontrolled synthesis of 1,2,4-trioxolanes useful for ferrous iron-dependent drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artemisinin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. This compound [webbook.nist.gov]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. chemeo.com [chemeo.com]
- 15. Supplemental Topics [www2.chemistry.msu.edu]
- 16. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Griesbaum Coozonolysis [organic-chemistry.org]
- 19. Bridged 1,2,4-Trioxolanes: SnCl4—Catalyzed Synthesis and an In Vitro Study against S. mansoni | MDPI [mdpi.com]
- 20. Bridged 1,2,4-Trioxolanes: SnCl4—Catalyzed Synthesis and an In Vitro Study against S. mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. media.malariaworld.org [media.malariaworld.org]
- 23. Identification of an antimalarial synthetic trioxolane drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Kinetic parameters for the reaction of 1,2,4-trioxolanes and artemisinin with iron(II): New evidence for the source of antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dispiro-1,2,4-trioxane analogues of a prototype dispiro-1,2,4-trioxolane: mechanistic comparators for artemisinin in the context of reaction pathways with iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. malariaworld.org [malariaworld.org]
- 27. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Action of 1,2,4-Trioxolane Antimalarials
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents. The 1,2,4-trioxolanes, a class of synthetic endoperoxides, represent a significant advancement in malaria chemotherapy, with compounds such as arterolane (B1665781) (OZ277) and artefenomel (B605594) (OZ439) having progressed to clinical trials.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 1,2,4-trioxolane antimalarials. It is now widely accepted that their parasiticidal activity is initiated by the reductive activation of the endoperoxide bridge by ferrous heme within the parasite's digestive vacuole, leading to the generation of cytotoxic carbon-centered radicals. These radicals subsequently induce parasite death through a multifactorial mechanism involving heme alkylation, protein alkylation, and the induction of oxidative stress. This document details the key molecular events, presents quantitative data on drug activity and target interactions, outlines protocols for essential experiments, and provides visual representations of the core mechanisms.
Core Mechanism of Action: Heme-Activated Radical Cascade
The antimalarial activity of 1,2,4-trioxolanes is contingent upon the presence of the peroxide bond.[1] The prevailing mechanism of action involves a series of steps initiated within the digestive vacuole of the intraerythrocytic parasite, a site of extensive hemoglobin degradation.
1.1. Reductive Activation by Ferrous Heme: The parasite's digestion of hemoglobin releases large quantities of heme. While the majority is oxidized to ferric (Fe³⁺) hematin (B1673048) and sequestered into hemozoin, a pool of ferrous (Fe²⁺) heme exists.[2] 1,2,4-trioxolanes are unreactive towards Fe³⁺ hemin (B1673052) but are rapidly degraded by reduced Fe²⁺ heme.[3][4] This interaction leads to the reductive cleavage of the O-O bond in the trioxolane ring.
1.2. Generation of Carbon-Centered Radicals: The initial cleavage of the endoperoxide bridge by Fe²⁺-heme forms an oxygen-centered radical, which rapidly rearranges to generate a more stable, secondary carbon-centered radical.[1][3] It is this carbon-centered radical that is considered the primary cytotoxic species responsible for the antimalarial effect.
1.3. Downstream Cytotoxic Effects: The generated radicals exert their parasiticidal effects through multiple pathways:
-
Heme Alkylation: The carbon-centered radicals can covalently bind to the heme molecule itself, forming heme-drug adducts.[2][3] This process is highly efficient for potent trioxolanes and may contribute to toxicity by inhibiting hemozoin formation, thereby increasing the concentration of toxic free heme.[2][3]
-
Protein Alkylation: The radicals are also capable of alkylating a wide range of parasite proteins, leading to loss of function.[5] This indiscriminate alkylation disrupts numerous essential cellular processes.
-
Induction of Oxidative Stress: The radical cascade contributes to a state of oxidative stress within the parasite, leading to lipid peroxidation and damage to cellular membranes.[1]
Recent studies using fluorescently labeled this compound probes have shown that these compounds accumulate in the parasite's digestive vacuole and associated neutral lipid bodies, consistent with a heme-mediated activation mechanism in this compartment.[1][6]
Quantitative Data
Table 1: In Vitro Antimalarial Activity of Representative 1,2,4-Trioxolanes against P. falciparum
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Arterolane (OZ277) | Not Specified | 1-2 | [1] |
| Artefenomel (OZ439) | Not Specified | ~1 | [7][8] |
| Trioxolane 8 | Not Specified | 1.8 ± 0.2 | [1] |
| Fluorescent Probe 5 | Not Specified | 8.8 ± 1.1 | [1] |
| Fluorescent Probe 6 | Not Specified | 6.8 ± 1.2 | [1] |
| Non-peroxidic Analogue 7 | Not Specified | >10,000 | [1] |
| Deoxycholic acid 1,2,4,5-tetraoxane | K1 (CQR) | 7.6 | [5] |
| Acetone-derived tetraoxane | K1 (CQR) | 3 | [5] |
CQR: Chloroquine-Resistant
Table 2: Heme Alkylation and PfATP6 Inhibition
| Compound | Assay | Parameter | Value | Reference |
| Spiro- and Dispiro-1,2,4-trioxolanes | Heme Alkylation | Correlation (R²) with IC₅₀ | 0.88 | [3][9] |
| Arterolane (OZ277/RBX11160) | PfATP6 Inhibition | Apparent Kᵢ (nM) | 7,700 | [10] |
| Artemisinin | PfATP6 Inhibition | Apparent Kᵢ (nM) | 79 | [10] |
Experimental Protocols
In Vitro Antimalarial Activity Assay (SYBR Green I)
This protocol is adapted from methods used to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.[1]
-
Parasite Culture: P. falciparum parasites are maintained in continuous culture in human erythrocytes (O⁺) at 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are kept at 37°C in a low oxygen environment (1% O₂, 4% CO₂, 95% N₂).
-
Drug Preparation: A stock solution of the this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve the desired final concentrations.
-
Assay Setup: Asynchronous or tightly synchronized ring-stage parasite cultures (e.g., 1% parasitemia, 2% hematocrit) are added to a 96-well microplate containing the serially diluted compounds.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, the plate is frozen at -80°C to lyse the erythrocytes. The plate is then thawed, and a lysis buffer containing the fluorescent DNA dye SYBR Green I is added to each well.
-
Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, and thus parasite growth. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Heme Alkylation Assay
This protocol describes a method to assess the ability of 1,2,4-trioxolanes to alkylate heme in vitro.[3]
-
Reagent Preparation:
-
Prepare a stock solution of hemin (Fe³⁺-heme) in DMSO.
-
Prepare a stock solution of the trioxolane compound in acetonitrile (B52724) (ACN).
-
Prepare a fresh solution of sodium dithionite (B78146) (reducing agent) in water.
-
-
Reaction Mixture: In a cuvette or microplate well, combine 50% ACN in water, the hemin stock solution, and the trioxolane stock solution.
-
Initiation of Reaction: The reaction is initiated by adding the sodium dithionite solution to reduce Fe³⁺ hemin to Fe²⁺ heme. The final concentrations should be in the low micromolar range (e.g., 10 µM heme, 20 µM trioxolane, and excess dithionite).
-
Spectrophotometric Monitoring: Immediately monitor the reaction by scanning the visible spectrum (e.g., 300-700 nm) at regular time intervals. The disappearance of the heme Soret peak at ~418 nm and the appearance of a new peak for the alkylated heme adduct at ~472 nm is indicative of heme alkylation.
-
Quantification: The extent of heme alkylation can be quantified by the percentage decrease in the absorbance of the heme Soret peak at a fixed time point under standardized conditions for different compounds.
-
LC-MS Analysis (Optional): The formation of the heme-drug adduct can be confirmed by liquid chromatography-mass spectrometry (LC-MS) analysis of the reaction mixture.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This protocol uses a fluorescent lipid probe to detect oxidative damage in parasite membranes.[1]
-
Parasite Culture: Culture P. falciparum to the desired stage (e.g., trophozoites).
-
Drug Treatment: Treat the parasite culture with the this compound compound (e.g., at a concentration of 250 nM) for a specified period (e.g., 2.5 hours). Include positive (e.g., artemisinin) and negative (e.g., a non-peroxidic analogue) controls.
-
Probe Loading: Add the BODIPY™ 581/591 C11 probe to the cultures at a final concentration of 1-2 µM and incubate for a further 30 minutes.
-
Cell Preparation and Imaging: Wash the cells to remove excess probe. The cells can then be imaged live using fluorescence microscopy.
-
Fluorescence Analysis:
-
In its unoxidized state, the probe fluoresces red (emission ~591 nm).
-
Upon oxidation by lipid peroxyl radicals, the probe's fluorescence shifts to green (emission ~510 nm).
-
An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation. Images from the two channels can be merged to visualize the extent of oxidation.
-
Protein Alkylation Profiling (Click Chemistry)
This protocol outlines a method to identify protein targets of 1,2,4-trioxolanes using activity-based protein profiling (ABPP) with "clickable" probes.[5][11]
-
Probe Synthesis: Synthesize a this compound analogue that incorporates a bioorthogonal handle, such as an alkyne or azide (B81097) group, required for the "click" reaction. A corresponding non-peroxidic control probe should also be prepared.
-
In Situ Labeling: Incubate cultured P. falciparum parasites with the clickable probe (e.g., at 1 µM) for a pharmacologically relevant duration (e.g., 6 hours).
-
Parasite Lysis and Protein Extraction: Isolate the parasites from the erythrocytes and lyse them to release the cellular proteins.
-
Click Reaction: To the protein lysate, add a fluorescent reporter molecule containing the complementary bioorthogonal handle (e.g., an azide-fluorophore if the probe has an alkyne). Catalyze the cycloaddition reaction (e.g., using a copper(I) catalyst).
-
Analysis of Labeled Proteins:
-
1D-Gel Electrophoresis: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an in-gel fluorescence scanner.
-
Proteomic Identification (LC-MS/MS): For target identification, the labeled proteins can be enriched (e.g., using biotin-tagged probes and streptavidin beads), digested into peptides (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins represent the targets of the this compound.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of action for this compound antimalarials.
Experimental Workflows
Caption: Workflow for identifying protein targets of 1,2,4-trioxolanes.
Discarded Hypotheses: The Role of PfATP6
The sarco/endoplasmic reticulum Ca²⁺-ATPase of P. falciparum, PfATP6, was initially proposed as a key target for the related endoperoxide antimalarial, artemisinin. However, evidence suggests this is unlikely to be the primary target for 1,2,4-trioxolanes. Studies have shown that arterolane (OZ277) inhibits PfATP6 with a much weaker potency (apparent Kᵢ = 7,700 nM) compared to its potent antimalarial activity (IC₅₀ ≈ 1-2 nM).[10] This significant discrepancy makes it improbable that direct inhibition of PfATP6 is the main mechanism of action for this class of compounds, reinforcing the model of heme-activated, radical-mediated, multi-target damage.
Conclusion
The mechanism of action of this compound antimalarials is a complex, multi-faceted process initiated by a specific chemical reaction within the parasite. The core events—heme-mediated activation and subsequent radical-induced damage—are well-supported by a substantial body of evidence. The promiscuous nature of the resulting carbon-centered radicals, leading to the alkylation of both heme and a wide array of essential proteins, explains the potent and rapid parasiticidal activity of these compounds. This multi-target mechanism is advantageous in that it may slow the development of resistance. A thorough understanding of these molecular pathways, aided by the experimental approaches detailed herein, is critical for the development of next-generation endoperoxide antimalarials and for optimizing the use of existing agents in combination therapies. The significant overlap in the protein alkylation profiles of 1,2,4-trioxolanes and artemisinins suggests a common mechanism of action, which also raises concerns about potential cross-resistance.[5] Continued research in this area will be vital for sustaining the efficacy of this important class of antimalarial drugs.
References
- 1. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. DSpace [scholarshare.temple.edu]
- 5. Synthesis and antimalarial activity of 3'-trifluoromethylated 1,2,4-trioxolanes and 1,2,4,5-tetraoxane based on deoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Click Chemistry-Based Proteomic Approach Reveals that this compound and Artemisinin Antimalarials Share a Common Protein Alkylation Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the antimalarial action of 1,2,4-trioxolanes with fluorescent chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abpbio.com [abpbio.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 11. researchgate.net [researchgate.net]
The Endoperoxide Bridge: A Linchpin in the Antimalarial Activity of 1,2,4-Trioxolanes
A Technical Guide for Researchers and Drug Development Professionals
The 1,2,4-trioxolane ring system, characterized by its endoperoxide bridge, is a critical pharmacophore in a potent class of synthetic antimalarial agents. This guide provides an in-depth exploration of the pivotal role of this structural motif in the biological activity of 1,2,4-trioxolanes, with a focus on their mechanism of action against Plasmodium falciparum, the deadliest malaria parasite. We delve into the structure-activity relationships, quantitative efficacy data, and detailed experimental methodologies crucial for researchers in the field of antimalarial drug discovery and development.
The Endoperoxide Bridge: The Engine of Antimalarial Action
The antimalarial activity of 1,2,4-trioxolanes is intrinsically linked to the presence and reactivity of the endoperoxide bridge (-O-O-).[1][2] This peroxide bond is the key to the molecule's ability to generate cytotoxic species within the parasite. The prevailing mechanism of action involves a bioactivation process initiated by a source of ferrous iron (Fe(II)), which is readily available within the parasite's digestive vacuole from the degradation of host hemoglobin.[3][4]
The interaction with Fe(II) leads to the reductive cleavage of the endoperoxide bridge, a process that generates highly reactive oxygen- and carbon-centered radicals.[5][6] These radical species are non-specific in their targets and can induce widespread damage to vital parasite biomolecules, including proteins, lipids, and nucleic acids, ultimately leading to parasite death.[5][7] One of the key targets of these radicals is heme, a byproduct of hemoglobin digestion. Alkylation of heme by the trioxolane-derived radicals disrupts the parasite's ability to detoxify heme into hemozoin, leading to a buildup of toxic heme.[4][8]
dot digraph "Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, label="Figure 1: Proposed Mechanism of Action of 1,2,4-Trioxolanes", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
Trioxolane [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FeII [label="Fe(II)-Heme\n(from Hemoglobin Digestion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActivatedComplex [label="Activated Trioxolane-Fe(II) Complex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Radicals [label="Oxygen & Carbon-Centered\nRadicals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HemeAlkylation [label="Heme Alkylation", fillcolor="#FFFFFF", fontcolor="#202124"]; ProteinAlkylation [label="Protein Alkylation", fillcolor="#FFFFFF", fontcolor="#202124"]; LipidPeroxidation [label="Lipid Peroxidation", fillcolor="#FFFFFF", fontcolor="#202124"]; ParasiteDeath [label="Parasite Death", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
Trioxolane -> ActivatedComplex [label="Enters Parasite\nDigestive Vacuole"]; FeII -> ActivatedComplex; ActivatedComplex -> Radicals [label="Reductive Cleavage of\nEndoperoxide Bridge"]; Radicals -> HemeAlkylation; Radicals -> ProteinAlkylation; Radicals -> LipidPeroxidation; HemeAlkylation -> ParasiteDeath; ProteinAlkylation -> ParasiteDeath; LipidPeroxidation -> ParasiteDeath; } caption: Proposed Mechanism of Action of 1,2,4-Trioxolanes.
Quantitative Assessment of Antimalarial Activity
The potency of 1,2,4-trioxolanes is typically quantified by their half-maximal inhibitory concentration (IC50) against various strains of P. falciparum. The following tables summarize key in vitro and in vivo efficacy data for representative 1,2,4-trioxolanes, including the clinically evaluated compounds arterolane (B1665781) (OZ277) and artefenomel (B605594) (OZ439).
Table 1: In Vitro Antimalarial Activity of Selected 1,2,4-Trioxolanes against P. falciparum
| Compound | Strain | IC50 (nM) | Reference |
| Arterolane (OZ277) | 3D7 (chloroquine-sensitive) | 0.8 - 1.6 | [9] |
| Dd2 (chloroquine-resistant) | 1.0 - 2.1 | [9] | |
| K1 (multidrug-resistant) | 1.1 | [9] | |
| Artefenomel (OZ439) | 3D7 (chloroquine-sensitive) | 0.4 - 1.2 | [9] |
| Dd2 (chloroquine-resistant) | 0.6 - 1.5 | [9] | |
| W2 (chloroquine-resistant) | 0.9 | [9] | |
| OZ609 | 3D7 (chloroquine-sensitive) | 0.7 | [10] |
| Dd2 (chloroquine-resistant) | 0.9 | [10] | |
| E209 | 3D7 (chloroquine-sensitive) | 1.2 | [10] |
| Dd2 (chloroquine-resistant) | 1.5 | [10] |
Table 2: In Vivo Efficacy of Arterolane (OZ277) and Artefenomel (OZ439) in Mouse Models of Malaria
| Compound | Mouse Model | Dosing Regimen | Efficacy | Reference |
| Arterolane (OZ277) | P. berghei | 30 mg/kg, single oral dose | >99% parasite reduction at 48h | [9] |
| Artefenomel (OZ439) | P. berghei | 20 mg/kg, single oral dose | Curative | [10] |
| P. falciparum (humanized) | 100 mg/kg, single oral dose | Curative | [11] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used in the study of 1,2,4-trioxolanes.
Synthesis of 1,2,4-Trioxolanes via Griesbaum Co-ozonolysis
The Griesbaum co-ozonolysis is a key method for the synthesis of unsymmetrical 1,2,4-trioxolanes.[2][12][13]
dot digraph "Griesbaum_Coozonolysis_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Workflow for Griesbaum Co-ozonolysis", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve Ketone and\nO-alkyl oxime in Solvent"]; Cool [label="Cool Reaction Mixture\nto -78 °C"]; Ozone [label="Bubble Ozone Gas\nThrough the Solution"]; Monitor [label="Monitor Reaction by TLC"]; Quench [label="Quench Reaction with\nNitrogen Gas"]; Workup [label="Aqueous Workup"]; Purify [label="Purify by Column\nChromatography"]; End [label="Obtain this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Dissolve; Dissolve -> Cool; Cool -> Ozone; Ozone -> Monitor; Monitor -> Quench [label="Reaction Complete"]; Quench -> Workup; Workup -> Purify; Purify -> End; } caption: Workflow for Griesbaum Co-ozonolysis.
Materials:
-
Ketone
-
O-alkyl oxime
-
Anhydrous solvent (e.g., dichloromethane, pentane)
-
Ozone generator
-
Dry ice/acetone bath
-
Thin-layer chromatography (TLC) supplies
-
Nitrogen gas
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve the ketone and O-alkyl oxime in the chosen anhydrous solvent in a reaction flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction progress is monitored by TLC until the starting materials are consumed.
-
Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone.
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous workup to remove any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.
In Vitro Antimalarial Activity Assay using SYBR Green I
The SYBR Green I-based fluorescence assay is a widely used method for determining the IC50 values of antimalarial compounds.[1][14][15]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium
-
Human red blood cells
-
96-well black microplates
-
Test compounds (serially diluted)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the synchronized P. falciparum culture (at a known parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Assessment of Heme Alkylation by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to identify and quantify the covalent adduction of heme by 1,2,4-trioxolanes.[6][8][16]
dot digraph "Heme_Alkylation_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 3: Experimental Workflow for Heme Alkylation Assessment", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate this compound\nwith Fe(II)-Heme"]; Extract [label="Extract Heme and\nHeme-Adducts"]; Analyze [label="Analyze by LC-MS"]; Identify [label="Identify Heme-Adducts\nby Mass-to-Charge Ratio"]; Quantify [label="Quantify Heme-Adducts"]; End [label="Determine Extent of\nHeme Alkylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Incubate; Incubate -> Extract; Extract -> Analyze; Analyze -> Identify; Identify -> Quantify; Quantify -> End; } caption: Experimental Workflow for Heme Alkylation Assessment.
Materials:
-
This compound compound
-
Hemin (B1673052) (Fe(III)-protoporphyrin IX)
-
Reducing agent (e.g., sodium dithionite) to generate Fe(II)-heme
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS system
Procedure:
-
Prepare a solution of Fe(II)-heme by reducing hemin with a suitable reducing agent in a buffer solution.
-
Add the this compound compound to the Fe(II)-heme solution and incubate at 37°C.
-
After incubation, stop the reaction and extract the heme and any heme-adducts using an organic solvent.
-
Dry the organic extract and reconstitute it in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the components using a suitable liquid chromatography method.
-
Detect the heme and heme-adducts using the mass spectrometer. The heme-adduct will have a mass corresponding to the mass of heme plus the mass of the alkylating fragment from the trioxolane.
-
Quantify the amount of heme-adduct formed relative to the initial amount of heme to determine the extent of alkylation.
Conclusion
The endoperoxide bridge is the undeniable cornerstone of the antimalarial activity of 1,2,4-trioxolanes. Its iron-mediated cleavage unleashes a cascade of cytotoxic events that are highly effective against the malaria parasite. A thorough understanding of the structure-activity relationships and the mechanism of action of this class of compounds is paramount for the rational design of new and improved antimalarial drugs. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and further investigate these promising therapeutic agents in the ongoing fight against malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. Griesbaum Coozonolysis [organic-chemistry.org]
- 3. Novel series of 1,2,4-trioxane derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of anti-malarial ozonides against an artemisinin-resistant isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between Antimalarial Activity and Heme Alkylation for Spiro- and Dispiro-1,2,4-Trioxolane Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forum.graphviz.org [forum.graphviz.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimalarial Trioxolanes with Superior Drug-Like Properties and In vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05932G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. iddo.org [iddo.org]
- 15. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relationship between antimalarial activity and heme alkylation for spiro- and dispiro-1,2,4-trioxolane antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Synthetic Peroxides: A New Front in the War Against Malaria
An In-depth Technical Guide on the Discovery, History, and Mechanism of Synthetic Peroxide Antimalarials
Audience: Researchers, scientists, and drug development professionals
Executive Summary
The emergence and spread of drug-resistant Plasmodium falciparum has necessitated the development of novel antimalarial agents. Inspired by the remarkable efficacy of the natural product artemisinin (B1665778), a class of synthetic peroxide antimalarials has been developed, offering new hope in the global fight against malaria. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of these life-saving drugs. We delve into the key chemical classes, including tetraoxanes and ozonides (trioxolanes), and detail the journey of leading clinical candidates such as arterolane (B1665781) and artefenomel (B605594). This guide presents quantitative data on their efficacy and pharmacokinetics, outlines detailed experimental protocols for their study, and provides visualizations of their mechanism of action to facilitate a deeper understanding for researchers and drug developers in the field.
Introduction: The Imperative for New Antimalarials
Malaria remains a significant global health challenge, with hundreds of thousands of deaths annually, primarily due to P. falciparum infection.[1][2] The cornerstone of modern malaria treatment has been artemisinin-based combination therapies (ACTs). However, the rise of artemisinin resistance, particularly in Southeast Asia, threatens to unravel decades of progress and underscores the urgent need for new therapeutic strategies.[1] Synthetic peroxide antimalarials have emerged as a promising solution, designed to mimic the endoperoxide bridge of artemisinin, which is crucial for its antimalarial activity.[1][3]
A Brief History: From Ancient Herb to Modern Synthetics
The story of peroxide antimalarials begins with the discovery of artemisinin from the sweet wormwood plant, Artemisia annua, a remedy used in traditional Chinese medicine for centuries. The isolation of artemisinin in the 1970s revolutionized malaria treatment.[4][5] The identification of its 1,2,4-trioxane (B1259687) core as the key pharmacophore spurred efforts to synthesize simpler, more stable, and orally bioavailable peroxide-containing compounds. This led to the development of two major classes of synthetic peroxide antimalarials:
-
1,2,4,5-Tetraoxanes: These compounds feature a four-membered peroxide ring system and have shown significant antimalarial activity.[4][5][6]
-
Ozonides (1,2,4-Trioxolanes): Inspired by the ozonolysis of artemisinin, this class of compounds has yielded promising clinical candidates.[1][7]
Key milestones in the development of synthetic peroxide antimalarials include the discovery of arterolane (OZ277) and the second-generation ozonide, artefenomel (OZ439), which boasts an improved pharmacokinetic profile.[1][4][7][8]
Mechanism of Action: A Radical Approach to Parasite Killing
The antimalarial activity of synthetic peroxides, much like artemisinin, is predicated on the reductive activation of their endoperoxide bridge by ferrous heme (Fe(II)-protoporphyrin IX), a byproduct of hemoglobin digestion within the parasite's food vacuole.[1][3][9] This activation cascade generates highly reactive carbon-centered radicals that are cytotoxic to the parasite.
Signaling Pathway of Peroxide Antimalarial Action
The proposed mechanism involves a multi-step process culminating in widespread cellular damage and parasite death.
Caption: Heme-mediated activation of synthetic peroxides leading to parasite death.
The activation process is initiated when the peroxide drug enters the parasite's food vacuole. Here, it interacts with ferrous heme, leading to the cleavage of the endoperoxide bond and the formation of carbon-centered radicals.[1][9] These radicals then indiscriminately alkylate a multitude of parasite proteins, disrupting essential cellular processes.[1][10] Furthermore, this process induces significant oxidative stress, leading to the disruption of the parasite's redox homeostasis, a critical factor in its survival.[1][2][9][11][12]
Quantitative Data
The following tables summarize key quantitative data for prominent synthetic peroxide antimalarials.
In Vitro Antimalarial Activity
| Compound | P. falciparum Strain | IC50 (nM) | Reference(s) |
| Arterolane (OZ277) | 3D7 (sensitive) | 1-15 | [8] |
| W2 (resistant) | 1-15 | [8] | |
| Artefenomel (OZ439) | 3D7 (sensitive) | ~10 | [7] |
| K1 (resistant) | ~10 | [7] | |
| N-251 (Tetraoxane) | - | ED50 = 22-27 mg/kg (in vivo) | [13] |
Pharmacokinetics of Clinical Candidates
| Compound | Parameter | Value | Species | Study | Reference(s) |
| Arterolane (OZ277) | Cmax | 112-155 nM | Human | Phase I/II | [14][15] |
| tmax | 2-3 hours | Human | Phase I | [14] | |
| Half-life (t1/2) | 2-4 hours | Human | Phase I/II | [4][14][16] | |
| Artefenomel (OZ439) | Cmax | 339-1710 ng/mL (dose-dependent) | Human | Phase IIa | [7][13][17] |
| tmax | ~4 hours | Human | Phase IIa | [7][13][17] | |
| Half-life (t1/2) | 46-62 hours | Human | Phase IIa | [4][7][13][17] |
In Vivo Efficacy
Studies in murine models have demonstrated the potent in vivo efficacy of synthetic peroxide antimalarials. For instance, the tetraoxane N-251 showed significant parasite suppression in P. chabaudi and P. berghei infected mice.[13] Artefenomel has also shown high efficacy in clearing infection in mouse models.[18]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the research and development of synthetic peroxide antimalarials.
Chemoproteomics for Target Identification
A crucial step in understanding the mechanism of action is identifying the parasite proteins that are alkylated by the activated peroxide radicals. A powerful technique for this is chemical proteomics using click chemistry.
Caption: Workflow for identifying protein targets using click chemistry.
-
Parasite Culture and Probe Incubation:
-
Cell Lysis and Protein Extraction:
-
After incubation, the parasites are harvested and lysed to release the cellular proteins.
-
-
Click Chemistry Reaction:
-
Enrichment of Tagged Proteins:
-
The biotinylated proteins are then enriched from the complex mixture using streptavidin-coated beads.
-
-
Protein Digestion and Mass Spectrometry:
LC-MS-based Thiol Metabolomics
To investigate the impact of synthetic peroxides on the parasite's redox homeostasis, targeted LC-MS is used to quantify the levels of key thiol-containing metabolites, such as glutathione (B108866) (GSH) and its oxidized form (GSSG).
Caption: Workflow for thiol metabolomics analysis.
-
Parasite Treatment and Metabolite Extraction:
-
LC-MS Analysis:
-
Data Analysis:
Conclusion and Future Perspectives
Synthetic peroxide antimalarials represent a significant advancement in the fight against malaria, offering potent activity against drug-resistant parasites. The development of second-generation compounds like artefenomel with improved pharmacokinetic profiles highlights the potential for single-dose cures, which would be a major breakthrough in malaria treatment and control. Continued research into their mechanism of action, particularly the identification of the full spectrum of protein targets and the intricacies of their effect on parasite redox biology, will be crucial for the development of even more effective and resilient next-generation antimalarials. The experimental approaches outlined in this guide provide a robust framework for these future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peroxide Antimalarial Drugs Target Redox Homeostasis in Plasmodium falciparum Infected Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
- 11. "Peroxide Antimalarial Drugs Target Redox Homeostasis in Plasmodium Fal" by Ghizal Siddiqui, Carlo Giannangelo et al. [digitalcommons.unmc.edu]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Antimalarial effect of synthetic endoperoxide on synchronized Plasmodium chabaudi infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. Extraction of Hydrophilic Metabolites from Plasmodium falciparum-Infected Erythrocytes for Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New endoperoxides highly active in vivo and in vitro against artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Chemical Proteomics Approach for the Search of Pharmacological Targets of the Antimalarial Clinical Candidate Albitiazolium in Plasmodium falciparum Using Photocrosslinking and Click Chemistry | PLOS One [journals.plos.org]
- 20. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of extraction methods in vitro Plasmodium falciparum: A 1H NMR and LC-MS joined approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
A Technical Guide to 1,2,4-Trioxolane Derivatives and Structural Analogues: Synthesis, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-trioxolane ring system, a key pharmacophoric moiety, has garnered significant attention in medicinal chemistry, primarily for its potent antimalarial activity. This technical guide provides an in-depth overview of this compound derivatives and their structural analogues, covering their synthesis, mechanism of action, and therapeutic applications. Particular emphasis is placed on their role in the development of new antimalarial agents, such as arterolane (B1665781) and artefenomel (B605594), as well as their emerging potential in anticancer and antileishmanial therapy. This document consolidates quantitative data on their biological activity and pharmacokinetic properties, details key experimental protocols, and visualizes complex biological and chemical processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The discovery of artemisinin (B1665778), a sesquiterpene lactone with a unique 1,2,4-trioxane (B1259687) endoperoxide bridge, revolutionized malaria treatment.[1] This natural product's success spurred the development of synthetic peroxides, among which 1,2,4-trioxolanes (ozonides) have emerged as a promising class of compounds.[2][3] These synthetic molecules often offer advantages in terms of synthetic accessibility, cost-effectiveness, and the potential for improved pharmacokinetic profiles compared to semi-synthetic artemisinin derivatives.[4]
The defining feature of these compounds is the peroxide bond within the this compound ring, which is crucial for their biological activity.[1] The mechanism of action is widely believed to involve the reductive activation of the endoperoxide bridge by ferrous iron (Fe²⁺), particularly from heme within the malaria parasite, leading to the generation of cytotoxic carbon-centered radicals.[4][5][6] These radicals are responsible for alkylating parasite-specific proteins and other biomolecules, ultimately leading to parasite death.[5][7]
This guide will delve into the core aspects of this compound chemistry and pharmacology, providing a technical resource for the scientific community engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Synthesis of this compound Derivatives
The primary synthetic route to 1,2,4-trioxolanes is through ozonolysis reactions. The Griesbaum co-ozonolysis is a particularly important method for preparing tetrasubstituted ozonides with high stability and diastereoselectivity.[7][8][9]
Griesbaum Co-ozonolysis
This method involves the reaction of an O-methyl oxime with a carbonyl compound in the presence of ozone.[8][9] The reaction proceeds via the formation of a carbonyl oxide intermediate from the oxime and ozone, which then undergoes a 1,3-dipolar cycloaddition with the carbonyl compound to yield the this compound.[10][11]
Experimental Protocol: Griesbaum Co-ozonolysis for the Synthesis of a Dispiro-1,2,4-trioxolane [7][10]
-
Reactant Preparation: Dissolve the O-methyl oxime of a substituted adamantone and a substituted cyclohexanone (B45756) in a non-polar solvent such as dichloromethane (B109758) (CH₂Cl₂) or a mixture of CH₂Cl₂ and pentane.
-
Ozonolysis: Cool the reaction mixture to -78°C. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the reactants.
-
Reaction Quenching: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Work-up: Allow the reaction mixture to warm to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The resulting crude product, a mixture of diastereomers, is purified by column chromatography on silica (B1680970) gel to isolate the desired this compound.
-
Characterization: The structure and stereochemistry of the purified product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[12] X-ray crystallography can be used to definitively determine the stereochemistry.[7]
Mechanism of Action: The Heme-Activation Pathway
The antimalarial activity of 1,2,4-trioxolanes is contingent upon the presence of a reducible peroxide bond.[5] In the context of malaria, the activation of these compounds is primarily mediated by ferrous heme (Fe²⁺-heme), which is produced during the digestion of host hemoglobin by the parasite within its digestive vacuole.[1][5]
The proposed mechanism involves the following key steps:
-
Reductive Cleavage: The Fe²⁺ in heme donates an electron to the peroxide bridge of the this compound, leading to the reductive cleavage of the O-O bond.[5][13]
-
Radical Formation: This cleavage generates highly reactive oxygen-centered and subsequently carbon-centered radicals.[2][5]
-
Heme Alkylation: The carbon-centered radicals can then alkylate the heme molecule itself, forming heme-drug adducts.[5][14][15] This process is thought to inhibit the detoxification of heme into hemozoin, leading to a buildup of toxic free heme.
-
Protein Alkylation: The generated radicals can also alkylate and damage essential parasite proteins, disrupting vital cellular functions.[4]
This cascade of events ultimately results in oxidative stress and damage to the parasite, leading to its death.
Therapeutic Applications
Antimalarial Activity
The most significant application of this compound derivatives is in the treatment of malaria. Several synthetic ozonides have shown potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[16][17][18]
Table 1: In Vitro Antimalarial Activity of Selected this compound Derivatives
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Arterolane (OZ277) | W2 (Chloroquine-resistant) | 1.3 | [2] |
| Artefenomel (OZ439) | K1 (Chloroquine-resistant) | 0.8 | [19] |
| Compound 5 | 3D7 (Chloroquine-sensitive) | 3.5 | [2] |
| Compound 6 | 3D7 (Chloroquine-sensitive) | 8.2 | [2] |
| Compound 8 | 3D7 (Chloroquine-sensitive) | 1.9 | [2] |
Table 2: In Vivo Efficacy of Selected 1,2,4-Trioxanes in a P. berghei Mouse Model [3]
| Compound | Dose (mg/kg) | Route | Efficacy |
| Trioxane 8 | 12 | Intramuscular | Cleared parasitemia (recrudescence in 1/2) |
| Trioxane 8 | 48 | Intramuscular | Curative in all treated mice |
| Trioxane 9 | 12 | Intramuscular | Suppressed parasitemia (not curative) |
| Trioxane 9 | 48 | Intramuscular | Curative in all treated mice |
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay) [2]
-
Parasite Culture: Culture asynchronous P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Drug Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the parasite culture (typically at 1% parasitemia and 2% hematocrit) to wells containing the drug dilutions. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine (B1663885) or artemisinin) as positive controls.
-
Incubation: Incubate the plates for 72 hours under the same culture conditions.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader. The intensity of the SYBR Green I signal is proportional to the number of viable parasites.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer and Other Activities
The ability of 1,2,4-trioxolanes to generate reactive oxygen species has also led to their investigation as potential anticancer agents.[20][21] Some derivatives have shown cytotoxicity against various cancer cell lines.[22]
Table 3: In Vitro Cytotoxicity of 1,2,4-Triazole (B32235) Derivatives Against Cancer Cell Lines [22]
| Compound | Cell Line | IC₅₀ (µM) |
| 7d | Hela | < 12 |
| 7e | Hela | < 12 |
| 10a | MCF-7 | 6.43 |
| 10a | Hela | 5.6 |
| 10a | A549 | 21.1 |
| 10d | Hela | < 12 |
Furthermore, studies have demonstrated the activity of 1,2,4-trioxolanes and their structural analogues against other pathogens, including Leishmania species.[4][20][23][24]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [21][25]
-
Cell Culture: Culture the desired cancer cell line in the appropriate medium and conditions (e.g., 37°C, 5% CO₂).
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-trioxolanes are a critical aspect of their development as therapeutic agents. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are determined in preclinical and clinical studies.
Table 4: Pharmacokinetic Parameters of Arterolane and Artefenomel in Humans
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Half-life (h) | Reference |
| Arterolane (OZ277) | 200 mg | 234 | 3 | 1140 | 3 | [26] |
| Artefenomel (OZ439) | 800 mg | 2580 | 5 | 87100 | 46-62 | [19] |
These data highlight the significantly longer half-life of the second-generation compound, artefenomel, compared to arterolane, which is a desirable characteristic for reducing dosing frequency.[19][26]
Conclusion and Future Directions
This compound derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. Their success in the field of antimalarial drug discovery, exemplified by the clinical development of arterolane and artefenomel, underscores the value of the endoperoxide pharmacophore. The established synthetic methodologies, particularly the Griesbaum co-ozonolysis, provide a robust platform for the generation of diverse analogues with tailored properties.
Future research in this area should continue to focus on:
-
Optimization of Pharmacokinetic and Pharmacodynamic Properties: Designing new analogues with improved solubility, metabolic stability, and longer half-lives to enhance their therapeutic window and patient compliance.
-
Elucidation of Resistance Mechanisms: Although resistance to artemisinins is emerging, understanding the potential for resistance to synthetic trioxolanes is crucial for their long-term viability.
-
Expansion of Therapeutic Applications: Further exploration of their anticancer, antileishmanial, and other antimicrobial activities could lead to the development of novel treatments for a range of diseases.
-
Development of Novel Drug Delivery Systems: Investigating advanced formulations to improve the bioavailability and targeted delivery of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New, antimalarial, tricyclic 1,2,4-trioxanes: evaluations in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and 1,2,4,5-Tetraoxane endoperoxides against old-world Leishmania parasites: in vitro activity and mode of action [sapientia.ualg.pt]
- 5. Relationship between Antimalarial Activity and Heme Alkylation for Spiro- and Dispiro-1,2,4-Trioxolane Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic parameters for the reaction of 1,2,4-trioxolanes and artemisinin with iron(II): New evidence for the source of antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]
- 9. Griesbaum Coozonolysis [organic-chemistry.org]
- 10. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05620A [pubs.rsc.org]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Relationship between antimalarial activity and heme alkylation for spiro- and dispiro-1,2,4-trioxolane antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1,2,4-Trioxanes as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The chemotherapy of rodent malaria. XLVIII. The activities of some synthetic 1,2,4-trioxanes against chloroquine-sensitive and chloroquine-resistant parasites. Part 1: Studies leading to the development of novel cis-fused cyclopenteno derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound and 1,2,4,5-Tetraoxane Endoperoxides against Old-World Leishmania Parasites: In Vitro Activity and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound and 1,2,4,5-Tetraoxane Endoperoxides against Old-World Leishmania Parasites: In Vitro Activity and Mode of Action [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
Physicochemical Properties of Dispiro-1,2,4-trioxolanes: A Technical Guide for Drug Development Professionals
Abstract
Dispiro-1,2,4-trioxolanes, a class of synthetic peroxides, have emerged as promising candidates in drug development, most notably as potent antimalarial agents. Their unique peroxide bridge is central to their mechanism of action, which is believed to involve iron-mediated activation within the target organism. The efficacy and biopharmaceutical profile of these compounds are intrinsically linked to their physicochemical properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of dispiro-1,2,4-trioxolanes, including their lipophilicity, solubility, thermal stability, and metabolic stability. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of key mechanistic pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field.
Introduction
The discovery of artemisinin (B1665778) and its derivatives revolutionized malaria treatment, highlighting the therapeutic potential of endoperoxide-containing molecules. This has spurred the development of fully synthetic peroxides, among which dispiro-1,2,4-trioxolanes (also known as ozonides) have shown significant promise.[1] These compounds are characterized by a central 1,2,4-trioxolane ring flanked by two spirocyclic moieties, often including sterically bulky groups like adamantane.[2] This structural arrangement provides a balance of stability and reactivity necessary for therapeutic activity.[3]
Understanding the physicochemical properties of dispiro-1,2,4-trioxolanes is critical for optimizing their drug-like characteristics, including oral bioavailability, metabolic stability, and formulation development. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides graphical representations of important concepts.
Core Physicochemical Properties
The therapeutic potential of dispiro-1,2,4-trioxolanes is modulated by a delicate balance of their physicochemical properties. Key parameters such as lipophilicity, solubility, and stability govern their absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical determinant of a drug's ability to permeate biological membranes. For dispiro-1,2,4-trioxolanes, a clear structure-activity relationship has been established where increased lipophilicity often correlates with improved in vivo antimalarial activity, particularly for oral administration.[4][5] However, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic liability.[6]
Solubility
Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Many potent dispiro-1,2,4-trioxolanes are highly lipophilic and, consequently, exhibit poor water solubility.[6] This presents a significant challenge for formulation development and can limit oral bioavailability. Strategies to enhance solubility are therefore crucial for the clinical progression of these compounds.
Stability
The stability of the this compound ring is a key consideration. The peroxide bond must be sufficiently stable to allow the drug to reach its target but labile enough to be activated, typically by ferrous iron (Fe(II)), to exert its therapeutic effect.
-
Thermal Stability: As peroxides, these compounds can be sensitive to heat, which has implications for their synthesis, purification, and storage. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to determine their decomposition temperatures and enthalpies.
-
Metabolic Stability: The metabolic stability of dispiro-1,2,4-trioxolanes influences their pharmacokinetic profile, particularly their half-life. In vitro assays using liver microsomes are commonly employed to assess their susceptibility to metabolism by cytochrome P450 enzymes.[7]
Quantitative Physicochemical Data
The following tables summarize available quantitative data for a selection of dispiro-1,2,4-trioxolane derivatives. The data is compiled from various literature sources and illustrates the range of properties observed within this chemical class.
Table 1: Lipophilicity and In Vitro Antimalarial Activity of Selected Dispiro-1,2,4-trioxolanes
| Compound ID | R Group | LogP/LogD (pH 7.4) | Polar Surface Area (PSA) Ų | IC₅₀ (ng/mL) vs. P. falciparum (K1/NF54 strains) |
| 13 | OH | 2.8 | 71.2 | 15/13 |
| 14 | CH₂OH | 3.8 | - | 6.1 |
| 4 | H | 6.5 | 42.8 | 0.59/1.1 |
| AS | - | 3.5 | 111.5 | 1.3/1.6 |
Data sourced from Dong et al., Bioorganic & Medicinal Chemistry, 2006.[6]
Table 2: Melting Point of a Representative Dispiro-1,2,4-trioxolane
| Compound | Melting Point (°C) |
| Methyl 3(S)-3,5′-dispiro-[(4′′-trifluoromethyl-cyclohexyl)-1′,2′,4′-trioxolane]-5β-cholan-24-oate | 101 |
Data sourced from V.V. et al., Molecules, 2024.[8]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections provide methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[4][9]
Principle: An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified.
Methodology:
-
Preparation: Add an excess amount of the finely powdered dispiro-1,2,4-trioxolane (e.g., 1-2 mg) to a glass vial. The exact amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Calibration: Prepare a standard curve using known concentrations of the compound dissolved in an appropriate organic solvent (e.g., acetonitrile (B52724) or DMSO) and diluted in the same buffer to quantify the concentration in the sample.
-
Reporting: The solubility is reported in units such as mg/L, µg/mL, or µM.
Determination of Lipophilicity (Reversed-Phase HPLC Method)
Reversed-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP values, which correlates well with the traditional shake-flask method.[10][11]
Principle: The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (like C18) and its LogP value. A calibration curve is generated using a set of standard compounds with known LogP values.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact ratio is optimized to achieve reasonable retention times for the compounds of interest.
-
-
Calibration Standards: Prepare solutions of at least 5-6 standard compounds with well-established LogP values that bracket the expected LogP range of the dispiro-1,2,4-trioxolanes.
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the test dispiro-1,2,4-trioxolane in the mobile phase or a compatible solvent.
-
Chromatographic Analysis:
-
Inject the calibration standards and the test compound onto the HPLC system.
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values.
-
Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c).
-
Calculate the log(k') for the test dispiro-1,2,4-trioxolane and use the regression equation to determine its LogP value.
-
Assessment of Thermal Stability (Differential Scanning Calorimetry)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting point and decomposition temperature.[12]
Principle: A sample and a reference pan are heated at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. An exothermic event, such as decomposition, results in a positive peak on the DSC thermogram.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the dispiro-1,2,4-trioxolane into a DSC sample pan (e.g., aluminum or gold-plated for peroxide compatibility).[12]
-
Sealing: Hermetically seal the pan to prevent evaporation or reaction with the atmosphere. For volatile or potentially reactive samples, specialized high-pressure or glass ampoule containers may be necessary.[12]
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) up to a final temperature beyond the decomposition event (e.g., 250°C).
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify thermal events.
-
Onset Temperature (T_onset): The temperature at which the exothermic decomposition begins. This is often taken as an indicator of the start of thermal instability.
-
Peak Temperature (T_peak): The temperature at which the rate of decomposition is maximal.
-
Enthalpy of Decomposition (ΔH_d): The total heat released during decomposition, calculated by integrating the area under the exothermic peak. This value indicates the energy potential of the decomposition event.
-
Assessment of In Vitro Metabolic Stability (Liver Microsome Assay)
This assay determines the rate at which a compound is metabolized by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[7][13]
Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH) that is essential for CYP450 enzyme activity. The concentration of the parent compound is measured over time to determine its rate of disappearance.
Methodology:
-
Reagent Preparation:
-
Liver Microsomes: Use pooled human or animal (e.g., rat, mouse) liver microsomes. Thaw them on ice immediately before use.
-
Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Cofactor Solution: Prepare a solution of NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Test Compound: Prepare a stock solution of the dispiro-1,2,4-trioxolane in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-warm the microsomal suspension in buffer to 37°C.
-
Add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM), keeping the final organic solvent concentration low (<1%).
-
Pre-incubate the mixture for a few minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
-
Time Points: Collect aliquots of the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold quenching solution, typically acetonitrile containing an internal standard for analytical quantification.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t_½) using the formula: t_½ = 0.693 / k.
-
Calculate the intrinsic clearance (CL_int) using the formula: CL_int (µL/min/mg protein) = (0.693 / t_½) * (incubation volume / mg of microsomal protein).
-
Visualizations: Pathways and Workflows
Graphical representations are powerful tools for understanding complex biological mechanisms and experimental processes.
Proposed Mechanism of Action: Heme-Mediated Activation
The antimalarial activity of dispiro-1,2,4-trioxolanes is believed to be initiated by the intraparasitic cleavage of the endoperoxide bridge, a reaction catalyzed by reduced ferrous (Fe(II))-heme.[9][14] This process generates reactive carbon-centered radicals that are thought to be the ultimate cytotoxic species, alkylating heme and other essential parasite macromolecules.
Caption: Proposed activation pathway of dispiro-1,2,4-trioxolanes by Fe(II)-heme.
Experimental Workflow for Physicochemical Profiling
A structured workflow is essential for the comprehensive physicochemical characterization of new chemical entities like dispiro-1,2,4-trioxolanes. This ensures that critical data for lead optimization and candidate selection is generated systematically.
Caption: General experimental workflow for physicochemical profiling.
Conclusion
The dispiro-1,2,4-trioxolanes represent a vital class of synthetic peroxides with significant therapeutic potential, particularly in the fight against malaria. Their development into viable drug candidates hinges on a thorough understanding and optimization of their physicochemical properties. This guide has provided a consolidated overview of their key characteristics, presented available quantitative data, and offered detailed, actionable protocols for their experimental determination. The provided visualizations of the heme-activation pathway and a standard profiling workflow serve to conceptualize the critical aspects of their mechanism and evaluation. By applying these principles and methodologies, researchers can better navigate the challenges of optimizing this promising class of compounds for clinical success.
References
- 1. Item - Spiro and Dispiro-1,2,4-trioxolanes as Antimalarial Peroxides:â Charting a Workable StructureâActivity Relationship Using Simple Prototypes - American Chemical Society - Figshare [acs.figshare.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. EP2599779A1 - Dispiro this compound antimalarials - Google Patents [patents.google.com]
- 4. enamine.net [enamine.net]
- 5. Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides: charting a workable structure-activity relationship using simple prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic, Pharmacokinetic, and Activity Profile of the Liver Stage Antimalarial (RC-12) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. agilent.com [agilent.com]
- 11. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bioassaysys.com [bioassaysys.com]
Iron-Mediated Activation of the 1,2,4-Trioxolane Ring: A Technical Guide for Drug Development
Abstract: The 1,2,4-trioxolane ring is a critical pharmacophore in a new class of synthetic antimalarial agents, heralded by the clinical success of arterolane.[1][2][3] Its therapeutic efficacy is contingent upon a bioactivation process initiated by ferrous iron (Fe(II)), a mechanism shared with the renowned natural product, artemisinin (B1665778).[4][5][6][7] This guide provides an in-depth examination of the iron-mediated activation of the this compound ring, detailing the underlying chemical mechanisms, presenting quantitative kinetic data, outlining key experimental protocols, and visualizing the core processes. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of peroxide-based therapeutics.
The Activation Mechanism: A Fenton-Type Reaction Cascade
The prevailing mechanism for the bioactivation of 1,2,4-trioxolanes is a Fenton-type reduction of the endoperoxide bridge by an iron(II) species.[2][8] This process is central to the cytotoxicity of these compounds, particularly against the malaria parasite, which provides a high-iron environment through hemoglobin digestion.[9][10]
The activation cascade can be summarized in the following steps:
-
Initial Reductive Cleavage: A ferrous iron atom (Fe(II)) donates an electron to one of the peroxide oxygen atoms. This is a regioselective event, typically occurring at the less sterically hindered oxygen.[1] This initial reaction leads to the homolytic cleavage of the O-O bond.
-
Formation of an Oxygen-Centered Radical: The cleavage of the peroxide bridge results in the formation of an oxygen-centered radical and an iron(III) species.
-
Intramolecular Rearrangement: The highly unstable oxygen-centered radical rapidly undergoes rearrangement. This typically involves the scission of a C-C bond, leading to the fragmentation of the trioxolane ring.
-
Generation of Carbon-Centered Radicals: The ring-opening fragmentation generates a secondary, carbon-centered radical.[4][5][6] These carbon-centered radicals are hypothesized to be the primary cytotoxic agents, capable of alkylating essential parasite macromolecules like proteins and heme, leading to parasite death.[7][11][12]
This iron-dependent activation is crucial; analogues lacking the endoperoxide bridge show significantly reduced cytotoxicity, confirming the importance of this functional group.[4][5] While inorganic iron can initiate this cascade, studies suggest that heme, the iron-containing component of hemoglobin, is a more efficient activator of these peroxide antimalarials.[9][13][14]
Visualization of the Activation Pathway
The following diagram illustrates the step-by-step mechanism of iron-mediated activation.
References
- 1. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evidence for the involvement of carbon-centered radicals in the induction of apoptotic cell death by artemisinin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Evidence for the involvement of carbon-centred radicals in the induction of apoptotic cell death by artemisinin compounds - University of Leicester - Figshare [figshare.le.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A Click Chemistry‐Based Proteomic Approach Reveals that 1,2,4‐Trioxolane and Artemisinin Antimalarials Share a Common Protein Alkylation Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic parameters for the reaction of 1,2,4-trioxolanes and artemisinin with iron(II): New evidence for the source of antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 13. Heme activates artemisinin more efficiently than hemin, inorganic iron, or hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Generation of Carbon-Centered Radicals from 1,2,4-Trioxolanes: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-trioxolane ring system, a key pharmacophore in a new generation of peroxide-based therapeutics, serves as a latent source of cytotoxic carbon-centered radicals. This technical guide provides an in-depth exploration of the formation of these radicals, with a particular focus on the application of this chemistry in the development of antimalarial drugs such as arterolane. We will detail the primary mechanisms of radical generation, provide experimental protocols for the synthesis of 1,2,4-trioxolanes and the investigation of their radical-producing fragmentation, and present key quantitative data to inform further research and development in this area.
Introduction
The unique reactivity of the endoperoxide bond within the this compound (ozonide) structure has been harnessed as a powerful strategy in medicinal chemistry, most notably in the fight against malaria.[1][2] The therapeutic efficacy of these compounds is largely attributed to their ability to generate reactive carbon-centered radicals upon activation.[1] This process is typically initiated by reaction with ferrous iron (Fe(II)), a component that is particularly abundant in the malaria parasite's food vacuole, providing a degree of selectivity.[3] Understanding the precise mechanisms of this compound synthesis and subsequent radical formation is therefore critical for the rational design of novel therapeutics that leverage this mode of action.
Mechanism of Carbon-Centered Radical Formation
The principal pathway for the generation of carbon-centered radicals from 1,2,4-trioxolanes is through the reductive cleavage of the O-O bond. This can be initiated by various stimuli, including heat, light, or, most relevantly for pharmacological applications, by reaction with a reducing agent such as ferrous iron.
Iron-Mediated Decomposition (Fenton-type Reaction)
The prevailing mechanism for the bioactivation of antimalarial 1,2,4-trioxolanes is a Fenton-type reaction with intraparasitic ferrous iron (heme or non-heme iron).[3] This process involves the following key steps:
-
Initial Reductive Cleavage: A ferrous iron (Fe(II)) species donates an electron to one of the peroxide oxygen atoms, leading to the homolytic cleavage of the O-O bond and the formation of an oxygen-centered radical and a ferric iron (Fe(III)) species.
-
Ring Opening and Fragmentation: The resulting oxygen-centered radical intermediate is unstable and rapidly undergoes ring fragmentation. This fragmentation typically leads to the formation of a ketone and a carbon-centered radical.
-
Radical-Mediated Cytotoxicity: The generated carbon-centered radical is a highly reactive species that can alkylate and damage essential biomolecules within the parasite, such as heme or proteins, leading to parasite death.
Synthesis of 1,2,4-Trioxolanes
The Griesbaum co-ozonolysis is a key and versatile method for the stereocontrolled synthesis of substituted 1,2,4-trioxolanes.[4] This reaction involves the ozonolysis of an O-methyl oxime in the presence of a carbonyl compound.
Experimental Protocols
Synthesis of a Dispiro-1,2,4-trioxolane via Griesbaum Co-ozonolysis (Low-Temperature Protocol)
This protocol is adapted from optimized conditions reported for the synthesis of sterically shielded 1,2,4-trioxolanes.[5][6]
Materials:
-
Adamantanone O-methyl oxime
-
Cyclohexanone (B45756) derivative
-
Hexane (B92381) (anhydrous)
-
Ozone (generated from an ozone generator)
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the adamantanone O-methyl oxime (1.2 equivalents) and the cyclohexanone derivative (1.0 equivalent) in anhydrous hexane in a three-necked round-bottom flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone in oxygen through the solution. The reaction progress can be monitored by TLC. The endpoint is often indicated by the appearance of a blue color in the solution, signifying an excess of ozone.
-
Once the reaction is complete, purge the solution with argon or nitrogen for 10-15 minutes to remove excess ozone.
-
Allow the reaction mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures).
Fe(II)-Mediated Decomposition and EPR Spin Trapping of Carbon-Centered Radicals
This protocol provides a general framework for the detection of carbon-centered radicals generated from the reaction of a this compound with ferrous iron using the spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).[7]
Materials:
-
This compound derivative
-
Ferrous chloride (FeCl₂) or Ferrous bromide (FeBr₂)
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or a buffer solution)
-
EPR spectrometer
-
EPR flat cell or capillary tube
Procedure:
-
Prepare a stock solution of the this compound in the chosen solvent.
-
Prepare a stock solution of Fe(II) salt in the same deoxygenated solvent.
-
Prepare a stock solution of the spin trap DMPO.
-
In an EPR tube, mix the this compound solution and the DMPO solution.
-
Initiate the reaction by adding the Fe(II) solution to the EPR tube. The final concentrations should be optimized, but typical ranges are 1-10 mM for the trioxolane, 1-5 mM for Fe(II), and 50-100 mM for DMPO.
-
Immediately place the EPR tube in the cavity of the EPR spectrometer and record the spectrum.
-
The resulting EPR spectrum should be analyzed to identify the characteristic signal of the DMPO-carbon-centered radical adduct. The hyperfine splitting constants (aN and aH) are diagnostic for the type of radical trapped.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This is a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing saponin)
-
Test compound (this compound) and control drugs (e.g., chloroquine, artemisinin)
Procedure:
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.
-
Add the parasitized red blood cell suspension (typically 1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the IC₅₀ value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data
The following tables summarize representative quantitative data for the activity of 1,2,4-trioxolanes.
Table 1: Reaction Yields for Griesbaum Co-ozonolysis
| Ketone Substrate | Oxime Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Substituted Cyclohexanone | Adamantanone O-methyl oxime | CCl₄ | 0 | ~70 | [5] |
| Substituted Cyclohexanone | Adamantanone O-methyl oxime | Hexane | -78 | 81-91 | [8] |
| Bicyclo[2.2.1]heptan-2-one | Adamantanone O-methyl oxime | Hexane | -78 | 81 |[8] |
Table 2: Kinetic Data for the Reaction of Dispiro-1,2,4-trioxolanes with Fe(II) (Note: Specific values require access to the full text of the cited literature. The data below are representative examples.)
| This compound Analogue | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
|---|---|---|
| Arterolane (OZ277) | Value | [1][9] |
| OZ439 Analogue | Value | [1][9] |
| Phenyl-substituted analogue | Value |[1][9] |
Table 3: In Vitro Antimalarial Activity (IC₅₀) of this compound Analogues against P. falciparum
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Arterolane (OZ277) | W2 | 1.3 | [8] |
| Mefloquine Conjugate 6f | W2 | 74 | [8] |
| Mefloquine Conjugate 6g | W2 | 24 | [8] |
| Mefloquine Conjugate 6h | W2 | 24 | [8] |
| Morpholine Conjugate 7f | W2 | 340 | [8] |
| Morpholine Conjugate 7g | W2 | 2700 | [8] |
| Morpholine Conjugate 7h | W2 | 1100 |[8] |
Conclusion
The formation of carbon-centered radicals from 1,2,4-trioxolanes represents a cornerstone of their therapeutic utility, particularly in the context of antimalarial drug development. The iron-mediated decomposition of the endoperoxide bond provides a mechanism for the targeted release of cytotoxic radical species within the malaria parasite. A thorough understanding of the synthesis of these compounds, primarily through the Griesbaum co-ozonolysis, and the kinetics of their radical-generating fragmentation is essential for the design of new and improved this compound-based drugs. The experimental protocols and data presented in this guide offer a foundational resource for researchers in this field to further explore and exploit this fascinating area of medicinal chemistry.
References
- 1. Iron-mediated degradation kinetics of substituted dispiro-1,2,4-trioxolane antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]
- 5. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05932G [pubs.rsc.org]
- 7. Spin trapping - Wikipedia [en.wikipedia.org]
- 8. escholarship.org [escholarship.org]
- 9. Kinetic parameters for the reaction of 1,2,4-trioxolanes and artemisinin with iron(II): New evidence for the source of antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Spiro-1,2,4-Trioxolanes: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro-1,2,4-trioxolanes represent a pivotal class of synthetic endoperoxides that have emerged as potent antimalarial agents, showing promise in overcoming the challenge of drug resistance. Their unique peroxide bond is central to their mechanism of action, which is believed to involve activation by ferrous heme within the malaria parasite, leading to the generation of cytotoxic carbon-centered radicals.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of spiro-1,2,4-trioxolanes, offering a comprehensive resource for researchers engaged in the discovery and development of novel antimalarial therapeutics. We will delve into the critical structural motifs governing efficacy, present key quantitative data, detail essential experimental protocols, and visualize the underlying principles of their design and mechanism.
Core Structure-Activity Relationships
The antimalarial potency of spiro-1,2,4-trioxolanes is dictated by a delicate interplay of several structural features. A foundational understanding of these relationships is crucial for the rational design of new, more effective analogs.
Key SAR Findings:
-
The 1,2,4-Trioxolane Pharmacophore: The endoperoxide bridge within the this compound ring is indispensable for antimalarial activity.[3] Non-peroxidic isosteres, such as 1,3-dioxolanes, are inactive, confirming the peroxide bond's role as the key pharmacophoric element.[4][5]
-
The Spiroadamantane Moiety: A sterically bulky spiroadamantane group attached to the trioxolane ring is essential for potent activity.[3][6] Trioxolanes lacking this feature exhibit significantly reduced in vitro potency and are often inactive in vivo.[6] It is hypothesized that the adamantane (B196018) group contributes to the stability of the resulting carbon-centered radicals upon activation.[1][7]
-
Lipophilicity and Physicochemical Properties: A clear trend has been observed where more lipophilic trioxolanes generally exhibit better oral activity.[4][5][8] However, this must be balanced, as high lipophilicity can also lead to poor solubility and metabolic instability.[4][8]
-
Influence of Functional Groups: The introduction of various functional groups on the spirocycle opposite the adamantane moiety has been extensively explored.
-
Neutral and Basic Groups: Compounds with a wide range of neutral and basic functional groups tend to retain good antimalarial activity.[3][8]
-
Acidic Groups: The presence of acidic functional groups is generally detrimental to in vivo activity.[3][8]
-
Weakly Basic Groups: Trioxolanes incorporating weakly basic functionalities often demonstrate the most favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
-
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro and in vivo antimalarial activities of a selection of spiro- and dispiro-1,2,4-trioxolane analogs against various Plasmodium falciparum strains and in the P. berghei mouse model. This data provides a quantitative basis for the SAR principles discussed above.
Table 1: In Vitro Antimalarial Activity of Spiro-1,2,4-Trioxolane Analogs
| Compound | R | X | IC50 (nM) vs. P. falciparum (K1, Chloroquine-Resistant) |
| 1 (OZ277) | H | N(CH2)2N(CH3)2 | 1.8 |
| 2 | H | H | 3.8 |
| 5 | CH2NH3+ | H | 1.0 |
| 6 | =O | =O | 1.7 |
| 7 | H | CH2OH | 2.6 |
| 8 | CH2OH | H | 2.8 |
| 9 | CH3 | H | 3.6 |
| 10 | CH3 | CH3 | 7.9 |
| 11 | CH2Cl | H | 20 |
| 12 | C6H5 | H | 6.5 |
| 13 | CH2CH3 | H | 10 |
| 14 | (CH2)2CH3 | H | 20 |
Data extracted from[7]. The K1 strain is a chloroquine-resistant strain of P. falciparum.
Table 2: In Vivo Antimalarial Efficacy of Selected Spiro-1,2,4-Trioxolanes in the P. berghei Mouse Model
| Compound | Dose (mg/kg, oral) | Parasitemia Reduction (%) on Day 3 |
| Ketal 5 | 10 | >95 |
| Ketal Diol 14 | 10 | >95 |
| Ketal Diacid 15 | 10 | Inactive |
| Oxime 19 | 10 | >95 |
| Oxime Ether 20 | 10 | >95 |
| Oxime Ether 21 | 10 | <50 |
| Carboxylic Acid 13 | 10 | >90 |
Data extracted from[8]. The study used a single 10 mg/kg oral dose administered on day 1 post-infection in P. berghei-infected mice.
Experimental Protocols
Detailed and standardized experimental procedures are fundamental to the reliable assessment of the SAR of spiro-1,2,4-trioxolanes. The following sections outline the key methodologies for their synthesis and biological evaluation.
Synthesis: Griesbaum Co-ozonolysis
The Griesbaum co-ozonolysis is a cornerstone synthetic method for the preparation of tetrasubstituted 1,2,4-trioxolanes.[1][6] This reaction avoids the need for unstable tetrasubstituted alkene precursors and offers a versatile route to a wide array of analogs.
General Procedure:
-
Reactant Preparation: A solution of an O-methyl oxime (e.g., adamantan-2-one O-methyl oxime) and a carbonyl compound (e.g., a substituted cyclohexanone) is prepared in a suitable solvent, such as dichloromethane (B109758) or carbon tetrachloride, and cooled to a low temperature (typically -78 °C).
-
Ozonolysis: A stream of ozone (O3) is bubbled through the cooled solution. The reaction progress is monitored by the appearance of a blue color, indicating an excess of ozone.
-
Work-up: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired spiro-1,2,4-trioxolane.
Biological Evaluation: In Vitro Antimalarial Assay
The in vitro activity of spiro-1,2,4-trioxolanes against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay.[2][9]
Protocol Outline:
-
Parasite Culture: Chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., K1) strains of P. falciparum are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax under a gas mixture of 5% CO2, 5% O2, and 90% N2.[2]
-
Drug Preparation: The test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to 96-well microplates.
-
Assay Procedure: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit and added to the drug-containing plates. The plates are then incubated for 72 hours under the standard culture conditions.
-
Quantification of Parasite Growth: After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites, and the resulting fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the parasite growth. The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Biological Evaluation: In Vivo Antimalarial Efficacy
The in vivo efficacy of spiro-1,2,4-trioxolanes is commonly assessed using the Plasmodium berghei mouse model, often referred to as the 4-day suppressive test.[8][10]
Protocol Outline:
-
Animal Model: Swiss albino mice are infected intraperitoneally with P. berghei-infected erythrocytes.
-
Drug Administration: The test compounds are formulated in a suitable vehicle (e.g., a suspension of 0.5% carboxymethyl cellulose, 0.4% Tween 80, 0.5% benzyl (B1604629) alcohol, and 0.9% NaCl in water) and administered orally to the infected mice once daily for four consecutive days, starting on the day of infection.[8][11]
-
Monitoring of Parasitemia: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination.
-
Data Analysis: The average parasitemia of the treated group is compared to that of an untreated control group, and the percent reduction in parasitemia is calculated to determine the efficacy of the compound.
Visualizing Key Concepts
Graphviz diagrams are provided below to illustrate the proposed mechanism of action, the experimental workflow for SAR studies, and the logical relationships derived from the SAR of spiro-1,2,4-trioxolanes.
Caption: Proposed mechanism of action of spiro-1,2,4-trioxolanes.
Caption: Experimental workflow for SAR studies of spiro-1,2,4-trioxolanes.
Caption: Logical relationships in the SAR of spiro-1,2,4-trioxolanes.
Conclusion
The spiro-1,2,4-trioxolanes continue to be a highly promising class of synthetic antimalarials, with lead compounds having advanced to clinical trials. The well-defined structure-activity relationships, centered around the essentiality of the peroxide bond and the spiroadamantane moiety, provide a robust framework for the design of new analogs. Future efforts in this area will likely focus on fine-tuning the physicochemical properties through modification of the second spirocycle to optimize ADME profiles, enhance metabolic stability, and further improve oral bioavailability. The methodologies and data presented in this guide serve as a comprehensive resource to aid in the ongoing quest for novel, potent, and drug-like spiro-1,2,4-trioxolane antimalarials.
References
- 1. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05620A [pubs.rsc.org]
- 2. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective Synthesis of Triterpenoid 1,2,4-Trioxolanes by Griesbaum Co-ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides: charting a workable structure-activity relationship using simple prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. mmv.org [mmv.org]
- 11. researchgate.net [researchgate.net]
The Criegee Intermediate: A Linchpin in the Synthesis of 1,2,4-Trioxolanes for Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
First postulated by Rudolf Criegee in the 1950s, the Criegee intermediate is a carbonyl oxide, a highly reactive zwitterionic species that plays a pivotal role in atmospheric chemistry and synthetic organic chemistry.[1][2] Formed during the ozonolysis of alkenes, these transient species are central to the formation of secondary organic aerosols and the degradation of atmospheric pollutants.[3] Beyond their environmental significance, Criegee intermediates are indispensable in the synthesis of 1,2,4-trioxolanes, commonly known as secondary ozonides.[2] This class of heterocyclic compounds has garnered significant attention in the pharmaceutical industry, particularly for the development of potent antimalarial drugs like Arterolane.[4][5]
This technical guide provides a comprehensive overview of the role of Criegee intermediates in the formation of 1,2,4-trioxolanes. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the underlying reaction mechanisms, experimental methodologies for their generation and reaction, and a summary of key quantitative data.
The Criegee Mechanism: Formation of 1,2,4-Trioxolanes
The formation of 1,2,4-trioxolanes via the Criegee intermediate is a cornerstone of ozonolysis. The generally accepted mechanism, proposed by Criegee, involves a three-step process:[6]
-
1,3-Dipolar Cycloaddition of Ozone to an Alkene: Ozone reacts with an alkene in a concerted 1,3-dipolar cycloaddition to form an unstable primary ozonide (a 1,2,3-trioxolane).[7]
-
Cycloreversion of the Primary Ozonide: The highly unstable primary ozonide rapidly undergoes cycloreversion, cleaving to form a carbonyl compound (an aldehyde or a ketone) and a Criegee intermediate.[7]
-
1,3-Dipolar Cycloaddition of the Criegee Intermediate with a Carbonyl Compound: The Criegee intermediate then undergoes a second 1,3-dipolar cycloaddition with a carbonyl compound. This carbonyl can be the one formed in the preceding step or an externally added carbonyl. This final step yields the more stable 1,2,4-trioxolane, or secondary ozonide.[2]
The overall transformation allows for the cleavage of a carbon-carbon double bond and the formation of a five-membered ring containing three oxygen atoms. The stability and reactivity of the resulting this compound are highly dependent on the substituents of the original alkene and the participating carbonyl compound.
Generation of Criegee Intermediates for Synthetic Applications
While ozonolysis is the classical method for generating Criegee intermediates, alternative approaches have been developed for more controlled laboratory studies and synthetic applications.
Ozonolysis of Alkenes
This remains the most common method for the synthesis of 1,2,4-trioxolanes. The reaction is typically carried out by bubbling a stream of ozone-enriched oxygen through a solution of the alkene at low temperatures, often -78 °C, to control the exothermic reaction and prevent decomposition of the intermediates and products.[6] The choice of solvent is crucial and is typically a non-participating solvent like dichloromethane (B109758) or hexane.
Photolysis of Diiodoalkanes
A significant advancement in the study of Criegee intermediates has been their generation through the ultraviolet (UV) photolysis of diiodoalkanes in the presence of molecular oxygen.[8][9] This method allows for the clean and controlled production of Criegee intermediates in the gas phase for kinetic and spectroscopic studies. The general scheme involves the photolytic cleavage of a C-I bond to generate an iodoalkyl radical, which then rapidly reacts with O₂ to form the Criegee intermediate and an iodine atom.
Quantitative Data: Kinetics of this compound Formation
The reaction of Criegee intermediates with carbonyl compounds to form 1,2,4-trioxolanes is a 1,3-dipolar cycloaddition. The kinetics of these reactions have been studied for various Criegee intermediates and carbonyl compounds, providing valuable insights into their reactivity. The following table summarizes key kinetic parameters for the reaction of the simplest Criegee intermediate, formaldehyde (B43269) oxide (CH₂OO), with a range of carbonyl compounds.
| Criegee Intermediate | Carbonyl Compound | Rate Constant, k (cm³ molecule⁻¹ s⁻¹) at 298 K | Activation Energy, Eₐ (kcal mol⁻¹) | Reference(s) |
| CH₂OO | Formaldehyde | (3.5 ± 0.35) x 10⁻¹² | -2.3 ± 0.1 | [10][11] |
| CH₂OO | Acetaldehyde | (1.61 ± 0.14) x 10⁻¹² | -3.0 ± 0.1 | [10] |
| CH₂OO | Propionaldehyde | (3.29 ± 0.29) x 10⁻¹² | -2.4 ± 0.1 | [10] |
| CH₂OO | Acetone | (4.1 ± 0.4) x 10⁻¹³ | -0.9 ± 0.4 | [12] |
| CH₂OO | Biacetyl | (1.45 ± 0.18) x 10⁻¹¹ | -2.5 ± 0.3 | [12] |
| CH₂OO | Acetylacetone | (6.6 ± 0.7) x 10⁻¹³ | -3.6 ± 0.3 | [12] |
| CH₂OO | Hydroxyacetone | (4.3 ± 1.7) x 10⁻¹⁵ exp(1630/T) | -3.2 ± 0.2 | [13][14] |
| CH₂OO | 4-Hydroxy-2-butanone | (3.5 ± 2.6) x 10⁻¹⁵ exp(1700/T) | -3.4 ± 0.4 | [13][14] |
| syn-CH₃CHOO | Acrolein | (1.17 ± 0.16) x 10⁻¹³ | -1.47 ± 0.24 | [15] |
Note: The negative activation energies indicate that the reactions proceed faster at lower temperatures, which is characteristic of barrierless cycloaddition reactions with a pre-reactive complex.
Experimental Protocols
General Protocol for the Synthesis of 1,2,4-Trioxolanes via Ozonolysis
This protocol provides a general procedure for the ozonolysis of an alkene in the presence of a carbonyl compound to yield a this compound.
Materials:
-
Alkene (1.0 eq)
-
Carbonyl compound (1.0 - 5.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ozone generator
-
Oxygen source
-
Dry ice/acetone bath (-78 °C)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Appropriate eluent (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Dissolve the alkene and the carbonyl compound in anhydrous CH₂Cl₂ in a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution. The reaction progress can be monitored by the disappearance of the starting alkene using thin-layer chromatography (TLC) or by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove any unreacted ozone.
-
Allow the reaction mixture to warm to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired this compound.
-
Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[16]
Griesbaum Co-ozonolysis for the Synthesis of Spiro-1,2,4-trioxolanes
The Griesbaum co-ozonolysis is a powerful variation of the ozonolysis reaction that utilizes an O-methyl oxime as a precursor to the Criegee intermediate. This method is particularly useful for the synthesis of sterically hindered and spirocyclic 1,2,4-trioxolanes, such as the antimalarial drug Arterolane.[4]
Procedure Outline:
-
The O-methyl oxime and a ketone are dissolved in a suitable solvent (e.g., a mixture of cyclohexane (B81311) and dichloromethane).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
Ozone is bubbled through the solution. The O-methyl oxime reacts with ozone to generate a carbonyl oxide (Criegee intermediate) in situ.
-
The generated Criegee intermediate then undergoes a 1,3-dipolar cycloaddition with the co-reactant ketone to form the spiro-1,2,4-trioxolane.
-
Workup and purification are similar to the general ozonolysis protocol. This method has been shown to produce good yields (up to 80-85%) of the desired trioxolanes.[6][7]
Mandatory Visualizations
References
- 1. Synthesis and reaction of cyano-substitued 1,2,4-trioxolanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atct.anl.gov [atct.anl.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective Synthesis of Triterpenoid 1,2,4-Trioxolanes by Griesbaum Co-ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ovid.com [ovid.com]
- 10. Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Aliphatic Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Kinetics of Reactions of Criegee Intermediates with Functionalized Ketones [escholarship.org]
- 13. Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetics of CH2OO and syn-CH3CHOO reaction with acrolein - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Bridged 1,2,4-Trioxolanes: SnCl4—Catalyzed Synthesis and an In Vitro Study against S. mansoni [mdpi.com]
Quantum Chemical Insights into the Stability of 1,2,4-Trioxolanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-Trioxolanes, commonly known as secondary ozonides, are a critical class of heterocyclic compounds, pivotal in atmospheric chemistry and renowned for their potent antimalarial properties. Their efficacy, particularly in the context of pharmaceuticals like arterolane (B1665781) and artefenomel, is intrinsically linked to the stability of the peroxide bond and its subsequent cleavage. This technical guide provides an in-depth exploration of the quantum chemical calculations employed to elucidate the stability of 1,2,4-trioxolanes. It covers theoretical methodologies, summarizes key quantitative data on their thermal and iron-mediated decomposition, details relevant experimental protocols for their synthesis and kinetic analysis, and presents visual workflows and reaction pathways to facilitate a comprehensive understanding. This document is intended to serve as a valuable resource for researchers engaged in the computational and experimental investigation of these significant molecules.
Introduction
The 1,2,4-trioxolane ring system is the defining structural feature of secondary ozonides, which are formed during the ozonolysis of alkenes. While historically studied for their role in atmospheric processes, the discovery of their potent antimalarial activity has spurred significant research into their chemical properties. The therapeutic action of antimalarial ozonides is predicated on the reductive cleavage of the endoperoxide bond by ferrous iron (Fe(II)), which is readily available in the malaria parasite. This reaction generates carbon-centered radicals that are believed to be the ultimate cytotoxic agents.[1][2][3][4]
Understanding the stability of the this compound ring is therefore paramount for the design of new and more effective antimalarial drugs. Quantum chemical calculations have emerged as a powerful tool to probe the intricacies of their decomposition pathways, predict their stability, and rationalize the effect of various substituents on their reactivity. This guide will delve into the computational approaches used to model these complex processes and present the key findings in a structured and accessible format.
Computational Methodologies for Stability Analysis
The theoretical investigation of this compound stability primarily involves the use of quantum chemical methods to calculate the potential energy surface of their decomposition reactions. The choice of computational method and basis set is crucial for obtaining accurate and reliable results.
A common approach involves the use of Density Functional Theory (DFT), with the B3LYP functional being a popular choice. For more accurate energy calculations, higher-level methods such as G3(MP2)-RAD are often employed.[5] Geometry optimizations are typically performed to locate the equilibrium structures of the reactants, transition states, and products. The nature of the stationary points is confirmed by frequency calculations, where a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
Solvent effects can also be incorporated into the calculations using continuum solvation models like the SMD (Solvation Model based on Density) model to provide a more realistic representation of the reaction environment.[6]
General Workflow for Computational Stability Analysis
The following diagram illustrates a typical workflow for the computational analysis of this compound stability.
Decomposition Pathways and Stability
The stability of 1,2,4-trioxolanes is primarily governed by the cleavage of the weak O-O peroxide bond. Two main decomposition pathways have been extensively studied: thermal decomposition and iron-mediated degradation.
Thermal Decomposition
In the absence of a catalyst, the thermal decomposition of 1,2,4-trioxolanes is thought to proceed through the homolytic cleavage of the O-O bond, forming a biradical intermediate.[5] This process can involve a spin intersystem crossing from a singlet to a triplet state.[5][7] The subsequent fragmentation of this biradical leads to the formation of stable carbonyl compounds.
Quantum chemical calculations have been instrumental in determining the activation barriers for this process. For the parent this compound, the activation barrier for O-O bond rupture has been calculated to be around 40.5 kcal/mol.[5]
Iron-Mediated Decomposition
The antimalarial activity of 1,2,4-trioxolanes is triggered by their interaction with ferrous iron. The reaction is initiated by a single electron transfer from Fe(II) to one of the peroxide oxygen atoms, leading to the cleavage of the O-O bond and the formation of an oxygen-centered radical. This is followed by a rapid rearrangement to produce a more stable carbon-centered radical, which is the species responsible for the drug's therapeutic effect.[1][4]
The rate of this iron-mediated degradation is highly dependent on the steric and electronic properties of the substituents on the trioxolane ring. Steric hindrance around the peroxide bond can significantly impact the rate of reaction with Fe(II).[1][2]
The following diagram illustrates the iron-mediated decomposition pathway of a dispiro-1,2,4-trioxolane, a common structural motif in antimalarial ozonides.
Quantitative Data on this compound Stability
The following tables summarize key quantitative data from quantum chemical calculations and experimental studies on the stability of 1,2,4-trioxolanes.
Table 1: Calculated Activation Energies for this compound Decomposition
| Compound | Decomposition Pathway | Computational Method | Basis Set | Activation Energy (kJ/mol) | Reference |
| Secondary Ozonide (SOZ) | Reaction with NH3 (gas phase) | G3MP2 | - | 157 | [6] |
| Secondary Ozonide (SOZ) | Reaction with H2O dimer (gas phase) | G3MP2 | - | 135 | [6] |
| Secondary Ozonide (SOZ) | Reaction with NH3 (solution) | B3LYP/6-311++G(3df,3pd) | - | 102 | [6] |
| This compound | O-O bond rupture | Not Specified | Not Specified | 40.5 kcal/mol (~170 kJ/mol) | [5] |
Table 2: Experimental Kinetic Data for Iron-Mediated Degradation of Dispiro-1,2,4-trioxolanes
| Substituent | First-Order Degradation Rate Constant (s⁻¹) | Relative Stability | Reference |
| 2-amino-2-methylpropyl acetamide | Not explicitly stated, used as baseline | 1x | [1] |
| 4"-phenyl | Not explicitly stated | 150x greater than baseline | [1] |
Experimental Protocols
Synthesis of Substituted 1,2,4-Trioxolanes via Griesbaum Co-ozonolysis
The Griesbaum co-ozonolysis is a widely used method for the synthesis of tetrasubstituted 1,2,4-trioxolanes.[7] This reaction involves the ozonolysis of an O-methyl oxime in the presence of a ketone.
Materials:
-
O-methyl oxime derivative
-
Ketone derivative
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Ozone (O₃) generator
-
Dry ice/acetone bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the O-methyl oxime and the ketone (typically in a 1:1.2 molar ratio) in anhydrous dichloromethane in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone (typically 2-3% in oxygen) through the solution. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the starting materials are consumed.
-
Once the reaction is complete, purge the solution with a stream of nitrogen or argon to remove excess ozone.
-
Allow the reaction mixture to warm to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry, and X-ray crystallography if suitable crystals are obtained).
Kinetic Analysis of Iron-Mediated Decomposition
The stability of 1,2,4-trioxolanes in the presence of ferrous iron can be assessed by monitoring their degradation over time.
Materials:
-
Substituted this compound
-
Ferrous sulfate (B86663) (FeSO₄) or other Fe(II) salt
-
Acetonitrile/water or other suitable solvent system
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Thermostatted reaction vessel
Procedure:
-
Prepare a stock solution of the this compound in the chosen solvent system.
-
Prepare a fresh stock solution of the Fe(II) salt in the same solvent system.
-
Initiate the reaction by adding a known concentration of the Fe(II) solution to the trioxolane solution in a thermostatted vessel at a constant temperature (e.g., 37 °C).
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquots immediately, for example, by dilution with a mobile phase or by adding a chelating agent.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.
-
Plot the natural logarithm of the trioxolane concentration versus time. For a first-order reaction, this plot should be linear.
-
The pseudo-first-order rate constant (k) can be determined from the slope of the line (slope = -k).
Conclusion
Quantum chemical calculations provide invaluable insights into the stability and reactivity of 1,2,4-trioxolanes. These computational methods, in conjunction with experimental studies, have been instrumental in elucidating the decomposition pathways of these important molecules, particularly in the context of their antimalarial activity. The ability to predict the stability of novel this compound derivatives is a powerful tool for the rational design of new therapeutic agents with improved efficacy and pharmacokinetic properties. This guide has provided a comprehensive overview of the theoretical and experimental approaches used to study the stability of 1,2,4-trioxolanes, with the aim of facilitating further research and development in this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic parameters for the reaction of 1,2,4-trioxolanes and artemisinin with iron(II): New evidence for the source of antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iron-mediated degradation kinetics of substituted dispiro-1,2,4-trioxolane antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Stereocontrolled Synthesis of 1,2,4-Trioxolanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trioxolanes, also known as ozonides, are a class of heterocyclic compounds containing a peroxide linkage that is crucial for their biological activity. They are the key pharmacophore in potent antimalarial drugs like arterolane (B1665781) and artefenomel.[1][2][3] The stereochemistry of the 1,2,4-trioxolane ring and its substituents can significantly influence the compound's efficacy and pharmacokinetic properties. Therefore, developing synthetic methods that allow for precise control over the stereochemical outcome is of paramount importance in the discovery and development of new drugs based on this scaffold.
These application notes provide an overview of the primary methods for the stereocontrolled synthesis of 1,2,4-trioxolanes, including detailed experimental protocols, quantitative data for key reactions, and graphical representations of the synthetic pathways. The methodologies covered are Griesbaum co-ozonolysis, photooxygenation of allylic alcohols followed by peroxyacetalization, and Lewis acid-catalyzed synthesis of bridged 1,2,4-trioxolanes. Additionally, strategies for achieving enantiocontrol using chiral auxiliaries and organocatalysis are discussed.
Diastereoselective Synthesis via Griesbaum Co-ozonolysis
The Griesbaum co-ozonolysis is a powerful and widely used method for the synthesis of tetrasubstituted 1,2,4-trioxolanes.[4][5] This reaction involves the ozonolysis of an O-methyl oxime in the presence of a carbonyl compound. The key advantage of this method is its ability to generate a specific carbonyl oxide intermediate from the oxime, which then reacts with the added carbonyl compound in a controlled manner, leading to a specific ozonide product. This approach avoids the formation of product mixtures that can occur in the direct ozonolysis of unsymmetrical alkenes.[5]
The diastereoselectivity of the Griesbaum co-ozonolysis is particularly noteworthy, especially in the reaction of cyclic ketones, where the incoming carbonyl oxide often adds to the less sterically hindered face of the ketone, leading to a high degree of stereocontrol.[1]
Logical Workflow for Griesbaum Co-ozonolysis
Caption: Workflow for Griesbaum Co-ozonolysis.
Experimental Protocol: Diastereoselective Synthesis of a Triterpenoid (B12794562) this compound
This protocol is adapted from the diastereoselective synthesis of triterpenoid 1,2,4-trioxolanes.[5][6]
Materials:
-
2-methoxyoxime of a triterpenoid (e.g., from allobetulin)
-
A trifluoromethyl ketone (e.g., 1,1,1-trifluoroacetone)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Pentane, anhydrous
-
Ozone generator
-
Dry ice/acetone bath
Procedure:
-
Dissolve the 2-methoxyoxime of the triterpenoid (1.0 eq) and the trifluoromethyl ketone (1.5 eq) in a mixture of anhydrous CH₂Cl₂ and pentane.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting oxime), purge the solution with argon or nitrogen to remove excess ozone.
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica (B1680970) gel to separate the diastereomeric 1,2,4-trioxolanes.
Quantitative Data for Griesbaum Co-ozonolysis
| Starting Materials | Product(s) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 2-methoxyoxime of allobetulin (B154736) + CF₃-ketones | Asymmetrical spiro-1,2,4-trioxolanes | Mixture of diastereomers | 80-85 | [5][6] |
| Adamantane oxime + substituted cyclohexanones | cis-4' or trans-3' adducts | ~9:1 | up to 70 | [1] |
| 3-hydroxycyclohexanone derived oxime + adamantane-2-one | trans-disubstituted trioxolane | primarily trans | 67-71 (overall) | [2][3][7] |
Stereocontrolled Synthesis via Photooxygenation of Allylic Alcohols
The photooxygenation of allylic alcohols provides a route to β-hydroperoxy alcohols, which are key intermediates in the synthesis of 1,2,4-trioxanes, a class of compounds closely related to 1,2,4-trioxolanes. The principles of stereocontrol in this method are highly relevant. The subsequent acid-catalyzed peroxyacetalization with a carbonyl compound yields the desired heterocyclic ring. The stereochemistry of the final product is influenced by the stereochemistry of the starting allylic alcohol and the conditions of the photooxygenation and cyclization steps.
Signaling Pathway for Photooxygenation and Peroxyacetalization
Caption: Pathway for 1,2,4-trioxane synthesis.
Experimental Protocol: Synthesis of a Monocyclic 1,2,4-Trioxane
This protocol is based on the synthesis of antimalarial 1,2,4-trioxanes via photooxygenation of a chiral allylic alcohol.
Materials:
-
Chiral allylic alcohol (e.g., 4-methyl-3-penten-2-ol)
-
Photosensitizer (e.g., Rose Bengal or Tetraphenylporphyrin)
-
Solvent (e.g., nonpolar solvent like dichloromethane)
-
Oxygen source
-
Light source (e.g., high-pressure sodium lamp)
-
Ketone or aldehyde (e.g., 2-butanone)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Diethyl ether
-
Brine solution
Procedure: Part A: Photooxygenation
-
Dissolve the chiral allylic alcohol and a catalytic amount of the photosensitizer in the chosen solvent in a photoreactor.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
While irradiating with the light source, bubble a steady stream of oxygen through the solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude β-hydroperoxy alcohol.
Part B: Peroxyacetalization
-
Dissolve the crude β-hydroperoxy alcohol (1.0 eq) in diethyl ether.
-
Add an excess of the carbonyl compound (e.g., 2-butanone, ~10 eq).
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, ~0.03 eq) at room temperature.
-
Stir the mixture for 12 hours at room temperature.
-
Dilute the solution with diethyl ether, wash with brine and water, and dry over MgSO₄.
-
Evaporate the solvent and purify the residue by column chromatography to yield the 1,2,4-trioxane.
Quantitative Data for Photooxygenation-Peroxyacetalization
| Allylic Alcohol | Carbonyl Compound | Product | Yield (%) | Reference |
| 4-methyl-3-penten-2-ol | 2-Butanone | 3,6,6-trimethyl-3-(1-methylethyl)-1,2,4-trioxane | 77 | |
| Geraniol | Various ketones/aldehydes | Corresponding 1,2,4-trioxanes | Moderate to good |
Lewis Acid-Catalyzed Synthesis of Bridged 1,2,4-Trioxolanes
A more recent approach to the synthesis of complex this compound structures involves the Lewis acid-catalyzed peroxidation of 1,5-diketones with hydrogen peroxide. This method allows for the formation of bridged ozonides, which are structurally related to the natural antimalarial artemisinin.[8] Tin(IV) chloride (SnCl₄) has been shown to be an effective catalyst for this transformation.[8]
Experimental Workflow for SnCl₄-Catalyzed Synthesis
Caption: Workflow for SnCl₄-catalyzed synthesis.
Experimental Protocol: Synthesis of a Bridged this compound
This protocol is adapted from the SnCl₄-catalyzed synthesis of bridged ozonides from 1,5-diketones.[8]
Materials:
-
1,5-Diketone
-
Hydrogen peroxide (H₂O₂), 35% aqueous solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Tin(IV) chloride (SnCl₄)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare a 5.1 M solution of H₂O₂ in Et₂O by extracting a 35% aqueous solution of H₂O₂ with Et₂O, followed by drying over anhydrous MgSO₄.
-
Dissolve the 1,5-diketone (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0-5 °C with stirring.
-
Add the ethereal solution of H₂O₂ (1.5 eq) followed by SnCl₄ (5.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract the product with Et₂O.
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the bridged this compound.
Quantitative Data for SnCl₄-Catalyzed Synthesis
| 1,5-Diketone Substrate | Product(s) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Various substituted 1,5-diketones | Bridged 1,2,4-trioxolanes | Varies with substrate | 50-84 | [8] |
| Ethyl 2-(3-oxobutyl)-1-oxocyclohexane-2-carboxylate | Ethyl 4-methyl-3,5-dioxa-4-borabicyclo[5.3.1]undecane-1-carboxylate | 1:1 mixture of diastereomers | up to 83 | [8] |
Enantioselective Strategies
While the previously described methods often provide excellent diastereocontrol, achieving enantioselectivity requires the use of chiral reagents or catalysts. Two primary strategies for this are the use of chiral auxiliaries and organocatalysis.
Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[9] After the desired transformation, the auxiliary can be removed and ideally recycled. In the context of this compound synthesis, a chiral auxiliary could be attached to either the oxime or the carbonyl component in a Griesbaum co-ozonolysis, or to the allylic alcohol in a photooxygenation reaction.
A notable example is the asymmetric ozone oxidation of silylalkenes using a C₂-symmetrical dialkoxysilyl group as a chiral auxiliary, which affords silylperoxides with high diastereoselectivity. These intermediates can then be further transformed into enantioenriched products.
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations enantioselectively. For the synthesis of 1,2,4-trioxolanes and related structures, chiral Brønsted acids have shown promise. For instance, the desymmetrization of p-peroxyquinols using a chiral Brønsted acid-catalyzed acetalization/oxa-Michael cascade has been used to synthesize 1,2,4-trioxanes with high enantioselectivity.[10] This approach proceeds through a dynamic kinetic resolution of a peroxy-hemiacetal intermediate.[10] While this example focuses on trioxanes, the underlying principles of using chiral catalysts to control the formation of the peroxide-containing ring are applicable to the synthesis of chiral 1,2,4-trioxolanes.
Quantitative Data for Enantioselective Synthesis of 1,2,4-Trioxanes
| Substrate | Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| p-Peroxyquinol + various aldehydes | Chiral Brønsted acid (e.g., TRIP derivative) | Chiral 1,2,4-trioxanes | up to 96 | High | [10] |
Conclusion
The stereocontrolled synthesis of 1,2,4-trioxolanes is a vibrant area of research with significant implications for drug discovery, particularly in the development of new antimalarial agents. The methods outlined in these application notes, including Griesbaum co-ozonolysis, photooxygenation-peroxyacetalization, and Lewis acid-catalyzed cyclizations, provide a robust toolkit for accessing a wide range of diastereomerically enriched ozonides. Furthermore, the emerging strategies of employing chiral auxiliaries and organocatalysis are paving the way for the efficient and highly enantioselective synthesis of these important heterocyclic compounds. The detailed protocols and quantitative data presented herein serve as a practical guide for researchers in the field to design and execute synthetic routes to novel this compound-based molecules with potential therapeutic applications.
References
- 1. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and stereocontrolled synthesis of 1,2,4-trioxolanes useful for ferrous iron-dependent drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05620A [pubs.rsc.org]
- 5. Diastereoselective Synthesis of Triterpenoid 1,2,4-Trioxolanes by Griesbaum Co-ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - Organic Letters - Figshare [figshare.com]
- 8. Bridged 1,2,4-Trioxolanes: SnCl4—Catalyzed Synthesis and an In Vitro Study against S. mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Griesbaum Co-ozonolysis: Application Notes and Protocols for 1,2,4-Trioxolane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Griesbaum co-ozonolysis is a powerful and highly selective method for the synthesis of tetrasubstituted 1,2,4-trioxolanes, commonly known as ozonides. This reaction offers significant advantages over classical ozonolysis of alkenes, primarily by avoiding the often challenging synthesis of tetrasubstituted olefin precursors and providing greater control over the final product.[1][2][3] This method has garnered considerable interest in medicinal chemistry and drug development due to the potent biological activities of the resulting 1,2,4-trioxolane-containing compounds, including antimalarial and anticancer properties.[2][4]
The reaction involves the co-ozonolysis of an O-methyl oxime and a carbonyl compound (ketone or aldehyde). The O-methyl oxime reacts with ozone to generate a carbonyl oxide intermediate in situ. This reactive intermediate then undergoes a [3+2] cycloaddition with the carbonyl compound to yield the desired this compound.[5][6][7]
Key Advantages of Griesbaum Co-ozonolysis:
-
High Selectivity: Allows for the synthesis of well-defined, unsymmetrically substituted ozonides.[2]
-
Bypasses Alkene Synthesis: Eliminates the need for the preparation of sterically hindered tetrasubstituted alkenes.[1][3]
-
Milder Conditions: The reaction is typically carried out at low temperatures.
-
Good to Excellent Yields: A wide range of substrates can be converted to the desired products in high yields.[1]
-
Access to Complex Molecules: Enables the synthesis of complex spiro and dispiro-1,2,4-trioxolanes.[1]
Reaction Mechanism and Workflow
The generally accepted mechanism for the Griesbaum co-ozonolysis is depicted below. The process begins with the reaction of an O-methyl oxime with ozone to form a primary ozonide, which then fragments to generate a carbonyl oxide and methyl nitrite. The carbonyl oxide then undergoes a 1,3-dipolar cycloaddition with a ketone co-reactant to furnish the final this compound product.
Caption: General workflow of the Griesbaum co-ozonolysis reaction.
Quantitative Data Summary
The Griesbaum co-ozonolysis has been successfully applied to a variety of substrates, affording good to excellent yields of the corresponding 1,2,4-trioxolanes. Below is a summary of representative examples.
| O-Methyl Oxime Substrate | Carbonyl Co-reactant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Allobetulin (B154736) 2-methoxyoxime | 1,1,1-Trifluoroacetone (B105887) | Cyclohexane-CH₂Cl₂ | -40 | 80-85 | [8][9] |
| Methyl oleanoate 2-methoxyoxime | 1,1,1-Trifluoroacetone | Cyclohexane-CH₂Cl₂ | -40 | 80-85 | [8][9] |
| Adamantane (B196018) oxime | Substituted cyclohexanones | CCl₄ | 0 | ~70 | [5][7] |
| Substituted adamantane oximes | Substituted cyclohexanones | CCl₄ | 0 | 5-23 | [5][7] |
| Bicyclo[3.3.1]nonan-9-one methyl oxime | Enantiopure ketone | CH₂Cl₂ | -78 | 80-87 | [7] |
| 4-Substituted cyclohexan-1-one oximes | Enantiopure ketone | CH₂Cl₂ | -78 | 71-75 | [7] |
| 2-Bromocyclohexan-1-one methyl oxime | Enantiopure ketone | CH₂Cl₂ | -78 | 53 | [7] |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of Triterpenoid 1,2,4-Trioxolanes
This protocol is adapted from the synthesis of asymmetrical spiro-1,2,4-trioxolanes derived from allobetulin and methyl oleanoate.[8][9]
Materials:
-
2-Methoxyoxime of allobetulin or methyl oleanoate (1.0 eq)
-
Trifluoromethyl ketone (e.g., 1,1,1-trifluoroacetone or 2,2,2-trifluoroacetophenone) (1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Ozone (O₃) from an ozone generator
-
Argon (Ar) or Nitrogen (N₂) gas
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the 2-methoxyoxime substrate in a mixture of cyclohexane and CH₂Cl₂.
-
Add the trifluoromethyl ketone co-reactant to the solution.
-
Cool the reaction mixture to -40 °C in a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Bubble a stream of ozone-containing oxygen through the solution. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the starting oxime is consumed.
-
Once the reaction is complete, purge the solution with argon or nitrogen for 10-15 minutes to remove excess ozone.
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired spiro-1,2,4-trioxolane as a mixture of diastereomers.
Protocol 2: Optimized Low-Temperature Griesbaum Co-ozonolysis for Structurally Diverse Substrates
This protocol is based on an improved procedure for the synthesis of various 1,2,4-trioxolanes, including those derived from non-adamantyl systems, which often give poor yields under previous conditions.[7]
Materials:
-
O-methyl oxime substrate (e.g., adamantane oxime, bicyclo[3.3.1]nonan-9-one methyl oxime) (1.0 eq)
-
Ketone co-reactant (e.g., enantiopure substituted cyclohexanone) (1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Ozone (O₃) from an ozone generator
-
Argon (Ar) or Nitrogen (N₂) gas
-
Silica gel for column chromatography
Procedure:
-
Dissolve the O-methyl oxime and the ketone co-reactant in CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Pass a stream of ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with argon or nitrogen for 15-20 minutes to remove the excess ozone.
-
Slowly warm the reaction mixture to room temperature.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the this compound product.
Signaling Pathways and Logical Relationships
The diastereoselectivity of the Griesbaum co-ozonolysis is a key feature, particularly in the synthesis of complex molecules for drug development. The stereochemical outcome is determined during the final [3+2] cycloaddition step. For reactions involving substituted cyclohexanones, the carbonyl oxide intermediate preferentially attacks from the axial position.
References
- 1. Diastereoselective Synthesis of Triterpenoid 1,2,4-Trioxolanes by Griesbaum Co-ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05620A [pubs.rsc.org]
- 3. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05932G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Griesbaum Coozonolysis [organic-chemistry.org]
- 7. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Bridged 1,2,4-Trioxolanes from 1,5-Diketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bridged 1,2,4-trioxolanes, also known as bridged ozonides, are a significant class of organic peroxides. They are structurally related to the natural antimalarial compound Artemisinin and its derivatives, making them promising candidates in medicinal chemistry.[1][2] These compounds have demonstrated a wide range of biological activities, including antimalarial, antischistosomal, anticancer, and antiviral properties.[1][3] The development of efficient and straightforward synthetic routes to these molecules is crucial for exploring their therapeutic potential.[4]
One effective method for synthesizing bridged 1,2,4-trioxolanes is through the acid-catalyzed peroxidation of 1,5-diketones.[1] A recently developed approach utilizes tin(IV) chloride (SnCl₄) as a catalyst for the reaction between 1,5-diketones and hydrogen peroxide, offering a valuable ozone-free pathway to these important bicyclic systems.[1] This method provides access to a variety of bridged ozonides in good to excellent yields.[1][3]
Reaction Principle
The synthesis involves the reaction of a 1,5-diketone with hydrogen peroxide in the presence of a Lewis acid catalyst, such as SnCl₄. The catalyst facilitates the intramolecular cyclization of an intermediate formed from the diketone and hydrogen peroxide, leading to the formation of the bridged 1,2,4-trioxolane ring system. The reaction can produce stereoisomers, and the ratio of these isomers can be influenced by the choice of catalyst and solvent.[1][3]
Experimental Workflow
The general experimental workflow for the SnCl₄-catalyzed synthesis of bridged 1,2,4-trioxolanes from 1,5-diketones is outlined below.
Caption: General workflow for the synthesis of bridged 1,2,4-trioxolanes.
Quantitative Data Summary
The following table summarizes the yields of various bridged 1,2,4-trioxolanes synthesized from their corresponding 1,5-diketones using the SnCl₄-catalyzed method.[1]
| Entry | 1,5-Diketone Substrate | Product(s) | Solvent | Yield (%) | Reference |
| 1 | 1a | 2a + 3a | THF | 83 | [1] |
| 2 | 1a | 2a + 3a | 1,4-Dioxane | 81 | [1] |
| 3 | 1a | 2a + 3a | Et₂O | 79 | [1] |
| 4 | 1b | 2b + 3b | THF | 84 | [1] |
| 5 | 1c | 2c + 3c | THF | 75 | [1] |
| 6 | 1d | 2d + 3d | THF | 81 | [1] |
| 7 | 1e | 2e + 3e | THF | 50 | [1] |
| 8 | 1f | 2f + 3f | THF | 65 | [1] |
| 9 | 1g | 2g + 3g | THF | 72 | [1] |
| 10 | 1h | 2h + 3h | THF | 68 | [1] |
| 11 | 1i | 2i + 3i | THF | 78 | [1] |
| 12 | 1j | 2j + 3j | THF | 55 | [1] |
| 13 | 1k | 2k + 3k | THF | 60 | [1] |
Yields correspond to the isolated products. The ratio of stereoisomeric ozonides was determined by ¹H NMR.[1]
Experimental Protocols
General Protocol for the SnCl₄-Catalyzed Synthesis of Bridged 1,2,4-Trioxolanes [1]
Materials:
-
1,5-Diketone (1.0 mol equivalent)
-
5.1 M solution of H₂O₂ in Et₂O (1.5 mol equivalent)
-
SnCl₄ (5.0 mol equivalent)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies
-
Reagents and solvents for work-up and purification (e.g., saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, ethyl acetate, petroleum ether)
Procedure:
-
Dissolve the 1,5-diketone (e.g., 0.300 g, 0.81–1.49 mmol) in anhydrous THF (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0–5 °C in an ice bath with stirring.
-
To the cooled and stirring solution, add the 5.1 M solution of H₂O₂ in Et₂O (1.5 mol equivalent of H₂O₂).
-
Subsequently, add SnCl₄ (5.0 mol equivalent) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature (20–25 °C) and continue stirring for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the bridged this compound(s).
-
Characterize the product(s) using standard analytical techniques such as NMR spectroscopy and mass spectrometry. The ratio of stereoisomeric ozonides can be determined by ¹H NMR analysis of the crude product mixture.[1]
Applications in Drug Development
The synthetic accessibility of bridged 1,2,4-trioxolanes via this method opens avenues for the development of new therapeutic agents.[1] The core this compound moiety is a key pharmacophore responsible for the biological activity of many antimalarial drugs, including the clinically used arterolane.[2][5] The mechanism of action is believed to involve the iron-mediated cleavage of the endoperoxide bond within the parasite, leading to the generation of reactive radical species that are toxic to the parasite.[5][6]
The ability to synthesize a diverse range of these compounds allows for the exploration of structure-activity relationships and the optimization of their pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profiles.[1][4] This is particularly relevant in the context of emerging drug resistance to current antimalarial therapies.[2][4] Beyond malaria, the documented antischistosomal, anticancer, and antiviral activities of these compounds suggest a broader therapeutic potential that warrants further investigation.[1][3]
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the synthesis, the resulting compounds, and their potential applications.
Caption: Synthesis and applications of bridged 1,2,4-trioxolanes.
References
- 1. Bridged 1,2,4-Trioxolanes: SnCl4—Catalyzed Synthesis and an In Vitro Study against S. mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,4-Trioxolane as a Ferrous Iron-Dependent Drug Delivery Platform
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective drug delivery to diseased tissues is a paramount goal in modern therapeutics, aiming to enhance efficacy while minimizing off-target side effects. One promising strategy involves exploiting the unique biochemical signatures of pathological environments. Many diseases, including malaria and various cancers, are characterized by elevated levels of labile ferrous iron (Fe²⁺).[1][2] The 1,2,4-trioxolane moiety, a key structural feature in antimalarial agents like arterolane, serves as an efficient Fe²⁺-sensitive trigger.[3][4] This reactivity can be harnessed to create prodrugs that release their therapeutic payload specifically in iron-rich environments, offering a targeted approach to drug delivery.[5][6]
These application notes provide an overview of the mechanism, quantitative data, and detailed protocols for utilizing this compound-based conjugates for ferrous iron-dependent drug delivery.
Mechanism of Action
The core of this drug delivery system is the Fe²⁺-mediated cleavage of the endoperoxide bond within the this compound ring.[4] This initial reaction is a Fenton-type reduction that generates carbon-centered radicals and initiates a fragmentation cascade.[3][7] In a well-designed conjugate, this fragmentation unveils a ketone, which then triggers a spontaneous β-elimination and decarboxylation sequence to release the free drug.[1][4] This "traceless" release ensures that the active drug is liberated without any portion of the linker molecule attached.[1][4] This targeted activation in environments with high Fe²⁺ concentrations, such as malaria-infected erythrocytes or cancer cells, ensures selective drug action.[1][2]
Caption: Fe²⁺-mediated activation of a this compound prodrug.
Data Presentation
The efficacy of this compound-based drug delivery can be quantified through various in vitro and in vivo assays. The following tables summarize key performance indicators for hypothetical trioxolane-drug conjugates.
Table 1: In Vitro Cytotoxicity of Trioxolane-Toxin Conjugate (TRX-Toxin) in Cancer Cells
| Cell Line | Compound | IC₅₀ (nM) without Fe²⁺ pre-treatment | IC₅₀ (nM) with Fe²⁺ pre-treatment | Selectivity Index (IC₅₀ without Fe²⁺ / IC₅₀ with Fe²⁺) |
| High Iron Cancer Cell (e.g., MDA-MB-231) | Free Toxin | 5 | 4.5 | 0.9 |
| TRX-Toxin | 500 | 10 | 50 | |
| Low Iron Normal Cell (e.g., MCF-10A) | Free Toxin | 8 | 7 | 1.1 |
| TRX-Toxin | >10,000 | 8,500 | 1.2 |
Data is representative and compiled for illustrative purposes based on principles described in the literature.[2]
Table 2: In Vivo Efficacy in a P. berghei Mouse Model of Malaria
| Treatment Group (2 mg/kg, oral, 4 days) | Mean Parasitemia on Day 4 (%) | Mean Survival Time (Days) |
| Vehicle Control | 45.2 | 8 |
| Mefloquine (Partner Drug) | 15.8 | 18 |
| Trioxolane-Mefloquine Conjugate (TRX-MQ) | 2.5 | >30 |
| Arterolane (Trioxolane Control) | 5.1 | 25 |
Data is representative and modeled after findings reported in studies on trioxolane-drug conjugates.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific compounds, cell lines, and experimental conditions.
Protocol 1: Synthesis of a this compound-Drug Conjugate
This protocol describes a general method for synthesizing a this compound precursor and conjugating it to a drug molecule, based on the Griesbaum co-ozonolysis reaction.[3][6][9]
Materials:
-
Substituted cyclohexanone (B45756) precursor
-
Adamantan-2-one O-methyloxime
-
Ozone (O₃) generator
-
Solvents (e.g., CCl₄, CH₂Cl₂)
-
Reagents for carbamate (B1207046) formation (e.g., 4-nitrophenyl chloroformate, i-Pr₂EtN, DMAP)
-
Drug molecule with a primary or secondary amine
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Griesbaum Co-ozonolysis:
-
Dissolve the substituted cyclohexanone precursor and adamantan-2-one O-methyloxime in a suitable solvent like CCl₄ in a reaction flask.
-
Cool the solution to 0°C using an ice bath.
-
Bubble ozone (O₃) through the solution until the reaction is complete (monitor by TLC).
-
Purge the solution with nitrogen to remove excess ozone.
-
Purify the resulting trans-3″-substituted trioxolane intermediate using silica gel chromatography.[9]
-
-
Activation of the Trioxolane for Conjugation:
-
Dissolve the purified trioxolane in CH₂Cl₂.
-
Add 4-nitrophenyl chloroformate, i-Pr₂EtN, and a catalytic amount of DMAP.
-
Stir the reaction at 0°C to room temperature until the formation of the activated carbamate is complete (monitor by TLC).
-
-
Drug Conjugation:
-
To the activated trioxolane solution, add the amine-containing drug molecule and a base such as Et₃N.
-
Stir the reaction at room temperature for several hours to overnight.
-
Upon completion, quench the reaction and purify the final trioxolane-drug conjugate by silica gel chromatography.[9]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Fe²⁺-Mediated Drug Release Assay
This assay quantifies the release of a drug from its trioxolane conjugate in the presence of ferrous iron.[10][11]
Materials:
-
Trioxolane-drug conjugate
-
Ferrous sulfate (B86663) (FeSO₄) or Ferrous ammonium (B1175870) sulfate
-
Reaction buffer (e.g., pH 7.4 PBS or pH 5.5 acetate (B1210297) buffer to mimic endosomal conditions)
-
Quenching solution (e.g., EDTA solution)
-
HPLC system with a suitable column and detector for quantifying the released drug
-
Thermostatted shaker or water bath
Procedure:
-
Prepare a stock solution of the trioxolane-drug conjugate in a suitable organic solvent (e.g., DMSO) and dilute it into the reaction buffer to the desired final concentration.
-
Prepare a fresh stock solution of FeSO₄ in deoxygenated water.
-
Initiate the reaction by adding the FeSO₄ solution to the conjugate solution to achieve a final desired concentration (e.g., 10-100 µM). Include a control sample without FeSO₄.
-
Incubate the reaction mixtures at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[12]
-
Immediately quench the reaction in the aliquot by adding an excess of EDTA solution to chelate the iron.
-
Analyze the samples by HPLC to quantify the concentration of the released free drug.
-
Calculate the percentage of drug released at each time point relative to the initial amount of the conjugate.
Protocol 3: Cell Viability and Cytotoxicity (MTT Assay)
This protocol assesses the cytotoxicity of the trioxolane-drug conjugate against cancer cell lines.[13][14][15]
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Trioxolane-drug conjugate and free drug for comparison
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[13]
-
Compound Treatment: Prepare serial dilutions of the trioxolane-drug conjugate and the free drug in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C.[14]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow Visualization
The overall process from conjugate design to in vivo evaluation follows a logical progression.
Caption: A streamlined workflow for developing trioxolane drug conjugates.
References
- 1. Ferrous iron-dependent drug delivery enables controlled and selective release of therapeutic agents in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Tumor-Activated Prodrug Strategy Targeting Ferrous Iron Is Effective in Multiple Preclinical Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - Organic Letters - Figshare [figshare.com]
- 6. Efficient and stereocontrolled synthesis of 1,2,4-trioxolanes useful for ferrous iron-dependent drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trioxolane-Mediated Delivery of Mefloquine Limits Brain Exposure in a Mouse Model of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance of Redox Active and Chelatable Iron Assays to Determine Labile Iron Release From Intravenous Iron Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 1,2,4-Trioxolanes in Antimalarial Drug Design
Document ID: ANP-TRX-2025-12 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains.[1][2][3] Artemisinin-based combination therapies (ACTs) are the current standard of care, with their efficacy rooted in the endoperoxide bridge of the artemisinin (B1665778) molecule.[3][4] This has spurred the development of synthetic peroxides that mimic this crucial pharmacophore, leading to the emergence of 1,2,4-trioxolanes (also known as ozonides) as a promising class of fully synthetic antimalarial agents.[1][4][5]
Inspired by naturally occurring ozonides and the success of artemisinin, synthetic 1,2,4-trioxolanes were developed to provide chemically stable, cost-effective, and potent alternatives.[1][4] Key clinical candidates from this class, such as Arterolane (OZ277) and Artefenomel (OZ439), have demonstrated rapid parasite clearance.[6][7] These compounds share a common mechanism of action with artemisinins, which is believed to involve activation by ferrous iron within the parasite.[5][6] This document provides an overview of the application of 1,2,4-trioxolanes in antimalarial drug design, including their mechanism of action, structure-activity relationships, and detailed protocols for their synthesis and evaluation.
Proposed Mechanism of Action
The antimalarial activity of 1,2,4-trioxolanes is contingent upon the presence of the peroxide bond.[5][8] The widely accepted mechanism involves reductive activation by intraparasitic ferrous iron (Fe²⁺), likely derived from the digestion of host hemoglobin in the parasite's food vacuole.[5][6] This interaction cleaves the endoperoxide bridge, generating highly reactive carbon-centered radicals.[5] These radicals are thought to be the primary cytotoxic species, exerting their antimalarial effect by alkylating essential parasitic biomolecules, such as heme, and inducing oxidative damage to parasite membranes and proteins.[5] Studies have shown that the antimalarial activity of 1,2,4-trioxolanes correlates well with the extent of heme alkylation in vitro.[5]
Structure-Activity Relationship (SAR)
The development of potent this compound antimalarials has been guided by extensive structure-activity relationship (SAR) studies. A dispiro-1,2,4-trioxolane, featuring a spiroadamantane and a spirocyclohexane moiety, was identified early on as a lead scaffold.[8][9][10]
Key SAR findings include:
-
Peroxide Bond is Essential: The this compound ring is critical for activity; non-peroxidic isosteres, such as 1,3-dioxolanes, are inactive.[9][10]
-
Steric Hindrance is Key: A bulky spiroadamantane group attached to the trioxolane ring is essential for both chemical stability and potent antimalarial activity.[8][9][10] Trioxolanes lacking this feature are significantly less potent.[10]
-
Lipophilicity Influences Efficacy: More lipophilic analogs generally exhibit better oral activity, although this can be associated with higher metabolic clearance.[8][9]
-
Substituents Modulate Properties: A wide range of neutral and basic functional groups on the second spiro ring (e.g., cyclohexane) are tolerated and can be used to optimize physicochemical and pharmacokinetic properties.[8] Weakly basic ozonides have been found to possess the best overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[8]
Quantitative Data Summary
The following tables summarize the in vitro activity and pharmacokinetic properties of representative this compound compounds.
Table 1: In Vitro Antimalarial Activity of Selected 1,2,4-Trioxolanes
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Arterolane (OZ277) | W2 | 1.3 - 20 | [7],[11] |
| Artefenomel (OZ439) | W2 | 1.1 - 16 | [7] |
| Fluorescent Probe 5 | FCB | 1.9 ± 0.1 | [5] |
| Fluorescent Probe 6 | FCB | 7.9 ± 0.6 | [5] |
| Non-peroxidic control 7 | FCB | >2000 | [5] |
| (R,R)-8a | W2 | 0.9 ± 0.1 | [7] |
| (S,S)-9a | W2 | 1.0 ± 0.1 | [7] |
| (S,S)-9d | W2 | 0.8 ± 0.1 | [7] |
| Artemisinin | FCB | 3.2 ± 0.2 | [5] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the mean of at least three determinations.
Table 2: In Vitro ADME and Pharmacokinetic (PK) Data for Selected Analogs
| Compound | Human Liver Microsome (HLM) Intrinsic Clearance (µL/min/mg) | Kinetic Solubility (µM, pH 7.4) | Rat Half-life (h) | Rat Oral Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Arterolane (OZ277) | 14 | < 0.2 | 1.4 | 35 | [7] |
| Artefenomel (OZ439) | 16 | < 0.2 | - | - | [7] |
| (R,R)-8a | 1.2 | > 150 | - | - | [7] |
| (S,S)-9a | 1.3 | > 150 | - | - | [7] |
| (S,S)-9d | 5.3 | > 150 | - | - | [7] |
ADME and PK data are crucial for selecting candidates with favorable drug-like properties.
Experimental Protocols
Protocol 1: Synthesis of Dispiro-1,2,4-Trioxolanes via Griesbaum Co-ozonolysis
This protocol describes a general method for synthesizing dispiro-1,2,4-trioxolanes, a common scaffold for antimalarial candidates.[7][12] The key step is the Griesbaum co-ozonolysis reaction.
Materials:
-
Adamantan-2-one O-methyloxime
-
Substituted cyclohexanone (B45756) derivative
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Ozone (O₃) generator
-
Dry ice/acetone bath (-78 °C)
-
Standard glassware for organic synthesis
-
Purification system (e.g., column chromatography)
Procedure:
-
Reaction Setup: Dissolve adamantan-2-one O-methyloxime and 1.0-1.5 equivalents of the desired substituted cyclohexanone in CCl₄ in a three-neck round-bottom flask equipped with a gas inlet tube and a temperature probe.
-
Ozonolysis: Cool the reaction mixture to 0 °C or a lower temperature as required (e.g., -78 °C).
-
Ozone Introduction: Bubble ozone gas (generated from an O₃ generator) through the solution. Monitor the reaction progress by TLC or the appearance of a persistent blue color, indicating an excess of ozone.
-
Quenching: Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.
-
Workup: Allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the desired dispiro-1,2,4-trioxolane product.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I Method)
This is a standard high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of compounds against P. falciparum.[5]
Materials:
-
Synchronized P. falciparum culture (ring stage, ~2% parasitemia, 2% hematocrit)
-
Complete culture medium (RPMI 1640, Albumax I, hypoxanthine, HEPES, NaHCO₃)
-
Test compounds dissolved in DMSO, then serially diluted in medium
-
96-well microplates
-
Lysis buffer with SYBR Green I dye
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
-
Incubator with mixed gas (5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Plate Preparation: Add 100 µL of serially diluted test compounds to the wells of a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial like artemisinin (positive control).
-
Parasite Addition: Add 100 µL of the synchronized parasite culture to each well.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified, mixed-gas environment.
-
Lysis: After incubation, freeze the plates at -80 °C to lyse the red blood cells.
-
Staining: Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well. SYBR Green I intercalates with parasite DNA.
-
Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: In Vivo Efficacy Assessment (4-Day Suppressive Test)
This protocol, commonly known as the Peters' 4-day suppressive test, is a standard primary screen to evaluate the in vivo efficacy of antimalarial compounds using a rodent malaria model (e.g., Plasmodium berghei in mice).[13]
Materials:
-
Specific-pathogen-free mice (e.g., ICR or Swiss Webster, 18-20 g)
-
P. berghei (drug-sensitive strain) infected donor mouse
-
Phosphate-buffered saline (PBS) or other appropriate vehicle
-
Test compound formulated for administration (e.g., oral gavage or subcutaneous injection)
-
Chloroquine (positive control drug)
-
Microscope, glass slides, and Giemsa stain
Procedure:
-
Infection (Day 0): Infect experimental mice intravenously or intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells.
-
Grouping: Randomly assign mice into groups (typically 5 mice per group): vehicle control, positive control (e.g., chloroquine), and test compound groups at various doses.
-
Drug Administration (Day 0-3): Administer the first dose of the test compound, vehicle, or control drug approximately 2-4 hours post-infection. Continue treatment once daily for four consecutive days (Days 0, 1, 2, and 3).
-
Parasitemia Monitoring (Day 4): On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells (% parasitemia) by light microscopy.
-
Efficacy Calculation: Calculate the percent suppression of parasitemia for each treated group relative to the vehicle control group using the formula: % Suppression = [1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Control Group)] x 100
-
Data Analysis: Determine the effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) by plotting percent suppression against the log of the dose.
Conclusion and Future Directions
The 1,2,4-trioxolanes represent a highly successful class of synthetic endoperoxide antimalarials, with a mechanism of action analogous to artemisinin.[5] Extensive SAR studies have defined the key structural motifs required for potent activity, leading to the development of clinical candidates like Arterolane and Artefenomel.[7][8][9] However, challenges related to the pharmacokinetic properties and formulation of some candidates highlight the need for continued optimization.[14]
Future research will likely focus on designing next-generation trioxolanes with superior drug-like properties, including improved solubility, metabolic stability, and oral bioavailability, to overcome the limitations of current agents and combat the threat of artemisinin resistance.[7][14] The protocols and data presented herein provide a foundational framework for researchers engaged in the discovery and development of these vital antimalarial agents.
References
- 1. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. The antimalarial activity of this compound/trioxane hybrids and dimers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Natural Product Inspired Synthetic 1,2,4- Trioxolanes (Ozonides): An Unusual Entry into Antimalarial Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vivo Profiling of Desymmetrized Antimalarial Trioxolanes with Diverse Carbamate Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides: charting a workable structure-activity relationship using simple prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of antimalarial action of the synthetic trioxolane RBX11160 (OZ277) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mmv.org [mmv.org]
- 14. Antimalarial Trioxolanes with Superior Drug-Like Properties and In vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of 1,2,4-Trioxolanes using NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-Trioxolanes, also known as ozonides, are five-membered heterocyclic compounds containing a peroxide bridge. This structural motif is the key pharmacophore responsible for the potent antimalarial activity of compounds like arterolane (B1665781) and its derivatives, which are part of a critical class of synthetic antimalarials. The mechanism of action is believed to involve the iron(II)-mediated cleavage of the endoperoxide bond within the malaria parasite. Given their therapeutic importance, rigorous structural characterization is paramount for drug discovery, development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation and purity assessment of these compounds. This document provides detailed protocols and data for the NMR characterization of 1,2,4-trioxolanes.
Principles of NMR Characterization
The unambiguous identification of a 1,2,4-trioxolane rests on identifying the characteristic NMR signals of the heterocyclic ring's protons and carbons.
-
¹H NMR Spectroscopy : The proton on the carbon atom flanked by two oxygens (the acetal (B89532) proton) in the trioxolane ring is highly characteristic. This proton typically resonates in the downfield region of the spectrum, usually between δ 5.1 and 5.8 ppm . Its exact chemical shift and multiplicity depend on the substituents and stereochemistry of the molecule.
-
¹³C NMR Spectroscopy : The carbon atoms of the trioxolane ring also have distinctive chemical shifts. The two carbons single-bonded to two oxygen atoms (C-3 and C-5) typically appear in the range of δ 104–112 ppm .[1][2][3][4] The wide chemical shift range in ¹³C NMR often allows for the clear resolution of signals for each carbon in the molecule, which is a significant advantage over ¹H NMR where signal overlap can occur.[1]
-
2D NMR Techniques : For complex molecules, one-dimensional spectra can be ambiguous due to overlapping signals. Two-dimensional (2D) NMR experiments are essential for definitive structural assignment.
-
COSY (Correlation Spectroscopy) : Identifies protons that are spin-spin coupled (typically 2-3 bonds apart), helping to map out the proton connectivity within the molecule.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlation), providing a powerful method for assigning carbon resonances.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is crucial for connecting different spin systems and identifying quaternary carbons.[7]
-
Quantitative NMR Data of 1,2,4-Trioxolanes
The following tables summarize ¹H and ¹³C NMR data for representative this compound derivatives, providing a reference for researchers in the field.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected 1,2,4-Trioxolanes in CDCl₃.
| Compound/Fragment | Characteristic Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Ozonide Ring | Methine Proton (-O-CH -O-) | 5.1 - 5.8 | Multiplet | [8] |
| Substituted Trioxolane 1 | Trioxolane CH | 5.13–5.17 | m | [8] |
| Substituted Trioxolane 2 | Aromatic & Aliphatic Protons | 1.25 - 8.55 | m | [8] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected 1,2,4-Trioxolanes in CDCl₃.
| Compound/Fragment | Characteristic Carbon(s) | Chemical Shift (δ, ppm) | Reference |
| Ozonide Ring | Spiro-carbons (-O-C -O-) | 108.3 - 111.8 | [8] |
| Substituted Trioxolane 1 | Trioxolane Carbons | 108.4, 108.5, 111.5, 111.8 | [8] |
| Substituted Trioxolane 2 | Trioxolane Carbons | 108.3, 111.6 | [8] |
| General Ozonides | Carbonyls, Aliphatic Carbons | 26.6 - 156.4 | [8] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the standard procedure for preparing a high-quality NMR sample of a this compound derivative.
Materials:
-
This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[9]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL.[12]
-
Internal standard (e.g., Tetramethylsilane, TMS).[10]
-
Glass Pasteur pipette and filter plug (e.g., glass wool or Kimwipe).[10][13]
-
Secondary vial for dissolution.[9]
Procedure:
-
Weighing: Accurately weigh the required amount of the trioxolane sample and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. If TMS is used as an internal reference, it is often pre-mixed in the solvent by the manufacturer. If not, add a very small drop.[9]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for high-resolution spectra.[12]
-
Filtration: Place a small, tight plug of glass wool or a Kimwipe into a Pasteur pipette. Filter the sample solution through the plug directly into the NMR tube. This step is crucial to remove any particulate matter which can degrade spectral quality.[10][13]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.[10][13]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or grease.[11]
Protocol 2: Acquisition of 1D NMR Spectra (¹H and ¹³C)
This protocol provides general parameters for acquiring standard 1D spectra on a modern NMR spectrometer (e.g., 400-600 MHz).
A. ¹H NMR Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the acquisition parameters. Recommended starting parameters for routine analysis are:[8][14]
-
Pulse Program: Standard single pulse (e.g., 'zg' or 'zg30').
-
Pulse Angle: 30-45 degrees (to balance signal intensity and relaxation time).[8]
-
Spectral Width (SW): ~16 ppm, centered around 7 ppm.[14]
-
Acquisition Time (AQ): ~3-4 seconds for good resolution.[8][14]
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
Number of Scans (NS): 8 to 16, depending on sample concentration.
-
-
Acquire the Free Induction Decay (FID) and process the data with Fourier transformation.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
B. ¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Set the acquisition parameters. Recommended starting parameters are:[8][15]
-
Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').
-
Pulse Angle: 30 degrees.[8]
-
Spectral Width (SW): ~240 ppm, centered around 100 ppm.[16]
-
Acquisition Time (AQ): ~1.0-2.0 seconds.[15]
-
Relaxation Delay (D1): 2.0 seconds.[15]
-
Number of Scans (NS): 128 or higher, as ¹³C has low natural abundance.
-
-
Acquire and process the data.
-
Phase the spectrum and reference to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
Protocol 3: Acquisition of 2D NMR Spectra (COSY & HSQC)
2D NMR experiments are crucial for unambiguous structure determination.
A. COSY (¹H-¹H Correlation):
-
Load a standard COSY parameter set.[7]
-
Use the same spectral width and offset as the 1D ¹H spectrum.
-
Set the number of increments in the indirect dimension (F1) to 256 or 512 for adequate resolution.
-
Set the number of scans (NS) to 2, 4, or 8 per increment, depending on concentration.
-
Acquire and process the 2D data using appropriate window functions.
B. HSQC (¹H-¹³C One-Bond Correlation):
-
Load a standard HSQC parameter set (e.g., gradient-selected).[7][17]
-
The direct dimension (F2, ¹H) should have the same spectral width as the 1D ¹H spectrum.
-
The indirect dimension (F1, ¹³C) should have a spectral width that encompasses all expected carbon signals (e.g., 180 ppm).
-
Set the number of increments in F1 to 128 or 256.[17]
-
Set the number of scans (NS) to 4 or 8 per increment.
-
Acquire and process the 2D data.
Data Analysis and Workflow
The following diagram illustrates a typical workflow for the NMR-based characterization of a novel this compound.
Application in Drug Development
NMR spectroscopy is an indispensable tool throughout the drug development pipeline for this compound-based antimalarials. Its applications range from initial hit identification to final product quality control.[18][19][20]
-
Structural Verification: Confirms the successful synthesis of the target molecule and elucidates the structure of byproducts.[19]
-
Purity Assessment: Quantitative NMR (qNMR) can be used to determine the absolute purity of drug candidates without the need for identical reference standards.[20]
-
Stereochemistry Determination: The relative and absolute stereochemistry, which is often critical for biological activity, can be determined using advanced NMR techniques like NOESY.
-
Stability Studies: NMR is used to monitor the degradation of the trioxolane ring under various conditions, identifying degradation products and kinetics.[20]
-
Interaction Studies: Ligand-observed NMR experiments can be used to study the binding of trioxolane derivatives to biological targets like heme, providing insights into their mechanism of action.[21]
The diagram below outlines the integral role of NMR in the drug development process for this class of compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. organomation.com [organomation.com]
- 13. sites.bu.edu [sites.bu.edu]
- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
- 17. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 18. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 19. news-medical.net [news-medical.net]
- 20. azooptics.com [azooptics.com]
- 21. researchmap.jp [researchmap.jp]
Application Notes and Protocols for Mass Spectrometry Analysis of 1,2,4-Trioxolane Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trioxolanes, also known as secondary ozonides, are five-membered heterocyclic compounds containing a peroxide bridge. They are key intermediates in ozonolysis reactions and are the defining structural motif in important antimalarial drugs like artemisinin (B1665778) and its synthetic analogs. Understanding the fragmentation behavior of the 1,2,4-trioxolane ring system under mass spectrometric conditions is crucial for the structural elucidation of novel compounds, metabolite identification in drug development, and for pinpointing the position of double bonds in lipidomics.
These application notes provide an overview of the mass spectrometric analysis of 1,2,4-trioxolanes, detailing common fragmentation pathways and providing experimental protocols for their analysis by Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).
Core Fragmentation Pathway of 1,2,4-Trioxolanes
The principal fragmentation pathway of 1,2,4-trioxolanes upon ionization in a mass spectrometer is initiated by the homolytic cleavage of the weak peroxide (O-O) bond. This initial cleavage is followed by a series of rearrangements that lead to the formation of characteristic fragment ions. The most common pathway involves the formation of carbonyl compounds, such as aldehydes and ketones, and carboxylate species.[1]
The specific fragmentation pattern is highly dependent on the substituents (R1-R4) on the trioxolane ring. The analysis of these fragments provides valuable information about the structure of the original molecule. For instance, in the analysis of unsaturated lipids, the identification of the resulting aldehyde and carboxylic acid fragments allows for the precise localization of the original double bond.[1]
A diagram illustrating the primary fragmentation pathway is presented below.
Caption: Generalized fragmentation pathway of the this compound ring.
Quantitative Fragmentation Data
The following tables summarize the major fragment ions observed in the mass spectra of several exemplary 1,2,4-trioxolanes. This data is compiled from various studies and illustrates the influence of substituents on the fragmentation pattern.
Table 1: Key Fragment Ions of Selected Synthetic 1,2,4-Trioxolanes (Ozonides)
| Compound | Molecular Ion (m/z) | Major Fragment Ions (m/z) | Putative Fragment Structure |
| Styrene Ozonide | 152 | 106, 105, 77 | Benzaldehyde, Benzoyl cation, Phenyl cation |
| Stilbene Ozonide | 228 | 106, 105, 91 | Benzaldehyde, Benzoyl cation, Tropylium cation |
| 4-Octene Ozonide | 160 | 72, 88 | Butanal, Butanoic acid radical cation |
| 1-Phenyl-cyclopentene Ozonide | 192 | 106, 105, 91 | Benzaldehyde, Benzoyl cation, Tropylium cation |
Data compiled from published mass spectra. Relative intensities can vary based on instrumentation and experimental conditions.
Experimental Protocols
Protocol 1: LC-ESI-MS/MS Analysis of Synthetic 1,2,4-Trioxolanes
This protocol is suitable for the analysis of non-volatile, thermally labile 1,2,4-trioxolanes, such as those synthesized in a laboratory setting or for antimalarial drug derivatives.
1. Sample Preparation: a. Dissolve the purified this compound sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL to create a stock solution. b. Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL. c. Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions. The gradient should be optimized based on the polarity of the specific analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Electrospray Ionization (ESI) - Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive ion mode is generally preferred.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (Nitrogen) Pressure: 30-50 psi.
-
Drying Gas (Nitrogen) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: m/z 50-1000 for full scan mode.
-
Tandem MS (MS/MS): For fragmentation analysis, select the molecular ion of interest as the precursor ion and apply collision-induced dissociation (CID). The collision energy should be ramped (e.g., 10-40 eV) to observe the full range of fragment ions.
A workflow for this protocol is depicted below.
Caption: Workflow for LC-ESI-MS/MS analysis of 1,2,4-trioxolanes.
Protocol 2: GC-MS Analysis of Volatile 1,2,4-Trioxolanes
This protocol is suitable for the analysis of volatile and thermally stable 1,2,4-trioxolanes, often those derived from smaller alkenes.
1. Sample Preparation: a. Dissolve the this compound sample in a volatile solvent with high purity (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL. b. If necessary, use a derivatization agent to increase volatility, although this is less common for simple ozonides.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 200-250 °C. Use a split/splitless injector, with a split ratio of 20:1 to 50:1 for initial analyses.
-
Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C) and hold for 1-2 minutes. Then, ramp the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C. The program should be optimized for the specific analytes.
-
Injection Volume: 1 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-500.
A logical diagram for the GC-MS analysis process is shown below.
Caption: Logical flow of GC-MS analysis for 1,2,4-trioxolanes.
Concluding Remarks
The mass spectrometric analysis of 1,2,4-trioxolanes is a powerful tool for their identification and structural characterization. The predictable fragmentation pattern, initiated by the cleavage of the peroxide bond, provides a wealth of information about the substituents on the trioxolane ring. The choice between LC-ESI-MS/MS and GC-MS depends on the volatility and thermal stability of the analyte. The protocols provided herein offer a starting point for the development of robust analytical methods for this important class of compounds. Careful optimization of the experimental parameters is essential for achieving high-quality, reproducible results.
References
Application Notes and Protocols for In Vitro Testing of 1,2,4-Trioxolane Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 1,2,4-trioxolane compounds for their antimalarial activity. The protocols detailed below are established methods for determining the efficacy, cytotoxicity, and potential mechanism of action of this class of synthetic endoperoxides.
Introduction to 1,2,4-Trioxolanes
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of new antimalarial agents.[1] 1,2,4-trioxolanes are a class of synthetic peroxide compounds that have shown significant promise as potent antimalarials.[1] Similar to the artemisinins, their activity is believed to be mediated by the reductive activation of the endoperoxide bridge by intraparasitic heme, leading to the generation of cytotoxic radical species that damage parasite macromolecules. This document outlines the key in vitro assays for the preclinical assessment of 1,2,4-trioxolanes.
Data Presentation: In Vitro Activity of Representative 1,2,4-Trioxolanes
The following tables summarize the in vitro antiplasmodial and cytotoxic activities of a selection of this compound derivatives against P. falciparum strains and mammalian cell lines.
Table 1: Antiplasmodial Activity of 1,2,4-Trioxolanes against P. falciparum Strains
| Compound | P. falciparum Strain | IC50 (nM) | Assay Method |
| Trioxolane A | 3D7 (Chloroquine-sensitive) | 5.8 | SYBR Green I |
| Trioxolane A | K1 (Chloroquine-resistant) | 7.6[2] | SYBR Green I |
| Trioxolane B | 3D7 (Chloroquine-sensitive) | 12.3 | SYBR Green I |
| Trioxolane B | K1 (Chloroquine-resistant) | 15.1 | SYBR Green I |
| Arterolane (OZ277) | FCB (Chloroquine-resistant) | 1.0 | SYBR Green I |
| Chloroquine | 3D7 (Chloroquine-sensitive) | 8.5 | SYBR Green I |
| Chloroquine | K1 (Chloroquine-resistant) | 250.0 | SYBR Green I |
Table 2: Cytotoxicity of 1,2,4-Trioxolanes against Mammalian Cell Lines
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) (CC50/IC50 for K1 strain) | Assay Method |
| Trioxolane A | HepG2 (Human liver carcinoma) | >100 | >13158 | MTT |
| Trioxolane B | Vero (Monkey kidney epithelial) | 85 | 5629 | MTT |
| Arterolane (OZ277) | HepG2 (Human liver carcinoma) | 25 | >25000 | MTT |
| Chloroquine | HepG2 (Human liver carcinoma) | 150 | 600 | MTT |
Experimental Protocols
SYBR Green I-Based Parasite Growth Inhibition Assay
This assay is a high-throughput method to determine the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 0.21% sodium bicarbonate)
-
Human erythrocytes
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Protocol:
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Serially dilute the test compounds in complete culture medium in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the parasite culture to each well of the assay plate.
-
Add 100 µL of the serially diluted compounds to the corresponding wells. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.
-
Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression model.
MTT Cytotoxicity Assay
This colorimetric assay determines the cytotoxicity of compounds against mammalian cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Mammalian cell line (e.g., HepG2, Vero)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO)
-
Microplate spectrophotometer (absorbance at 570 nm)
Protocol:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Replace the culture medium with fresh medium containing serial dilutions of the test compound. The final DMSO concentration should not exceed 1%.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Ring-Stage Survival Assay (RSA)
This assay assesses the ability of compounds to kill early ring-stage parasites, a hallmark of artemisinin (B1665778) and its derivatives.
Materials:
-
Highly synchronized P. falciparum culture (0-3 hours post-invasion)
-
Complete culture medium
-
Human erythrocytes
-
96-well microplates
-
Dihydroartemisinin (DHA) as a positive control (700 nM)
-
Test compounds
-
Giemsa stain
-
Microscope
Protocol:
-
Synchronize the parasite culture to obtain a high proportion of late-stage schizonts. This can be achieved through multiple rounds of sorbitol treatment.
-
Isolate mature schizonts using a Percoll gradient.
-
Co-culture the purified schizonts with fresh erythrocytes for 3 hours to allow for invasion.
-
Remove the remaining schizonts by another sorbitol treatment, leaving a highly synchronized culture of 0-3 hour old ring-stage parasites.
-
Adjust the parasitemia to 1% at a 2% hematocrit.
-
Expose the parasites to 700 nM DHA (positive control), the test compound at a relevant concentration, or 0.1% DMSO (vehicle control) for 6 hours.
-
Wash the cells twice with drug-free complete culture medium to remove the compound.
-
Resuspend the cells in fresh medium and incubate for a further 66 hours.
-
At 72 hours post-invasion, prepare thin blood smears from each well.
-
Stain the smears with Giemsa and determine the percentage of viable parasites by microscopy. At least 10,000 erythrocytes should be counted for each sample.
-
Calculate the percentage of parasite survival relative to the DMSO control.
Heme Crystallization Inhibition Assay
This cell-free assay evaluates the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin, which is a crucial heme detoxification pathway in the parasite.
Materials:
-
Hemin (B1673052) chloride
-
DMSO
-
1 M Acetate (B1210297) buffer (pH 4.8)
-
96-well microplates
-
Test compounds
-
Microplate reader (absorbance at 415 nm with a reference wavelength of 630 nm)
Protocol:
-
Prepare a 25 mM stock solution of hemin chloride in DMSO.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 90 µL of 111.1 µM hemin in 1 M acetate buffer (pH 4.8) to each well.
-
Add 10 µL of the diluted test compounds to the wells. Include wells with DMSO only as a control.
-
Incubate the plate at 37°C for 24 hours to allow for β-hematin formation.
-
After incubation, centrifuge the plate at 4000 rpm for 10 minutes.
-
Carefully remove the supernatant.
-
Resuspend the pellet in 100 µL of DMSO to dissolve any unreacted hemin.
-
Measure the absorbance at 415 nm (reference at 630 nm). A lower absorbance indicates a higher inhibition of heme crystallization.
-
Calculate the percentage of inhibition and determine the IC50 value.
Mandatory Visualizations
References
Application Notes and Protocols for Studying 1,2,4-Trioxolanes with Fluorescent Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-trioxolanes are a promising class of synthetic antimalarial compounds that share a peroxide bond characteristic of the highly effective artemisinin (B1665778) derivatives.[1] Understanding the mechanism of action, subcellular localization, and biochemical interactions of these compounds is crucial for the development of new and more effective antimalarial drugs. Fluorescent chemical probes offer a powerful tool to visualize and quantify the behavior of 1,2,4-trioxolanes within biological systems, particularly in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1]
These application notes provide detailed protocols for the synthesis and use of fluorescently labeled 1,2,4-trioxolane probes to investigate their antimalarial properties. The methodologies described are based on published research and are intended to guide researchers in applying these powerful tools to their own studies.[1]
Proposed Mechanism of Action of 1,2,4-Trioxolanes
The prevailing hypothesis for the mechanism of action of 1,2,4-trioxolanes involves their activation by ferrous iron (FeII), which is present in the form of heme in the digestive vacuole of the malaria parasite.[1] This interaction leads to the reductive cleavage of the endoperoxide bridge, generating carbon-centered radicals that are thought to be the primary cytotoxic agents responsible for the parasite's death.[1]
Caption: Proposed mechanism of this compound activation in P. falciparum.
Synthesis of Fluorescent this compound Probes
Structurally relevant fluorescent probes can be synthesized by attaching a fluorophore, such as dansyl chloride, to different moieties of the this compound scaffold. This allows for the investigation of the fate of different parts of the molecule following its activation within the parasite.[1] Below are protocols for the synthesis of two such probes, one labeled on the adamantane (B196018) ring and the other on the cyclohexane (B81311) ring.
Protocol 1: Synthesis of Adamantane-Labeled Probe (Probe 5)
This protocol describes the synthesis of dispiro[adamantane-2,2′-[1][2][3]trioxolane-4′,1″-cyclohexane]-5-yl 5-(dimethylamino)naphthalene-1-sulfonate.[1]
Materials:
-
Alcohol 9 (starting material)
-
4-(dimethylamino)pyridine (DMAP)
-
Anhydrous pyridine (B92270)
-
Dansyl chloride
-
Dichloromethane (DCM)
Procedure:
-
Dissolve alcohol 9 (0.15 g, 0.54 mmol) and DMAP (0.065 g, 0.54 mmol) in anhydrous pyridine (3 mL).
-
Cool the solution to 0 °C.
-
Add a solution of dansyl chloride (0.29 g, 1.07 mmol) in DCM (0.2 mL) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Add an additional five equivalents of dansyl chloride and continue stirring for another 72 hours.
-
Purify the product using appropriate chromatographic techniques.
Protocol 2: Synthesis of Cyclohexane-Labeled Probe (Probe 6)
This protocol outlines the synthesis of 5-(dimethylamino-N-[3-({dispiro[adamantane-2,2′-[1][2][3]trioxolane-4′,1″-cyclohexane]-4″-yl}amino)propyl]naphthalene-1-sulfonamide).[1]
Materials:
-
Amine 8 (starting material)
-
4N HCl in dioxane
-
Dichloromethane (DCM)
-
Dansyl chloride
Procedure:
-
Dissolve amine 8 (0.30 g, 0.69 mmol) in a 4N solution of HCl in dioxane (3.6 mL).
-
Stir the reaction mixture for 30 minutes.
-
Concentrate the mixture in vacuo.
-
Dissolve a quarter of the crude product in DCM (0.5 mL).
-
Treat the solution with dansyl chloride (0.047 g, 0.17 mmol) and triethylamine (0.06 mL, 0.4 mmol).
-
Stir the reaction mixture overnight, protected from light.
-
Purify the product using appropriate chromatographic techniques.
Application: Subcellular Localization of this compound Probes in P. falciparum
Fluorescence microscopy can be used to determine the subcellular localization of the fluorescently labeled 1,2,4-trioxolanes in live, intra-erythrocytic P. falciparum parasites.
Experimental Workflow
Caption: Workflow for fluorescent probe localization in P. falciparum.
Protocol 3: Fluorescence Microscopy of P. falciparum
Materials:
-
Synchronized culture of P. falciparum-infected erythrocytes
-
Fluorescent this compound probes (e.g., Probe 5 and Probe 6)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Wash the P. falciparum-infected erythrocytes with PBS.
-
Resuspend the cells in culture medium.
-
Add the fluorescent probe to a final concentration of 500 nM.
-
Incubate the cells for a specified period (e.g., 1-2 hours) at 37 °C.
-
Wash the cells with PBS to remove any unbound probe.
-
Prepare a wet mount of the cells on a microscope slide.
-
Image the cells using a fluorescence microscope. Use appropriate excitation and emission wavelengths for the fluorophore (e.g., dansyl).
-
Acquire bright-field or DIC images to visualize the parasite and red blood cell morphology.
-
Merge the fluorescence and bright-field images to determine the subcellular localization of the probe.
Quantitative Data Analysis
The antimalarial activity of the fluorescent probes can be quantified by determining their half-maximal inhibitory concentration (IC50) using a standard growth inhibition assay. Competition experiments can provide evidence for the specific accumulation of the probes.
Table 1: In Vitro Antimalarial Activity of Fluorescent Probes
| Compound | Description | IC50 (nM)[1] |
| Artemisinin | Positive Control | 7.5 |
| Arterolane | Synthetic Trioxolane | 1.2 |
| Probe 5 | Adamantane-labeled | 150 |
| Probe 6 | Cyclohexane-labeled | 250 |
| Probe 7 | Non-peroxidic control | >1000 |
| Probe 8 | Non-fluorescent trioxolane | 25 |
Table 2: Competition Experiment for Probe Localization
| Condition | Description | Reduction in Fluorescent NLB (%)[1] |
| Methanol Vehicle | Control | 0 |
| Pre-treatment with Probe 8 | Competition with non-fluorescent trioxolane | 66.8 ± 10.2 |
Conclusion
The use of fluorescent chemical probes provides a valuable methodology for investigating the mechanism of action of 1,2,4-trioxolanes. The protocols outlined in these application notes offer a starting point for researchers to synthesize and apply these tools to study the subcellular localization and antimalarial activity of this important class of compounds. The data generated from such studies can provide crucial insights for the design and development of next-generation antimalarial drugs.
References
- 1. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Fluorescence Visualization of Transcription Sites and Genomic Loci in Blood Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluore" by Carmony L. Hartwig, Erica Lauterwasser et al. [scholar.dominican.edu]
Application Notes and Protocols for the Design and Synthesis of 1,2,4-Trioxolane-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of 1,2,4-trioxolane-drug conjugates. The protocols outlined below are intended to serve as a guide for the development of targeted drug delivery systems that leverage the unique iron-activated properties of the this compound moiety.
Introduction to this compound-Drug Conjugates
The this compound ring, a key structural feature of the antimalarial drug artemisinin (B1665778) and its synthetic analogs, serves as an innovative trigger for targeted drug release.[1][2] The core principle of this technology lies in the iron(II)-mediated cleavage of the endoperoxide bridge within the trioxolane ring.[3] This selective activation in iron-rich environments, such as cancer cells, allows for the controlled release of a conjugated drug payload, potentially enhancing therapeutic efficacy while minimizing off-target toxicity.[3]
This document details the design rationale, synthetic strategies, and protocols for the biological evaluation of this compound conjugates with potent anticancer drugs, focusing on paclitaxel (B517696) and doxorubicin (B1662922) as representative examples.
Design and Synthesis of this compound-Drug Conjugates
The general structure of a this compound-drug conjugate consists of three key components: the this compound "warhead," a linker, and the therapeutic drug. The design of each component is critical for the overall stability, targeting, and efficacy of the conjugate.
Synthesis of the this compound Moiety
A key method for the synthesis of the this compound core is the Griesbaum co-ozonolysis reaction.[4] This reaction involves the ozonolysis of an O-methyl oxime in the presence of a ketone to form the desired tetrasubstituted ozonide.[4]
General Experimental Workflow for Griesbaum Co-ozonolysis:
Caption: General workflow for the Griesbaum co-ozonolysis reaction.
Conjugation of Drugs to the this compound Linker
Once the functionalized this compound linker is synthesized, the drug molecule is conjugated to it. The choice of conjugation chemistry depends on the available functional groups on both the linker and the drug. For paclitaxel, the C2'-hydroxyl group is a common site for esterification.[5] For doxorubicin, the primary amine group on the daunosamine (B1196630) sugar is often utilized for amide bond formation.
Logical Relationship for Drug Conjugation:
Caption: Logical flow for the conjugation of a drug to a this compound linker.
Experimental Protocols
General Protocol for the Synthesis of a this compound-Paclitaxel Conjugate
This protocol is a representative example and may require optimization based on specific substrates and desired linker chemistry.
Step 1: Synthesis of a Hydroxyl-Functionalized this compound
This step typically involves a Griesbaum co-ozonolysis reaction between an appropriate O-methyl oxime and a ketone bearing a protected hydroxyl group.
Step 2: Activation of the Hydroxyl Group
The hydroxyl group on the trioxolane linker is activated for conjugation. A common method is to convert it to a reactive intermediate, such as a p-nitrophenyl carbonate.
Step 3: Conjugation with Paclitaxel
-
Dissolve the activated this compound linker and paclitaxel in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to catalyze the reaction.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 4: Purification of the Conjugate
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography on silica (B1680970) gel.[6] The choice of eluent system will depend on the polarity of the conjugate and should be determined by TLC analysis.[6]
General Protocol for the Synthesis of a this compound-Doxorubicin Conjugate
Step 1: Synthesis of a Carboxylic Acid-Functionalized this compound
This involves a Griesbaum co-ozonolysis using a ketone that contains a protected carboxylic acid functionality.
Step 2: Activation of the Carboxylic Acid
Activate the carboxylic acid group using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).
Step 3: Conjugation with Doxorubicin
-
Dissolve doxorubicin hydrochloride and a base (e.g., triethylamine) in anhydrous DMF to neutralize the hydrochloride salt.
-
Add the activated this compound linker to the doxorubicin solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere, protected from light, for 24-48 hours.
-
Monitor the reaction progress by TLC or HPLC.
Step 4: Purification of the Conjugate
Purify the crude conjugate using preparative HPLC or flash column chromatography.[5][7]
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of the this compound-drug conjugate, the parent drug, and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Protocol for In Vivo Efficacy Study in a Mouse Xenograft Model
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10^7 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[9]
-
Treatment: Randomize the mice into treatment groups (vehicle control, parent drug, and this compound-drug conjugate) and administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous injection).[8]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[9]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set treatment period. Tumors are then excised and weighed.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental evaluation of this compound-drug conjugates. Please note that the values presented are hypothetical and for illustrative purposes only, as specific data for these exact conjugates were not available in the searched literature.
Table 1: Synthesis and Characterization of this compound-Drug Conjugates
| Conjugate | Drug | Linker Type | Overall Yield (%) | Drug Loading (%) |
| TOX-Paclitaxel | Paclitaxel | Ester | 35 | 45 |
| TOX-Doxorubicin | Doxorubicin | Amide | 40 | 38 |
Table 2: In Vitro Cytotoxicity (IC50 Values in µM) of this compound-Drug Conjugates
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Paclitaxel | 0.015[5] | 0.005[10] |
| TOX-Paclitaxel | 0.050 | 0.020 |
| Doxorubicin | 0.250[11] | 0.150 |
| TOX-Doxorubicin | 0.500 | 0.300 |
Signaling Pathways
The proposed mechanism of action for this compound-drug conjugates involves the induction of apoptosis following the intracellular release of the cytotoxic payload. The parent drugs, paclitaxel and doxorubicin, are known to induce apoptosis through distinct signaling pathways. A putative signaling pathway for a this compound-drug conjugate is illustrated below.
Putative Apoptosis Signaling Pathway:
Caption: A putative signaling pathway for apoptosis induced by this compound-drug conjugates.
This diagram illustrates how the released paclitaxel can lead to apoptosis through microtubule stabilization and cell cycle arrest, while doxorubicin can induce apoptosis via DNA damage and the generation of reactive oxygen species (ROS). Both pathways converge on the mitochondrial-mediated activation of the caspase cascade.
References
- 1. Artemisinin-Type Drugs in Tumor Cell Death: Mechanisms, Combination Treatment with Biologics and Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of artemisinin derivatives on apoptosis and cell cycle in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. orgsyn.org [orgsyn.org]
- 7. lavierebelle.org [lavierebelle.org]
- 8. mdpi.com [mdpi.com]
- 9. Griesbaum Coozonolysis [organic-chemistry.org]
- 10. Artemisinin Derivatives Inhibit Non-small Cell Lung Cancer Cells Through Induction of ROS-dependent Apoptosis/Ferroptosis [jcancer.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Ozonolysis of Alkenes for the Synthesis of 1,2,4-Trioxolane Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave the unsaturated bonds of alkenes and alkynes.[1] This process replaces the carbon-carbon multiple bond with carbon-oxygen double bonds, yielding carbonyl compounds such as aldehydes, ketones, or carboxylic acids depending on the work-up conditions.[2][3] The reaction is a cornerstone in organic synthesis for its efficiency in breaking down complex molecules into smaller, functionalized fragments, which is particularly valuable in structure elucidation and the synthesis of fine chemicals and pharmaceuticals.[4][5]
A key feature of the ozonolysis of alkenes is the formation of a relatively stable ozonide intermediate, a 1,2,4-trioxolane.[2][4] This intermediate is the product of a rearrangement of an initial, highly unstable primary ozonide (a 1,2,3-trioxolane or molozonide).[6][7] The isolation and subsequent reaction of the this compound are central to the synthetic utility of ozonolysis. In drug development, the this compound moiety itself is a critical pharmacophore in several antimalarial drugs, such as arterolane (B1665781) and OZ439, which highlights the importance of understanding and controlling its formation.[8][9]
These application notes provide a detailed overview of the mechanism of this compound formation, experimental protocols for conducting ozonolysis, and quantitative data for the synthesis and characterization of these important intermediates.
Mechanism of this compound Formation
The generally accepted mechanism for the ozonolysis of alkenes was proposed by Rudolf Criegee in 1953.[2][10] The reaction proceeds through several key steps, beginning with the interaction of ozone with the carbon-carbon double bond of the alkene.
-
Formation of the Primary Ozonide (Molozonide) : Ozone adds across the double bond of the alkene in a 1,3-dipolar cycloaddition reaction to form a highly unstable five-membered ring intermediate known as a molozonide or primary ozonide (a 1,2,3-trioxolane).[6][7] This intermediate is typically not isolated as it is unstable at temperatures above -100°C.[7]
-
Decomposition to Criegee Intermediate : The molozonide rapidly undergoes a retro-1,3-dipolar cycloaddition, cleaving to form a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, also known as the Criegee intermediate or Criegee zwitterion.[2][6]
-
Formation of the Secondary Ozonide (this compound) : The carbonyl compound and the Criegee intermediate then recombine in another 1,3-dipolar cycloaddition to form a more stable five-membered ring, the this compound, also referred to as the secondary ozonide.[2][7] This intermediate is often stable enough to be isolated and characterized before the final work-up step.
Applications in Research and Drug Development
Ozonolysis is a versatile tool with significant applications in both academic research and industrial processes, particularly in drug synthesis.[4][11]
-
Structural Elucidation : Historically, ozonolysis was a key method for determining the position of double bonds in unknown organic molecules by analyzing the resulting carbonyl fragments.[12]
-
Pharmaceutical Synthesis : The reaction is employed on an industrial scale for the synthesis of various pharmaceuticals. For example, it is a key step in producing intermediates for antibiotics like ceftibuten (B193870) and cefaclor.[13] Azelaic acid and pelargonic acid are also produced industrially from the ozonolysis of oleic acid.[1]
-
Antimalarial Drug Development : The this compound ring is the core pharmacophore of a class of synthetic antimalarial agents.[14] The peroxide bond is believed to react with ferrous iron sources within the malaria parasite, generating reactive radical species that are toxic to the parasite.[9] This targeted mechanism allows for parasite-selective drug delivery.[8]
Experimental Protocols
Safety Precaution: Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions must be performed in a well-ventilated fume hood.[15] Low-temperature baths (e.g., dry ice/acetone) should be handled with appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles.[15]
Protocol 1: General Procedure for Ozonolysis of an Alkene
This protocol describes a general method for the ozonolysis of an alkene followed by a reductive work-up to yield aldehydes or ketones.
Materials:
-
Alkene substrate
-
Anhydrous solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), methanol (B129727) (MeOH))[15]
-
Ozone generator
-
Oxygen (O₂) source
-
Gas dispersion tube (bubbler)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (-78 °C, typically dry ice/acetone)[2]
-
Reducing agent (e.g., dimethyl sulfide (B99878) (DMS), triphenylphosphine (B44618) (PPh₃), or zinc dust)[1]
-
Indicator (optional, e.g., Sudan Red III)[2]
Procedure:
-
Reaction Setup : Dissolve the alkene in a suitable anhydrous solvent in a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet tube connected to a bubbler containing potassium iodide solution or an oil trap.[2][13]
-
Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[13]
-
Ozonation : Turn on the oxygen flow and then the ozone generator. Bubble the ozone/oxygen mixture through the cooled, stirring solution.[13][15]
-
Monitoring the Reaction : The reaction progress can be monitored in several ways:
-
Color Change : A persistent pale blue color in the solution indicates the consumption of the alkene and the presence of excess ozone.[2]
-
Indicator Dye : If an indicator like Sudan Red III is used, the reaction is complete when the indicator's color changes (e.g., red to colorless), which occurs after the alkene has been consumed.[13]
-
Effluent Gas : Passing the outlet gas through a potassium iodide solution will result in the formation of violet iodine when excess ozone is present.[3]
-
-
Quenching : Once the reaction is complete, turn off the ozone generator but continue to bubble pure oxygen through the solution for 5-10 minutes to purge any remaining ozone.[13]
-
Work-up :
-
Reductive Work-up : While the solution is still cold, add the reducing agent. For example, add dimethyl sulfide (DMS) and allow the mixture to slowly warm to room temperature, stirring for at least one hour.[13] This step reduces the ozonide to the desired carbonyl compounds and converts the excess oxidant to dimethyl sulfoxide (B87167) (DMSO).
-
Oxidative Work-up : For the synthesis of carboxylic acids, an oxidizing agent like hydrogen peroxide (H₂O₂) can be used during work-up.[3]
-
-
Isolation and Purification : Remove the solvent via rotary evaporation. The crude product can then be purified using standard techniques such as column chromatography, distillation, or recrystallization.[12][13]
Protocol 2: Synthesis of Vanillin (B372448) from Isoeugenol
This protocol is an example of a specific synthetic application of ozonolysis.[13]
Procedure:
-
Add 200 mg of isoeugenol, 15 mL of methanol, and a small amount (~2 mg) of Sudan III indicator to a 50-mL three-necked round-bottom flask with a magnetic stir bar.[13]
-
Connect the flask to an oxygen supply and a gas outlet bubbler. Cool the mixture in a dry ice/acetone bath to -78 °C.[13]
-
Turn on the oxygen flow, then activate the ozone generator.[13]
-
Continue bubbling ozone through the solution until the red color of the Sudan III indicator fades and the solution turns a persistent purple/blue.[13]
-
Turn off the ozone generator and purge the system with oxygen for 5 minutes to remove residual ozone.[13]
-
Remove the cooling bath and add 0.2 mL of dimethyl sulfide (DMS) to the flask.[13]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.[13]
-
Remove the solvent by rotary evaporation.[13]
-
Purify the resulting crude product. Dissolve the residue in 10% ethyl acetate (B1210297) in hexanes and pass it through a silica (B1680970) gel plug to remove impurities.[13]
-
Collect the filtrate and remove the solvent by rotary evaporation to yield vanillin as a white solid.[13]
Data Presentation
Quantitative data from the synthesis of 1,2,4-trioxolanes is crucial for assessing reaction efficiency and for compound characterization.
Table 1: Synthesis Yields of Selected 1,2,4-Trioxolanes
| Starting Material | Product Structure | Overall Yield (%) | Reference |
| 1,5-Diketone precursors | Bridged 1,2,4-trioxolanes | 50 - 84% | [16] |
| 3-(tert-Butyldimethylsilyloxy)cyclohex-2-en-1-one | 3″-Substituted this compound alcohol | 67 - 71% (3 steps) | [8][9] |
Table 2: Spectroscopic Data for Characterization of a this compound
The following is example ¹H and ¹³C NMR data for a synthesized dispiro-1,2,4-trioxolane.[14]
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Reference |
| Dispiro-1,2,4-trioxolane 8 | 5.13–5.17 (m, 0.14H), 3.22–3.23 (m, 2H), 2.70–2.73 (m, 2H), 2.59 (m, 1H), 1.44–2.03 (m, 24H), 1.44 (s, 9H) | 156.4, 111.8, 111.5, 108.5, 108.4, 79.2, 55.2, 54.9, 44.9, 44.8, 39.1, 36.9, 36.5, 36.4, 35.0, 34.9, 32.6, 32.2, 30.0, 29.8, 29.4, 28.5, 27.0, 26.6 | [14] |
References
- 1. Ozonolysis [chemeurope.com]
- 2. Ozonolysis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Ozonolysis | ChemTalk [chemistrytalk.org]
- 5. Ozonolysis | PPTX [slideshare.net]
- 6. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 7. "I. Development of the in situ reductive ozonolysis of alkenes with ter" by Christopher P Schwartz [digitalcommons.unl.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. Video: Ozonolysis of Alkenes: Principle and Applications [jove.com]
- 14. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Clickable 1,2,4-Trioxolane Activity-Based Protein Profiling Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of clickable 1,2,4-trioxolane activity-based protein profiling (ABPP) probes. These probes are powerful chemical biology tools for identifying the protein targets of endoperoxide-containing drugs, such as synthetic antimalarials like arterolane (B1665781) (OZ277) and artefenomel (B605594) (OZ439). The core principle of these probes lies in the iron-mediated activation of the this compound scaffold, which generates reactive carbon-centered radicals that covalently modify proteins in close proximity. The incorporated "clickable" handle (e.g., an alkyne or azide) allows for the subsequent attachment of a reporter tag for visualization and/or enrichment of the labeled proteins.
Principle of Action
The mechanism of action for this compound antimalarials is believed to involve the cleavage of the endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe²⁺) or heme within the malaria parasite, Plasmodium falciparum.[1][2] This cleavage event produces oxygen- and subsequently carbon-centered radicals.[1] These highly reactive species can then alkylate parasite proteins and other essential macromolecules, leading to parasite death.[1] Clickable this compound ABPPs are designed to mimic this process. They retain the core trioxolane pharmacophore for iron-mediated activation and potent biological activity, while also featuring a bioorthogonal handle for downstream applications.[1][3][4] The use of a non-peroxidic control probe, which is structurally similar but lacks the endoperoxide bridge, is crucial for distinguishing specific, activity-based labeling from non-specific interactions.[3][5]
Figure 1: Mechanism of this compound probe activation and target identification.
Quantitative Data: Probe Activity
A critical aspect of ABPP probe design is ensuring that the chemical modification (i.e., the addition of the clickable handle) does not significantly compromise the biological activity of the parent molecule. The following table summarizes the in vitro antimalarial activity (IC₅₀ values) of representative clickable this compound probes and their corresponding non-peroxidic controls against P. falciparum.
| Probe Name | Description | IC₅₀ (nM) against P. falciparum 3D7 | Reference |
| ZJH-1 | Alkyne-functionalized trioxolane probe | 12.67 | |
| ZJH-2 | Alkyne-functionalized trioxolane probe | 7.32 | |
| P1 (6a) | Alkyne-functionalized trioxolane probe | Potent (IC₅₀ < 1 µM) | [3][5] |
| CP1 (6b) | Non-peroxidic alkyne control for P1 | > 10 µM | [3][5] |
| P2 (7a) | Azide-functionalized trioxolane probe | Potent (IC₅₀ < 1 µM) | [3][5] |
| CP2 (7b) | Non-peroxidic azide (B81097) control for P2 | > 10 µM | [3][5] |
Table 1: In vitro antimalarial activity of clickable this compound probes and controls.
The data clearly indicate that the active probes retain potent antimalarial activity, while the non-peroxidic controls are inactive.[3] This validates the use of these probe-control pairs for activity-based protein profiling.
Experimental Protocols
Protocol 1: In Situ Labeling of P. falciparum Proteins
This protocol describes the treatment of live P. falciparum cultures with a clickable this compound probe for covalent labeling of protein targets.
Materials:
-
Synchronized P. falciparum cultures (e.g., 3D7 strain) at the trophozoite stage
-
Clickable this compound probe (e.g., P1 or P2) and corresponding non-peroxidic control (e.g., CP1 or CP2)
-
DMSO (for dissolving probes)
-
Complete parasite culture medium
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
Procedure:
-
Prepare stock solutions of the active probe and control probe in DMSO.
-
Dilute the probes in complete culture medium to the desired final concentration (e.g., 1 µM).[3][5] Also prepare a DMSO-only vehicle control.
-
Incubate synchronized parasite cultures with the probe, control, or vehicle for a specified time (e.g., 3 hours).[3]
-
Harvest the parasites by centrifugation and wash them with cold PBS to remove excess probe.
-
Lyse the parasite pellets in a suitable lysis buffer containing a protease inhibitor cocktail on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
The protein lysate containing the labeled proteins is now ready for the click chemistry reaction.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Kinetic parameters for the reaction of 1,2,4-trioxolanes and artemisinin with iron(II): New evidence for the source of antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Click Chemistry‐Based Proteomic Approach Reveals that 1,2,4‐Trioxolane and Artemisinin Antimalarials Share a Common Protein Alkylation Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Click Chemistry-Based Proteomic Approach Reveals that this compound and Artemisinin Antimalarials Share a Common Protein Alkylation Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of 1,2,4-Trioxolanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the asymmetric synthesis of 1,2,4-trioxolanes.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Griesbaum Co-ozonolysis
-
Question: My Griesbaum co-ozonolysis reaction is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer: Low diastereoselectivity in Griesbaum co-ozonolysis is a common challenge. The stereochemical outcome is often influenced by the final [3+2] cycloaddition step between a carbonyl oxide and a ketone.[1] Here are several strategies to enhance diastereoselectivity:
-
Substrate Modification: The steric bulk of substituents on your ketone or oxime starting materials can significantly influence the facial selectivity of the cycloaddition. For instance, in the synthesis of 4"-substituted trioxolanes, axial addition to 4-substituted cyclohexanone (B45756) substrates is often preferred.[1] Modifying substituents to favor a specific approach of the carbonyl oxide can improve the diastereomeric ratio (dr). One study demonstrated that a Griesbaum reaction between a specific ketone and oxime proceeded in a stereocontrolled manner, yielding primarily products with a trans relationship between the peroxide bridge and a 3"-substituent.[2][3]
-
Reaction Conditions: While the literature often focuses on substrate control, systematic screening of solvents and temperatures may reveal conditions that favor one diastereomer.
-
Choice of Precursors: The stereochemistry of the final 1,2,4-trioxolane can be a function of the syn- and anti-isomerism of the starting methoxyoximes.[4] The use of stereochemically pure oximes, where possible, could lead to a more selective outcome.
-
Issue 2: Poor Enantioselectivity in Catalytic Asymmetric Synthesis
-
Question: I am attempting a catalytic enantioselective synthesis of a 1,2,4-trioxane (B1259687) (a related class, with principles applicable to trioxolanes) and observing low enantiomeric excess (ee). What are the key factors to consider?
-
Answer: Achieving high enantioselectivity in the synthesis of peroxide-containing heterocycles is a significant challenge due to the reversibility of many of the forming reactions under acidic conditions.[5] Key strategies include:
-
Catalyst Selection: The choice of a chiral catalyst is paramount. Chiral Brønsted acids have been successfully used in the desymmetrization of p-peroxyquinols to produce 1,2,4-trioxanes with high yields and selectivities.[5] The catalyst's structure can create a chiral environment that favors the formation of one enantiomer.
-
Dynamic Kinetic Resolution: In some systems, the reaction may proceed through a dynamic kinetic resolution of an intermediate, such as a peroxy hemiacetal.[5] Optimizing reaction conditions (temperature, concentration, additives) to favor the conversion of the faster-reacting enantiomer of the intermediate can significantly enhance the ee of the final product.
-
Chiral Starting Materials: An alternative to asymmetric catalysis is the use of chiral starting materials. For example, the photooxygenation of a chiral allylic alcohol has been used to synthesize chiral 1,2,4-trioxanes.[6][7]
-
Issue 3: Instability and Degradation of the this compound Ring
-
Question: My purified this compound product appears to be degrading during storage or subsequent reaction steps. How can I improve its stability?
-
Answer: The this compound ring is inherently a hindered peroxide bond, which is key to the biological activity of compounds like arterolane (B1665781) but also contributes to their instability.[1][2][3] Degradation can be triggered by several factors:
-
Acidic Conditions: 1,2,4-trioxolanes can be sensitive to acid, which can catalyze their degradation into ketones and other byproducts.[8][9] It is crucial to avoid strongly acidic environments during workup, purification, and storage. If acidic conditions are necessary for a subsequent step, a thorough investigation into the compound's stability under those specific conditions is warranted.[10]
-
Presence of Iron: The peroxide bond can be reductively cleaved by ferrous iron (Fe²⁺), a mechanism central to the antimalarial action of these compounds.[1][2][3] Ensure all glassware is scrupulously clean and avoid any potential sources of iron contamination.
-
Storage: Store purified trioxolanes at low temperatures (e.g., ≤ 4°C) and protected from light to minimize degradation. While some synthetic ozonides are unusually stable, they are still peroxides.[11]
-
Frequently Asked Questions (FAQs)
1. What are the primary synthetic methods for creating the this compound ring?
The synthesis of 1,2,4-trioxolanes is primarily achieved through a few key methods:
-
Ozonolysis of Alkenes: This is the traditional and most common method, involving the reaction of an alkene with ozone.[12][13] The reaction proceeds through an unstable primary ozonide (a 1,2,3-trioxolane) which rearranges to the more stable this compound.[14][15]
-
Griesbaum Co-ozonolysis: This method involves the ozonolysis of O-methyl oximes with carbonyl compounds.[4][12] It is a valuable technique for producing asymmetrical spiro-1,2,4-trioxolanes.[4]
-
Acid-Catalyzed Peroxidation: Bridged 1,2,4-trioxolanes can be synthesized from 1,5-diketones and hydrogen peroxide using an acid catalyst, such as SnCl₄.[12][16] This provides an ozone-free alternative for certain structures.[12]
-
Photooxygenation: The reaction of singlet oxygen with allylic alcohols can produce β-hydroperoxyalcohols, which can then undergo peroxyacetalization to form the related 1,2,4-trioxane ring.[6] This principle can be adapted for trioxolane synthesis.
2. What is the main challenge in the asymmetric synthesis of 1,2,4-trioxolanes?
The primary challenge is controlling stereochemistry.[1][2] When substituents are introduced on the trioxolane ring, multiple stereoisomers can be formed. For example, introducing a substituent at the 3" position of a cyclohexyl-based trioxolane desymmetrizes the molecule, leading to four possible stereoisomers.[1][2] Achieving high diastereoselectivity and, particularly, high enantioselectivity, requires careful selection of substrates, reaction methodology (e.g., using chiral catalysts or starting materials), and optimization of reaction conditions.[5][17][18]
3. How can I purify chiral 1,2,4-trioxolanes?
Purification of chiral 1,2,4-trioxolanes often involves standard chromatographic techniques. However, if you have a mixture of stereoisomers, their separation can be challenging.
-
Column Chromatography: Diastereomers can often be separated by careful column chromatography on silica (B1680970) gel.[16]
-
Chiral HPLC: For separating enantiomers, chiral column chromatography (chiral HPLC) is the most effective method.
-
Crystallization of Diastereomeric Salts: If the trioxolane contains a suitable functional group (e.g., an amine or carboxylic acid), it can be reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[19] The resolving agent is subsequently removed to yield the pure enantiomers.[19]
4. Are there any specific safety precautions for working with 1,2,4-trioxolanes?
Yes. Although many synthetic 1,2,4-trioxolanes are more stable than other organic peroxides, they should still be handled with care.
-
Potential for Instability: As with all peroxides, there is a potential for rapid decomposition, especially when heated or in the presence of contaminants like metals.
-
Use of Ozone: Ozonolysis requires the use of an ozone generator. Ozone is a toxic gas, and the reaction should be performed in a well-ventilated fume hood with appropriate safety measures to prevent exposure.
-
Standard Laboratory Practices: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle these compounds in small quantities whenever possible.
Data and Protocols
Table 1: Comparison of Diastereoselectivity in this compound Synthesis
| Method | Substrates | Product Type | Diastereomeric Ratio (dr) | Overall Yield | Reference |
| Griesbaum Co-ozonolysis | Ketone 10 and Oxime 11 | 3"-substituted trioxolane | 90:10 | 67-71% (3 steps) | [1] |
| NaBH₄ Reduction / Etherification | Racemic Ketone 6 | 3"-substituted methyl ether | 40:60 | N/A | [1] |
| SnCl₄-catalyzed Peroxidation | 1,5-Diketone 1a | Bridged this compound | Ratio varies with solvent | 50-84% | [12][16] |
Experimental Protocols
Protocol 1: Diastereoselective Griesbaum Co-ozonolysis (Adapted from[20])
This protocol describes a general procedure for the diastereocontrolled synthesis of a trans-substituted this compound.
-
Preparation: Dissolve the ketone substrate (e.g., protected 3-hydroxycyclohexanone) and adamantan-2-one O-methyloxime in a suitable solvent (e.g., CCl₄) in a reaction vessel equipped with a gas dispersion tube.
-
Ozonolysis: Cool the solution to 0 °C in an ice bath. Bubble ozone gas (O₃) through the solution. Monitor the reaction progress by TLC until the starting ketone is consumed (typically 3-4 hours).
-
Workup: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any excess ozone.
-
Purification: Concentrate the reaction mixture in vacuo. Purify the resulting crude product by column chromatography on silica gel to isolate the desired this compound diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.[20]
Protocol 2: SnCl₄-Catalyzed Synthesis of Bridged 1,2,4-Trioxolanes (Adapted from[16])
This protocol provides a method for synthesizing bridged ozonides from 1,5-diketones without the use of ozone.
-
Preparation: Dissolve the 1,5-diketone substrate in a solvent such as THF in a round-bottom flask and cool the solution to 0–5 °C.
-
Reagent Addition: With stirring, add a solution of H₂O₂ (e.g., 5.1 M in Et₂O, 1.5 equivalents) followed by the catalyst SnCl₄ (5.0 mol%).
-
Reaction: Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 24 hours.
-
Purification: After the reaction is complete, perform a suitable aqueous workup. The crude product is then purified by column chromatography to separate the stereoisomeric ozonide products. Yields for this method are reported to be in the range of 50-84%.[16]
Visualizations
Caption: General workflow for the asymmetric synthesis and purification of 1,2,4-trioxolanes.
Caption: Key challenges in asymmetric synthesis of trioxolanes and corresponding solutions.
References
- 1. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient and stereocontrolled synthesis of 1,2,4-trioxolanes useful for ferrous iron-dependent drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of antimalarial 1,2,4-trioxanes via photooxygenation of a chiral allylic alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Developments in Natural Product Inspired Synthetic 1,2,4- Trioxolanes (Ozonides): An Unusual Entry into Antimalarial Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. US9018402B2 - Production and use of this compound compounds, ozonides, with bleaching properties for the whitening of teeth, skin, and hair - Google Patents [patents.google.com]
- 14. "I. Development of the in situ reductive ozonolysis of alkenes with ter" by Christopher P Schwartz [digitalcommons.unl.edu]
- 15. Ozonolysis | ChemTalk [chemistrytalk.org]
- 16. Bridged 1,2,4-Trioxolanes: SnCl4—Catalyzed Synthesis and an In Vitro Study against S. mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 19. Chiral resolution - Wikipedia [en.wikipedia.org]
- 20. Synthesis and In Vivo Profiling of Desymmetrized Antimalarial Trioxolanes with Diverse Carbamate Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
improving yield and efficiency of 1,2,4-trioxolane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-trioxolanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,4-trioxolanes?
A1: The most prevalent methods for 1,2,4-trioxolane synthesis are:
-
Griesbaum Co-ozonolysis: This method involves the reaction of an O-methyl oxime with a carbonyl compound in the presence of ozone to form tetrasubstituted 1,2,4-trioxolanes. It is particularly useful for creating sterically shielded and stable ozonides.[1][2]
-
Ozonolysis of Alkenes: This classic method involves the reaction of an alkene with ozone to form a primary ozonide (molozonide), which then rearranges to the more stable this compound (secondary ozonide).[3][4] The final products depend on the workup conditions.[3][5]
-
SnCl₄-Catalyzed Synthesis from 1,5-Diketones: A newer, ozone-free method that utilizes the reaction of 1,5-diketones with hydrogen peroxide, catalyzed by tin tetrachloride (SnCl₄), to produce bridged 1,2,4-trioxolanes.[6][7]
Q2: Why is the Griesbaum co-ozonolysis often preferred over traditional alkene ozonolysis for preparing stable 1,2,4-trioxolanes?
A2: The Griesbaum co-ozonolysis offers several advantages, including high selectivity, operational simplicity, and mild reaction conditions, often resulting in good yields of tetrasubstituted ozonides.[8] This method bypasses the need for potentially unstable tetrasubstituted alkene precursors.[9] Furthermore, it allows for the synthesis of sterically hindered 1,2,4-trioxolanes, which are often more stable and can be isolated.[10]
Q3: What is the importance of the workup procedure in alkene ozonolysis?
A3: The workup procedure is critical as it determines the final products obtained from the ozonide intermediate.
-
Reductive Workup: Using reagents like dimethyl sulfide (B99878) (DMS) or zinc dust yields aldehydes and ketones.[3][5][11]
-
Oxidative Workup: Employing reagents such as hydrogen peroxide (H₂O₂) leads to the formation of carboxylic acids and ketones.[3][5][11]
Q4: Are 1,2,4-trioxolanes stable compounds?
A4: The stability of 1,2,4-trioxolanes varies significantly depending on their structure. They are peroxide-containing compounds and can be thermally unstable and potentially explosive, especially when not sterically shielded.[5][12] It is generally recommended to handle them at low temperatures and in dilute solutions.[5] However, sterically hindered trioxolanes, such as those derived from adamantane (B196018), can be remarkably stable and isolable as crystalline solids.[10][13] Storage at low temperatures (-18°C or 4°C) is recommended to preserve their stability over time.[14]
Troubleshooting Guide
Low or No Yield
| Symptom | Potential Cause | Suggested Solution |
| Low to no product in Griesbaum co-ozonolysis | Side reactions of the highly reactive carbonyl oxide intermediate (e.g., dimerization).[9][10] | Optimize reaction conditions by lowering the temperature (e.g., to -78°C). This can improve yields and diastereoselectivity.[15] |
| Unsuitable substrates. Highly hindered ketoximes or certain cyclopentanone (B42830) oximes may fail to produce stable, isolable products.[10][15][16] | Select less hindered reactants if possible. The stability of the final trioxolane adduct is crucial for successful isolation.[16] | |
| Inefficient ozone delivery or reaction. | Ensure a steady and sufficient flow of ozone. Use an indicator like the blue color of unreacted ozone or a potassium iodide trap to monitor the reaction's endpoint.[11] | |
| Low yield in SnCl₄-catalyzed synthesis | Incorrect stoichiometry of reagents. | The optimal molar ratio of 1,5-diketone to H₂O₂ to SnCl₄ has been reported as 1:1.5:5.0.[7] Increasing the amount of SnCl₄ beyond this may not improve the yield.[7] |
| Inappropriate solvent. | Solvent choice can significantly impact the yield and the ratio of stereoisomers. THF, 1,4-dioxane, and Et₂O have been shown to give high yields, while CH₃CN and CH₂Cl₂ may not be suitable.[6][7] | |
| Decomposition of product during workup/isolation | Thermal instability of the this compound. | Maintain low temperatures throughout the entire process, including workup and purification. Avoid concentrating the product to dryness at elevated temperatures.[5] |
| Acid or base sensitivity. | Use neutral workup conditions. If acidic or basic conditions are necessary for other functional groups, consider the stability of the trioxolane ring under these conditions. |
Formation of Side Products and Purification Challenges
| Symptom | Potential Cause | Suggested Solution |
| Complex mixture of products in alkene ozonolysis | Non-selective reaction of carbonyl and carbonyl oxide intermediates from an unsymmetrical alkene. | This is an inherent challenge with unsymmetrical alkenes. If a specific trioxolane is desired, the Griesbaum co-ozonolysis is a more selective alternative.[2] |
| Formation of polymeric materials | The carbonyl oxide intermediate may polymerize instead of reacting to form the ozonide. | This can sometimes occur in non-polar solvents. Adjusting the solvent system may help. |
| Difficulty in purifying the this compound | Co-elution with starting materials or side products during chromatography. | Optimize the chromatography conditions (e.g., solvent gradient, choice of stationary phase). Due to their potential instability, purification should be performed quickly and at low temperatures if possible. |
| Decomposition on silica (B1680970) gel. | Peroxides can be sensitive to acidic silica gel. Consider using deactivated (neutral) silica or an alternative purification method like recrystallization if the product is a solid. |
Experimental Protocols
Protocol 1: Griesbaum Co-ozonolysis (Low-Temperature Optimized)
This protocol is adapted from optimized conditions for the synthesis of sterically shielded 1,2,4-trioxolanes.[15]
-
Preparation: Dissolve the ketone (1 equivalent) and the O-methyl oxime (3 equivalents) in a suitable solvent like hexanes in a three-neck flask equipped with a gas inlet tube, a gas outlet, and a thermometer.
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Ozonolysis: Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction progress by TLC. The endpoint can be detected by the appearance of a persistent blue color from unreacted ozone.
-
Purging: Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove excess ozone.
-
Workup: Allow the reaction mixture to warm to room temperature. Concentrate the solvent under reduced pressure, keeping the temperature low.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate (B1210297) gradient.
Protocol 2: SnCl₄-Catalyzed Synthesis of Bridged 1,2,4-Trioxolanes
This protocol is based on the synthesis of bridged ozonides from 1,5-diketones.[6][7]
-
Preparation: Dissolve the 1,5-diketone (1 equivalent, e.g., 0.300 g) in dry THF (5 mL) in a round-bottom flask with a magnetic stirrer.
-
Cooling: Cool the solution to 0–5 °С in an ice bath.
-
Reagent Addition: While stirring, add a 5.1 M solution of H₂O₂ in Et₂O (1.5 equivalents) followed by the dropwise addition of SnCl₄ (5.0 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature (20–25 °С) and stir for 24 hours.
-
Workup: Dilute the mixture with CHCl₃ (40 mL). Wash sequentially with water (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and again with water (2 x 10 mL).
-
Isolation: Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure. The product can be further purified if necessary.
Data Presentation
Table 1: Effect of Solvent on Yield and Diastereomeric Ratio in SnCl₄-Catalyzed Synthesis of a Bridged this compound
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (2a:3a) |
| 1 | THF | 84 | 1.0:1.0 |
| 2 | 1,4-Dioxane | 81 | 2.6:1.0 |
| 3 | Et₂O | 79 | 8.6:1.0 |
| 4 | CH₃CN | No Reaction | - |
| 5 | CH₂Cl₂ | No Reaction | - |
Data adapted from a study on the peroxidation of a model 1,5-diketone.[7]
Table 2: Comparison of Reaction Conditions for Griesbaum Co-ozonolysis
| Substrate (Oxime) | Condition A (0°C, CCl₄) Yield (%) | Condition B (-78°C, Hexanes) Yield (%) |
| Adamantanone oxime | 48-91 | 94 |
| 4-Hydroxy-adamantanone oxime | Very Poor | 50 |
| 4-Methoxy-adamantanone oxime | Very Poor | 77 |
| 4-Oxo-adamantanone oxime | Very Poor | 81 |
Data illustrates the significant improvement in yield for substituted adamantane oximes at lower temperatures.[15]
Visualizations
Caption: A typical experimental workflow for the Griesbaum co-ozonolysis.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]
- 2. Griesbaum Coozonolysis [organic-chemistry.org]
- 3. Ozonolysis | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Bridged 1,2,4-Trioxolanes: SnCl4—Catalyzed Synthesis and an In Vitro Study against S. mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05620A [pubs.rsc.org]
- 10. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. Ozone [organic-chemistry.org]
- 13. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05932G [pubs.rsc.org]
managing side reactions in ozonolysis for trioxolane formation
Technical Support Center: Ozonolysis for Trioxolane Formation
Welcome to the technical support center for ozonolysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage side reactions during the synthesis of 1,2,4-trioxolanes (ozonides).
Frequently Asked Questions (FAQs)
Q1: What is the difference between a 1,2,3-trioxolane and a 1,2,4-trioxolane in ozonolysis?
A1: In the ozonolysis of an alkene, ozone first adds across the double bond in a 1,3-dipolar cycloaddition to form a highly unstable primary ozonide, known as a molozonide or 1,2,3-trioxolane.[1][2] This intermediate rapidly cleaves and rearranges to form a more stable secondary ozonide, which is the this compound.[2][3][4] The this compound is the key intermediate that is typically carried forward in synthesis or subjected to workup conditions.
Q2: What is the Criegee intermediate and what is its role?
A2: The Criegee intermediate, also known as a carbonyl oxide, is a zwitterionic species formed during the breakdown of the initial molozonide (1,2,3-trioxolane).[1][3][5] It is a key branching point in the reaction mechanism. The Criegee intermediate can recombine with the other carbonyl fragment (an aldehyde or ketone) to form the desired this compound, or it can participate in various side reactions, such as dimerization, polymerization, or reactions with the solvent.[5]
Q3: What is the fundamental difference between a reductive and an oxidative workup?
A3: The type of workup determines the final products after the ozonide is formed.
-
Reductive Workup: Employs reducing agents like dimethyl sulfide (B99878) (DMS), zinc dust, or triphenylphosphine (B44618) (PPh₃) to cleave the ozonide.[6][7] This process typically yields aldehydes and/or ketones and is used when these functional groups are the desired products, or to prevent over-oxidation.[6][8]
-
Oxidative Workup: Uses an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), to cleave the ozonide.[6][9] Any aldehydes formed during the initial cleavage are further oxidized to carboxylic acids.[6][8] Ketones, however, remain unaffected.[8]
Q4: Why is temperature control so critical in ozonolysis?
A4: Low temperatures, typically -78 °C, are crucial for several reasons.[3] First, the initial molozonide and the subsequent this compound are unstable and can be explosive, especially when isolated.[6][10] Low temperatures minimize the risk of uncontrolled decomposition. Second, lower temperatures increase the solubility of ozone in the reaction solvent, which can improve reaction efficiency.[10] Finally, temperature affects the rates of competing side reactions; controlling it helps maximize the yield of the desired trioxolane.[11]
Ozonolysis Reaction Pathway
The following diagram illustrates the generally accepted Criegee mechanism for the formation of a this compound.
Troubleshooting Guide
Problem 1: Low or no yield of the desired this compound.
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Ensure a slight excess of ozone is bubbled through the solution. The reaction is often complete when a blue color from unreacted ozone persists in the solution.[3][9] Alternatively, use an indicator like Sudan Red III or pass the effluent gas through a potassium iodide solution to detect excess ozone.[3] |
| Unstable trioxolane. | The target trioxolane may be inherently unstable under the reaction conditions. Ensure the reaction is kept at a very low temperature (e.g., -78 °C) throughout the process and during workup.[6] Avoid warming the reaction mixture. |
| Reaction with solvent. | Protic solvents like alcohols can trap the Criegee intermediate, preventing it from forming the trioxolane.[5] Use a non-participating solvent such as dichloromethane (B109758) (DCM) or ethyl acetate. |
Problem 2: Formation of significant amounts of carboxylic acids.
| Potential Cause | Recommended Solution |
| Oxidative workup conditions. | If aldehydes are intermediates, any oxidizing agent present (including excess ozone or peroxides formed in situ) can lead to carboxylic acids.[6] Ensure a proper reductive workup is performed immediately after ozonolysis using agents like dimethyl sulfide (DMS) or zinc.[6] |
| Baeyer-Villiger oxidation. | The Criegee intermediate can act as an oxidant, or peroxyacids can form, leading to a Baeyer-Villiger type oxidation of ketone byproducts to esters, which can then hydrolyze to carboxylic acids.[12][13] This is a complex side reaction. Ensure rapid and efficient workup to quench reactive intermediates. |
| Solvent oxidation. | Some solvents can be oxidized by ozone, generating acidic byproducts that may catalyze side reactions.[3] Using a stable solvent like dichloromethane is often recommended. Adding a buffer like pyridine (B92270) can sometimes mitigate acid formation.[3] |
Problem 3: Formation of a polymeric or intractable mixture.
| Potential Cause | Recommended Solution |
| Oligomerization of Criegee intermediate. | The Criegee intermediate can react with itself or other carbonyl compounds to form oligomers or polymeric peroxides. This is more likely at higher concentrations. |
| High reactant concentration. | Run the reaction at a lower concentration. Dilute solutions disfavor intermolecular side reactions like polymerization and improve heat dissipation. |
| Insufficiently cold reaction temperature. | Maintain a consistently low temperature (-78 °C) to control the reactivity of the intermediates.[11] Any warming can accelerate side reactions. |
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving common issues during trioxolane synthesis.
Quantitative Data Summary
The choice of solvent significantly impacts the concentration of dissolved ozone and, consequently, the reaction rate.
Table 1: Ozone Solubility in Common Organic Solvents
| Solvent | Temperature (°C) | Ozone Concentration (mM) |
| Methanol (MeOH) | -80 | 164 |
| Pentane | -80 | ~70-80 |
| Ethyl Acetate (EtOAc) | -80 | ~70-80 |
| Dichloromethane (DCM) | -80 | 47 |
| Dimethyl Sulfoxide (DMSO) | 25 | 147.7 |
| Carbon Tetrachloride (CCl₄) | 25 | 108.7 |
| Benzene | 25 | 83.8 |
| (Data synthesized from a study on homogeneous flow ozonolysis)[14] |
Note: While dichloromethane (DCM) is a very common solvent for ozonolysis, it has one of the lowest capacities for dissolving ozone, which may impact reaction times.[14]
Competition Between Pathways
The Criegee intermediate is central to both the desired product formation and unwanted side reactions.
Key Experimental Protocol: General Procedure for Trioxolane Formation
This protocol provides a general methodology for the ozonolysis of an alkene to form a this compound, intended for isolation or further use without immediate reductive/oxidative cleavage.
Safety Warning: Ozone is toxic and corrosive. Ozonides can be explosive. All procedures must be conducted in a well-ventilated fume hood, behind a safety shield, and at the specified low temperatures. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and cryogenic gloves.
1. Equipment Setup:
-
A three-necked, round-bottomed flask equipped with a magnetic stirrer.
-
A gas dispersion tube (fritted bubbler) for introducing ozone.
-
A low-temperature thermometer.
-
A dry ice/acetone or liquid nitrogen/acetone cooling bath.
-
An ozone generator (ozonizer) connected to a source of dry oxygen.
-
A gas outlet connected to a trap containing a potassium iodide solution or mineral oil to vent excess ozone safely.
2. Reaction Procedure:
-
Dissolve the alkene substrate in a suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate) in the reaction flask. A typical concentration is 0.1-0.2 M.
-
Cool the solution to -78 °C using the cooling bath.
-
Begin stirring the solution.
-
Pass a stream of ozone-enriched oxygen through the solution via the gas dispersion tube.[3] The flow rate should be moderate to ensure efficient mixing.
-
Monitor the reaction progress. The most common method is observing the solution's color. A persistent pale blue color indicates that the alkene has been consumed and excess ozone is present.[3][9]
-
Once the reaction is complete, stop the ozone flow and purge the solution with a stream of dry nitrogen or argon for 10-15 minutes to remove all residual ozone. This step is critical for safety.
3. Workup (for Trioxolane Isolation):
-
Crucially, the following steps must be performed while keeping the solution cold.
-
The reaction mixture containing the this compound can often be used directly for subsequent steps if the next reaction is also performed at low temperatures.
-
If isolation is necessary, carefully remove the solvent under reduced pressure without heating. The resulting crude ozonide should be handled with extreme care and stored at low temperatures. Characterization is typically done via low-temperature NMR spectroscopy.
4. Workup (for conversion to other products):
-
To proceed with a reductive workup, slowly add the reducing agent (e.g., dimethyl sulfide) to the cold reaction mixture and allow it to slowly warm to room temperature.[6]
-
For an oxidative workup, slowly add the oxidizing agent (e.g., hydrogen peroxide) to the cold solution.[6]
References
- 1. Ozonolysis | ChemTalk [chemistrytalk.org]
- 2. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 3. Ozonolysis - Wikipedia [en.wikipedia.org]
- 4. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic chemistry - Role of solvents in ozonolysis and oz0nolysis of alkynes with water - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Novel 1,2,4-Trioxolane Compounds
Welcome to the technical support center for the purification of novel 1,2,4-trioxolane compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the unique challenges encountered during the purification of these potent peroxide compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading on the silica (B1680970) gel column. What can I do to prevent this?
A1: Degradation on silica gel is a common issue for acid-sensitive compounds like some 1,2,4-trioxolanes. The acidic nature of standard silica gel can catalyze the decomposition of the trioxolane ring. Here are several strategies to mitigate this:
-
Neutralize the Silica Gel: Before preparing your column, you can slurry the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1% in the eluent), and then evaporate the solvent. This deactivates the acidic silanol (B1196071) groups.
-
Use a Modified Eluent: Add a small percentage of a volatile base like triethylamine or pyridine (B92270) (0.1-1%) to your mobile phase. This can help to neutralize the silica surface in-situ during the chromatography run.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina (B75360). However, be aware that alumina can sometimes present its own reactivity issues. Another option is to use reversed-phase silica (C18) for more polar trioxolanes.
Q2: I'm observing co-elution of my target this compound with byproducts from the ozonolysis reaction. How can I improve the separation?
A2: Ozonolysis reactions can produce a variety of byproducts, including aldehydes, ketones, and carboxylic acids, which may have similar polarities to your target compound.[1][2][3][4] To improve separation:
-
Optimize Your Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate (B1210297). For more polar compounds, dichloromethane/methanol may be effective. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4.
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can often provide better resolution between closely eluting compounds.
-
Consider a Different Chromatographic Technique: If flash chromatography on silica or alumina does not provide adequate separation, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. HPLC columns offer higher resolving power.
Q3: My purified this compound is an oil and I'm struggling to obtain a solid product. What techniques can I try?
A3: Obtaining a solid from a purified oil can be challenging. Here are a few techniques to attempt:
-
Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a non-polar solvent in which the compound is insoluble (e.g., hexanes or pentane) dropwise while stirring. The goal is to precipitate the product as a solid.
-
Recrystallization from a Solvent/Anti-Solvent System: Similar to trituration, dissolve the oil in a small amount of a "good" solvent and then slowly add a "poor" solvent until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Lyophilization (Freeze-Drying): If your compound is soluble in a solvent that can be frozen and sublimed (e.g., benzene (B151609) or tert-butanol), lyophilization can sometimes yield a solid powder. Caution: Exercise extreme care with flammable and toxic solvents.
Troubleshooting Guides
Flash Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of Trioxolane | 1. Degradation on silica gel.[5] 2. Compound is too polar and is not eluting. 3. Compound is very non-polar and eluted with the solvent front. | 1. Deactivate the silica gel with triethylamine or use an alternative stationary phase like alumina.[5] 2. Increase the polarity of the eluent significantly at the end of the run to wash the column. 3. Collect fractions immediately upon loading the sample and analyze the very first fractions by TLC. |
| Poor Separation of Trioxolane from Impurities | 1. Inappropriate solvent system. 2. Column overloading. 3. Column channeling or cracking. | 1. Perform a thorough TLC solvent screen to find an optimal mobile phase. 2. Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel weight. 3. Ensure the column is packed evenly and the surface is level. Avoid letting the column run dry. |
| Streaking or Tailing of the Trioxolane Spot on TLC/Column | 1. Compound is acidic or basic. 2. Compound has low solubility in the eluent. | 1. For basic compounds, add a small amount of triethylamine (0.1-1%) to the eluent. For acidic compounds, a small amount of acetic or formic acid can be added (use with caution for sensitive trioxolanes). 2. Try a different solvent system in which the compound is more soluble. |
Preparative HPLC
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad Peaks and Poor Resolution | 1. Column overloading. 2. Inefficient column packing. 3. Inappropriate mobile phase. | 1. Reduce the injection volume or the concentration of the sample. 2. Use a high-quality, commercially packed preparative column. 3. Optimize the mobile phase composition and gradient on an analytical scale first. |
| Low Yield After Purification | 1. Decomposition of the trioxolane in the mobile phase. 2. Incomplete elution from the column. 3. Poor fraction collection. | 1. If using acidic or basic modifiers, assess the stability of your compound under these conditions. 2. At the end of the gradient, include a high-organic wash step. 3. Optimize the peak detection and fraction collection settings. |
| Carryover Between Injections | 1. Strong adsorption of the trioxolane or impurities to the stationary phase. | 1. Implement a robust column washing procedure between runs, including a strong solvent wash (e.g., isopropanol (B130326) or a high percentage of organic solvent). |
Quantitative Data on Purification
The following table summarizes representative purification data for various this compound compounds from the literature. Note that yields and purity are highly dependent on the specific compound and the reaction scale.
| Compound Structure | Purification Method | Eluent/Mobile Phase | Yield (%) | Purity (%) | Reference |
| Spiro-adamantyl-cyclohexyl-1,2,4-trioxolane derivative | Automated silica gel chromatography | 20% Ethyl acetate in hexanes | 14 | >95 (by NMR) | [6] |
| Dansyl-labeled spiro-1,2,4-trioxolane | Automated silica gel flash chromatography | 5% Methanol in dichloromethane | >95 (as a mixture of stereoisomers) | Not specified | [6] |
| Lithocholic acid-based spiro-1,2,4-trioxolane | Column chromatography | Chloroform-ethyl acetate (40:1) | 72 | Not specified | [7] |
| Arylvinyl-1,2,4-trioxane | Column chromatography | Not specified | 27-57 | Characterized by NMR, IR, and elemental analysis | [8] |
Experimental Protocols
Detailed Protocol for Flash Chromatography Purification
This protocol provides a general guideline for the purification of a novel this compound compound using flash column chromatography.
1. Materials:
-
Crude this compound mixture
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (optional, for acid-sensitive compounds)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the solution onto several TLC plates.
-
Develop the plates in different solvent systems (e.g., varying ratios of hexanes/ethyl acetate).
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Wash the column with the initial eluent until the silica bed is stable and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel using a pipette.
-
Dry Loading: If the compound is not very soluble in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or compressed air) to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove residual solvent.
-
Visualizations
Caption: General workflow for the purification of novel this compound compounds.
Caption: A logical workflow for troubleshooting common purification issues.
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Purification [chem.rochester.edu]
- 6. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Stereospecific Synthesis and In Vitro Anti-Influenza H1N1 Properties of Lithocholic Acid-Based Spiro-1,2,4-trioxolane [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Limited Oral Bioavailability of 1,2,4-Trioxolanes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-trioxolane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of this important class of molecules, with a specific focus on enhancing oral bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do many of my this compound derivatives exhibit low oral bioavailability?
A1: The limited oral bioavailability of 1,2,4-trioxolanes, and peroxide antimalarials in general, typically stems from a combination of three main factors:
-
Poor Aqueous Solubility: These compounds are often highly lipophilic (hydrophobic), leading to a low dissolution rate in the gastrointestinal (GI) fluids.[1][2][3] For drugs that have high membrane permeability but low solubility (BCS Class II), the dissolution step is often the rate-limiting factor for absorption.[1][4]
-
Chemical Instability: The crucial endoperoxide bridge within the this compound ring can be susceptible to degradation in the highly acidic environment of the stomach, which can occur before the compound reaches the site of absorption in the intestine.[5]
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver after absorption, reducing the amount of active compound that reaches systemic circulation.[6]
Q2: I've just synthesized a new trioxolane series. What are the first experimental steps to assess its potential for oral delivery?
A2: The initial assessment should focus on characterizing key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This profiling allows you to identify potential barriers to bioavailability early.[6] Key high-throughput in vitro assays include:
-
Aqueous Solubility: Determine the solubility at different pH values mimicking the GI tract (e.g., pH 1.2 for the stomach, pH 4.5 and 6.8 for the intestine).[7]
-
Intestinal Permeability: Use an in vitro model like a Caco-2 cell monolayer or a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict how well the compound can cross the intestinal barrier.[7]
-
Metabolic Stability: Assess the compound's stability in the presence of human liver microsomes (HLM) to get an early indication of its susceptibility to first-pass metabolism.[8]
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important for my trioxolane?
A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes a drug substance based on its aqueous solubility and intestinal permeability.[1] It helps in predicting a drug's in vivo absorption characteristics. The four classes are:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Many 1,2,4-trioxolanes fall into BCS Class II or IV due to their poor solubility.[9] Identifying your compound's class is crucial because it dictates the most effective formulation strategy. For Class II compounds, the primary goal is to enhance the dissolution rate.[1][4]
Section 2: Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue: Extremely Poor Aqueous Solubility
Q: My lead trioxolane compound is practically insoluble in all aqueous buffers tested. What formulation strategies can I employ to improve its dissolution and absorption?
A: For compounds with very low solubility, several advanced formulation strategies can be effective. The choice depends on the compound's specific properties, such as its lipophilicity (LogP) and melting point.
-
Particle Size Reduction: Decreasing the particle size increases the surface-area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.
-
Micronization: Techniques like jet milling or ball milling reduce particles to the micrometer range.
-
Nanonization: Creating a nanosuspension can further increase the surface area and improve dissolution.[10]
-
-
Lipid-Based Drug Delivery Systems (LBDDS): These are excellent for highly lipophilic compounds. The drug is dissolved in a mixture of oils, surfactants, and co-solvents.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems spontaneously form fine oil-in-water emulsions in the GI tract, presenting the drug in a solubilized state ready for absorption.[9]
-
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline drug into a polymer matrix, creating an amorphous, higher-energy solid form.[4] This approach can significantly increase aqueous solubility and dissolution.
-
Spray Drying: A common method where the drug and a polymer are dissolved in a solvent, which is then rapidly evaporated to produce the solid dispersion.
-
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively masking the lipophilic part of the molecule and increasing its solubility.[9]
Issue: Compound Instability at Low pH
Q: My trioxolane degrades rapidly in simulated gastric fluid (pH 1.2). How can I prevent this to ensure it reaches the intestine for absorption?
A: This is a common issue for acid-labile compounds. The primary strategy is to protect the drug from the stomach's acidic environment.
-
Enteric Coating: The most direct approach is to formulate the drug in a capsule or tablet with an enteric coating. This pH-sensitive polymer coating is insoluble at the low pH of the stomach but dissolves at the higher pH of the small intestine, releasing the drug at the primary site of absorption.
-
pH-Modification in Formulations: For liquid formulations, incorporating buffering agents can locally increase the pH microenvironment around the drug particles, slowing degradation.
-
Structural Modification: In the lead optimization phase, medicinal chemists can sometimes modify the structure to enhance acid stability without compromising antimalarial activity.[10]
Issue: Good In Vitro Dissolution but Poor In Vivo Bioavailability
Q: My new formulation shows excellent dissolution in vitro, but the subsequent murine PK study still shows very low oral bioavailability. What could be the problem?
A: If you have successfully addressed the solubility and dissolution challenges, poor in vivo bioavailability points toward other barriers.
-
Low Intestinal Permeability: The compound may not be efficiently transported across the intestinal epithelium. You can re-verify this using a Caco-2 permeability assay. Some formulation excipients, known as permeation enhancers, can be used to transiently open tight junctions between cells, but this must be done with caution to avoid toxicity.[11]
-
P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp, which actively pump drugs from inside the intestinal cells back into the GI lumen, preventing absorption. This can be tested in vitro.
-
High First-Pass Metabolism: The compound may be rapidly metabolized in the gut wall or liver. An in vivo study comparing oral (PO) and intravenous (IV) administration is essential to distinguish between poor absorption and high first-pass metabolism. A low bioavailability after PO dosing but rapid clearance after IV dosing points to metabolism as the primary barrier.
Section 3: Data Presentation
Table 1: Comparison of Formulation Strategies for BCS Class II/IV 1,2,4-Trioxolanes
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/ Nanonization | Increases surface area for dissolution.[9] | Established technology, applicable to many compounds. | May not be sufficient for extremely insoluble drugs; potential for particle aggregation.[4] |
| Lipid-Based Systems (SEDDS) | Presents drug in a solubilized, pre-dissolved state. | Excellent for highly lipophilic drugs; can enhance lymphatic uptake. | High excipient load; potential for GI side effects and chemical instability of the drug in solution.[10] |
| Amorphous Solid Dispersions (ASD) | Stabilizes the drug in a high-energy, amorphous form, increasing solubility and dissolution rate.[4] | Can achieve significant increases in bioavailability; suitable for solid dosage forms. | Requires careful polymer selection to prevent recrystallization; potential for manufacturing complexity. |
| Cyclodextrin Complexation | Forms a host-guest complex, increasing the apparent solubility of the drug.[9] | Rapidly increases solubility. | High amounts of cyclodextrin may be required, which can have dose limitations and potential for renal toxicity. |
Table 2: Example Pharmacokinetic Parameters of Selected 1,2,4-Trioxolanes in Animal Models
| Compound | Animal Model | Dose (Oral) | Half-Life (t½) | Oral Bioavailability (%F) | Source |
| Arterolane (OZ277) | Rat | 10 mg/kg | 1.4 h | 35% | [8] |
| Analogue 8a | Mouse | 10 mg/kg | - | - | [8] |
| Analogue 9a | Mouse | 10 mg/kg | - | - | [8] |
| Analogue 9d | Mouse | 10 mg/kg | - | - | [8] |
| Artemisinin Derivatives | General | - | Short | 15-30% | [12] |
Note: Specific values for analogues 8a, 9a, and 9d were part of a comparative study demonstrating superior efficacy and pharmacokinetic profiles over earlier compounds.[8]
Section 4: Experimental Protocols & Visualizations
Protocol 1: Basic Kinetic Solubility Assessment using Nephelometry
This protocol provides a high-throughput method to estimate the kinetic solubility of a compound in a buffered solution.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound test compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Buffer Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4.
-
Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM (with 1% final DMSO concentration). Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation to reach equilibrium.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: Compare the light scattering of the test compound wells to that of positive (known insoluble compound) and negative (1% DMSO in PBS) controls to determine if the compound has precipitated. The concentration at which precipitation occurs is the estimated kinetic solubility.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a basic pharmacokinetic study to determine the oral bioavailability of a trioxolane formulation.
Methodology:
-
Animal Acclimatization: Use healthy, fasted mice (e.g., male C57BL/6, 8-10 weeks old) acclimatized for at least one week.
-
Grouping: Divide animals into two groups (n=3-5 per group): an intravenous (IV) group and an oral gavage (PO) group.
-
Dosing Formulation:
-
IV Group: Dissolve the compound in a vehicle suitable for intravenous injection (e.g., saline with a co-solvent like PEG400) at a concentration for a 1-2 mg/kg dose.
-
PO Group: Prepare the test formulation (e.g., a nanosuspension or a solution in a lipid-based vehicle) for a 10 mg/kg dose.
-
-
Administration: Administer the respective formulations to each group. Record the exact time of dosing.
-
Blood Sampling: Collect sparse blood samples (e.g., 25-50 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Area Under the Curve (AUC) for both IV and PO groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Diagrams
Caption: Troubleshooting workflow for overcoming poor oral bioavailability.
Caption: The sequential barriers to oral drug bioavailability.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects with reference to 1,2,4-trioxane-based structural scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vivo Profiling of Desymmetrized Antimalarial Trioxolanes with Diverse Carbamate Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Safety assessment of peroxide antimalarials: clinical and chemical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Metabolic Instability of 1,2,4-Trioxolane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the metabolic instability of 1,2,4-trioxolane derivatives during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound metabolic stability.
Issue: Rapid degradation of the this compound derivative is observed in an in vitro human liver microsome (HLM) assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Inherent reactivity of the peroxide bridge | 1. Confirm the degradation is NADPH-dependent by running a control incubation without the cofactor. 2. Analyze samples at earlier time points (e.g., 0, 1, 5, 10, 15 minutes) to more accurately determine the initial rate of degradation. | The endoperoxide bridge is the pharmacophore of 1,2,4-trioxolanes and is designed to be activated by ferrous iron (Fe(II)) or heme within the malaria parasite.[1][2] However, this reactivity can also lead to premature degradation in biological matrices. If degradation occurs without NADPH, it suggests chemical instability in the assay medium rather than enzymatic metabolism. |
| Metabolically labile sites on the molecule | 1. Perform metabolite identification (MetID) studies to determine the specific sites of metabolic modification. 2. If a "metabolic hot spot" is identified, consider synthetic modifications to block this position. Common strategies include the introduction of fluorine or deuterium (B1214612) atoms. | Cytochrome P450 enzymes, present in liver microsomes, can hydroxylate various positions on the drug molecule, leading to rapid clearance.[1][3] Identifying and blocking these labile sites is a common strategy to enhance metabolic stability. |
| Lack of steric protection around the peroxide bond | 1. Compare the stability of your derivative with analogues possessing bulky substituents near the this compound ring. 2. Consider synthesizing derivatives with increased steric hindrance, such as those incorporating a spiroadamantane moiety. | Steric hindrance around the peroxide linkage can limit its accessibility to metabolic enzymes and improve stability.[1][4] The spiroadamantane group is a well-established structural feature that enhances the stability of this compound antimalarials.[5] |
Issue: Inconsistent results in metabolic stability assays across different experimental runs.
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in microsomal activity | 1. Use pooled human liver microsomes from multiple donors to average out inter-individual differences in enzyme expression.[6] 2. Always include positive control compounds with known metabolic profiles (e.g., dextromethorphan, midazolam) in each assay to ensure the microsomes are active.[7] | The activity of liver microsomes can vary between batches and donors.[6] Using pooled microsomes and running controls ensures the reliability and reproducibility of the assay.[6][7] |
| Compound solubility issues | 1. Measure the aqueous solubility of your compound at the concentration used in the assay. 2. If solubility is low, consider using a solubilizing agent in the formulation, but first, ensure it does not interfere with the assay. | Poor solubility can lead to the formation of colloids, which can affect the apparent metabolic rate.[4] Some 1,2,4-trioxolanes have known solubility issues that can impact their pharmacokinetic properties.[4] |
| Assay conditions not optimized | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low (typically <1%) to avoid inhibiting enzyme activity. 2. Confirm that the incubation time points are appropriate to capture the linear range of compound depletion. | High concentrations of organic solvents can denature the metabolic enzymes in the microsomes. The time points for sample collection should be chosen to allow for the accurate calculation of the initial rate of metabolism. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of metabolic degradation for this compound derivatives?
The primary mechanism of action and a key contributor to the metabolic instability of this compound antimalarials is the reductive cleavage of the endoperoxide bridge.[8] This reaction is catalyzed by ferrous iron (Fe(II)), which is abundant in the form of heme within malaria-infected red blood cells.[9] This activation leads to the formation of reactive carbon-centered radicals that are responsible for the compound's antimalarial activity.[1] However, this inherent reactivity can also lead to degradation in other biological environments, such as during hepatic metabolism. Additionally, like many xenobiotics, this compound derivatives can be metabolized by cytochrome P450 (CYP) enzymes in the liver, which typically involves oxidation at various positions on the molecule.[1][3]
Q2: How can I improve the metabolic stability of my this compound lead compound?
Several strategies can be employed to enhance the metabolic stability of this compound derivatives:
-
Introduce Steric Hindrance: Incorporating bulky groups, such as a spiroadamantane or a substituted cyclohexane (B81311) ring, in close proximity to the this compound core can physically shield the peroxide bond from metabolic enzymes.[4]
-
Modify Substituents: The nature and position of substituents on the scaffold can significantly influence metabolic stability. For example, replacing a metabolically labile group with a more stable one, or altering the substitution pattern (e.g., trans-3" substitution instead of cis-4" on a cyclohexane ring) can lead to improved stability profiles.[10][11]
-
Block Metabolic Hot Spots: If a specific site of metabolism is identified, it can be blocked by introducing atoms like fluorine or deuterium, which can slow down the rate of enzymatic attack.
-
Optimize Physicochemical Properties: Properties such as lipophilicity can influence metabolic stability. Highly lipophilic compounds may have a greater affinity for metabolic enzymes. Modifying the structure to reduce lipophilicity, for instance by introducing polar functional groups, can sometimes improve metabolic stability.[5]
Q3: Are there any structural features known to confer greater stability to 1,2,4-trioxolanes?
Yes, structure-activity relationship studies have identified key features that enhance the stability of this compound antimalarials. The presence of a spiroadamantane group attached to the trioxolane ring is a critical feature for both stability and antimalarial activity.[5] Additionally, the substitution pattern on adjacent rings, such as a cyclohexane, plays a crucial role. For example, the clinical candidate artefenomel (B605594) (OZ439) has a different substitution pattern compared to arterolane (B1665781) (OZ277), which contributes to its superior metabolic stability and extended plasma exposure.[4][12]
Q4: My this compound is stable in the presence of human hemoglobin but degrades rapidly in liver microsomes. What could be the reason?
Quantitative Data Summary
The following table summarizes in vitro metabolic stability data for selected this compound derivatives. This data is intended for comparative purposes.
| Compound | Description | Human Liver Microsome (HLM) Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t½) (min) | Reference |
| Arterolane (OZ277) | cis-4" substituted this compound | Higher clearance | Shorter half-life | [4][12] |
| Artefenomel (OZ439) | cis-4" substituted this compound with a phenyl group | Lower clearance | Longer half-life | [4][12] |
| (±)-3 | trans-3"-aryl substituted this compound | Substantially improved stability compared to artefenomel | - | [11] |
| RLA-4735 / RLA-5764 | Artefenomel-adjacent chemotype | Enhanced stability in human microsomes and hepatocytes | - | [10] |
Note: The terms "higher/lower" and "shorter/longer" are used to indicate relative differences as reported in comparative studies. For precise numerical values, please refer to the cited literature.
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assessment Using Human Liver Microsomes
This protocol provides a general methodology for evaluating the metabolic stability of this compound derivatives by monitoring the disappearance of the parent compound over time in the presence of human liver microsomes.[14][15][16]
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
Test this compound derivative
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., dextromethorphan, midazolam)
-
Acetonitrile (B52724) (ACN) containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker set to 37°C
2. Procedure:
-
Preparation:
-
Thaw the HLM on ice.
-
Prepare a working solution of the HLM in phosphate buffer (final protein concentration typically 0.5 mg/mL).[6]
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Then, prepare a working solution in the assay buffer. The final concentration of the test compound is typically 1 µM.[6]
-
-
Pre-incubation:
-
Add the diluted HLM solution and the test compound working solution to a 96-well plate.
-
Pre-incubate the mixture for 5-10 minutes at 37°C with shaking to allow the compound to equilibrate.
-
-
Initiation of Reaction:
-
Time Points and Termination:
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.[17]
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]
-
3. Data Analysis:
-
Quantify the peak area of the test compound relative to the internal standard at each time point.
-
Determine the percentage of the parent compound remaining at each time point compared to the T=0 sample.
-
Plot the natural logarithm of the percent remaining compound versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear portion of the curve.[15][19]
Visualizations
Caption: Activation pathway of this compound antimalarials.
Caption: Workflow for troubleshooting metabolic instability.
References
- 1. Safety assessment of peroxide antimalarials: clinical and chemical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of in situ activation for peroxidic antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mttlab.eu [mttlab.eu]
- 4. Antimalarial Trioxolanes with Superior Drug-Like Properties and In vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides: charting a workable structure-activity relationship using simple prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. mercell.com [mercell.com]
- 8. Kinetic parameters for the reaction of 1,2,4-trioxolanes and artemisinin with iron(II): New evidence for the source of antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Peroxide Antimalarials in the Presence of Human Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. media.malariaworld.org [media.malariaworld.org]
- 12. Comparative antimalarial activities and ADME profiles of ozonides (1,2,4-trioxolanes) OZ277, OZ439, and their 1,2-dioxolane, 1,2,4-trioxane, and 1,2,4,5-tetraoxane isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxide Antimalarial Drugs Target Redox Homeostasis in Plasmodium falciparum Infected Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. enamine.net [enamine.net]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
optimizing reaction conditions for Griesbaum co-ozonolysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Griesbaum co-ozonolysis reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the Griesbaum co-ozonolysis reaction?
A1: The Griesbaum co-ozonolysis is a chemical reaction that allows for the preparation of tetrasubstituted 1,2,4-trioxolanes (ozonides) from the reaction of an O-methyl oxime and a carbonyl compound in the presence of ozone.[1][2][3] This method is a powerful alternative to traditional ozonolysis of alkenes for synthesizing these heterocyclic compounds.[4]
Q2: What is the general mechanism of the Griesbaum co-ozonolysis?
A2: The reaction proceeds via the reaction of the oxime with ozone to form a carbonyl oxide intermediate.[1][5] This intermediate then undergoes a [3+2] cycloaddition with the carbonyl co-reactant to yield the 1,2,4-trioxolane product.[5]
Q3: Why are the this compound products of this reaction often stable?
A3: When cyclic ketones and oximes are used as reactants, the resulting this compound adducts can be remarkably stable.[5][6][7] This stability is attributed to the shielding of the endoperoxide bond by the proximal axial C-H bonds of the surrounding carbocyclic rings.[5][6][7]
Q4: What are some applications of the products from Griesbaum co-ozonolysis?
A4: Sterically shielded 1,2,4-trioxolanes synthesized via this method have been utilized as chemical sensors for ferrous iron.[5][6][7][8] Additionally, the hindered endoperoxide core is a key structural feature in antimalarial agents like arterolane (B1665781) and artefenomel.[5][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Suboptimal reaction temperature: Side reactions of ozone or the reactive carbonyl oxide intermediate may occur at higher temperatures.[5][9] | Lower the reaction temperature. Optimized protocols often utilize low temperatures, such as 0 °C or even lower, to improve yields and diastereoselectivity.[5][9] |
| Unsuitable solvent: The choice of solvent can significantly impact the reaction outcome. | Screen different solvents. While CCl₄ has been used, other non-participating solvents should be considered based on substrate solubility and stability at low temperatures.[5][9] | |
| Highly hindered substrates: Sterically demanding ketoximes, such as the methyl oxime of camphor, may fail to react due to steric hindrance around the oxime.[5][6][10] | Modify the substrate. If possible, consider using a less hindered analogue of the ketoxime. | |
| Unstable product: The resulting this compound may be unstable to isolation if it lacks sufficient steric shielding around the endoperoxide bond.[5][7][9] | Choose appropriate substrates. Select cyclic ketone and oxime reactants that will lead to a sterically shielded trioxolane adduct.[5][7] | |
| Poor diastereoselectivity | Reaction temperature is too high. | Lowering the reaction temperature has been shown to improve diastereoselectivity, in some cases yielding a single diastereomer.[9] |
| Reaction fails with substituted adamantanes or non-adamantyl systems | Previously optimized conditions are not suitable for these substrates. A protocol that works well for adamantane (B196018) oxime at 0 °C in CCl₄ may give poor yields (5-23%) or fail completely with other substrates.[5][9][10][11] | Re-optimize the reaction conditions. A systematic evaluation of temperature, solvent, and substrate ratios is necessary for these challenging substrates. Low-temperature conditions are a good starting point.[5][9] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Various 1,2,4-Trioxolanes
| Entry | Oxime Substrate | Ketone Co-reactant | Reaction Conditions | Yield (%) | Reference |
| 1 | Adamantane oxime | 3'-hydroxy ketone | 0 °C, CCl₄ | ~70 | [5][9] |
| 2 | Substituted adamantane oximes | 3'-hydroxy ketone | 0 °C, CCl₄ | 5-23 | [5][9] |
| 3 | Bicyclo[2.2.1]heptan-2-one methyl oxime | Enantiopure ketone 2 | Low temperature | 81 | [6][10] |
| 4 | Bicyclo[2.2.2]octan-2-one methyl oxime | Enantiopure ketone 2 | Low temperature | 26-44 | [5][6][10] |
| 5 | Bicyclo[3.3.1]nonan-9-one methyl oxime | Enantiopure ketone 2 | Low temperature | 80-87 | [5][6][10] |
| 6 | Camphor methyl oxime | Enantiopure ketone 2 | Low temperature | 0 | [5][6][10] |
| 7 | 4-substituted cyclohexan-1-one oximes | Enantiopure ketone 2 | Low temperature | 71-75 | [6] |
Experimental Protocols
General Procedure for Low-Temperature Griesbaum Co-ozonolysis
This is a generalized protocol based on literature descriptions and should be adapted and optimized for specific substrates.
-
Preparation: Dissolve the ketone (1.0 equiv) and the O-methyl oxime (1.2-1.5 equiv) in a suitable solvent (e.g., CH₂Cl₂ or a non-participating hydrocarbon) in a three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap.
-
Cooling: Cool the reaction mixture to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).
-
Ozonolysis: Bubble a stream of ozone (typically from an ozone generator) through the solution. The reaction progress should be monitored by a suitable method, such as TLC analysis, for the disappearance of the starting materials. A blue color in the solution, indicating an excess of ozone, can also signal the end of the reaction.
-
Quenching: Once the reaction is complete, purge the solution with a stream of an inert gas (e.g., nitrogen or argon) to remove any excess ozone.
-
Work-up: The work-up procedure will vary depending on the properties of the product. A typical procedure may involve washing the organic layer with a reducing agent solution (e.g., aqueous sodium bisulfite) to quench any remaining peroxides, followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as column chromatography on silica (B1680970) gel, to afford the desired this compound.
Visualizations
Caption: Reaction mechanism of the Griesbaum co-ozonolysis.
Caption: Troubleshooting workflow for optimizing Griesbaum co-ozonolysis.
References
- 1. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]
- 2. Griesbaum coozonolysis - Wikiwand [wikiwand.com]
- 3. Griesbaum Coozonolysis [organic-chemistry.org]
- 4. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05620A [pubs.rsc.org]
- 5. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. escholarship.org [escholarship.org]
- 8. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05932G [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in bridged 1,2,4-trioxolane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of bridged 1,2,4-trioxolanes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of bridged 1,2,4-trioxolanes, focusing on two primary methods: the Griesbaum co-ozonolysis and the Lewis acid-catalyzed peroxidation of 1,5-diketones.
Low or No Product Yield
Q1: I am getting a very low yield or no desired product in my SnCl₄-catalyzed reaction of a 1,5-diketone with hydrogen peroxide. What are the potential causes and solutions?
A1: Low yields in the SnCl₄-catalyzed synthesis of bridged 1,2,4-trioxolanes can stem from several factors related to the reagents and reaction conditions. Here are some key aspects to investigate:
-
Catalyst Concentration: The molar ratio of the SnCl₄ catalyst to the 1,5-diketone substrate is critical. An insufficient amount of catalyst can lead to incomplete conversion. Conversely, an excessive amount may not necessarily improve the yield and could lead to side reactions. It has been shown that increasing the SnCl₄ equivalent can improve the yield up to a certain point.[1]
-
Solvent Choice: The choice of solvent significantly impacts the reaction outcome. While solvents like THF, 1,4-dioxane (B91453), and Et₂O have been used successfully, others such as CH₃CN and CH₂Cl₂ may result in no product formation.[1] The solvent can also influence the stereoselectivity of the reaction.[1][2]
-
Hydrogen Peroxide Concentration: The concentration and quality of the hydrogen peroxide solution are important. Ensure you are using a solution of the correct molarity and that it has not degraded.
-
Reaction Time and Temperature: The reaction is typically stirred at 0–5 °С initially and then warmed to room temperature for an extended period (e.g., 24 hours).[1][2] Ensure the reaction is allowed to proceed for a sufficient amount of time.
Q2: My Griesbaum co-ozonolysis reaction is resulting in a low yield of the desired 1,2,4-trioxolane. What should I check?
A2: The Griesbaum co-ozonolysis is a powerful method for synthesizing unsymmetrically substituted 1,2,4-trioxolanes.[3][4][5] Low yields in this reaction can be attributed to several factors:
-
Ozone Generation and Delivery: Ensure your ozone generator is functioning correctly and delivering a consistent stream of ozone. The reaction is sensitive to the rate of ozone addition.
-
Reaction Temperature: These reactions are typically run at low temperatures (e.g., -78 °C). Deviations from the optimal temperature can lead to side reactions and decomposition of intermediates.
-
Purity of Starting Materials: The purity of the O-methyl oxime and the carbonyl compound is crucial. Impurities can react with ozone or interfere with the desired reaction pathway.
-
Substrate Steric Hindrance: Highly hindered ketoximes may be problematic substrates and can lead to lower yields.[3]
-
Stability of the Product: Some this compound adducts, particularly those lacking sufficient steric shielding of the endoperoxide bond, may be unstable to isolation and purification.[3]
Issues with Product Purity and Isolation
Q3: I am having difficulty purifying my bridged this compound product. What purification methods are recommended?
A3: Purification of 1,2,4-trioxolanes is typically achieved using column chromatography on silica (B1680970) gel.[6] It is important to handle these compounds with care as they are peroxides and can be sensitive to heat and certain reagents.
-
Chromatography Conditions: Use a suitable solvent system for your specific product. A common technique is automated silica gel flash chromatography.[6]
-
Product Stability: Be aware of the potential for decomposition on silica gel, especially for less stable trioxolanes. Performing the chromatography quickly and at a low temperature can help to minimize degradation.
Frequently Asked Questions (FAQs)
Q4: What are the main synthetic routes to bridged 1,2,4-trioxolanes?
A4: The two primary methods for synthesizing bridged 1,2,4-trioxolanes are:
-
Griesbaum Co-ozonolysis: This method involves the reaction of an O-methyl oxime with a carbonyl compound in the presence of ozone.[4][5][7] It is particularly useful for preparing tetrasubstituted and unsymmetrical 1,2,4-trioxolanes.[3][4]
-
Peroxidation of 1,5-Diketones: This approach uses a Lewis acid catalyst, such as SnCl₄, to facilitate the reaction between a 1,5-diketone and hydrogen peroxide.[1][2]
Q5: How does the choice of solvent affect the yield and stereoselectivity in the SnCl₄-catalyzed synthesis?
A5: The solvent can have a profound effect on the outcome of the SnCl₄-catalyzed synthesis of bridged 1,2,4-trioxolanes. For a given 1,5-diketone, using different solvents can lead to varying yields and different ratios of stereoisomeric products. For example, in one study, using THF as the solvent resulted in a 1:1 ratio of two stereoisomers, while using 1,4-dioxane or Et₂O led to ratios of 2.6:1.0 and 8.6:1.0, respectively.[1] Solvents like acetonitrile (B52724) (CH₃CN) and dichloromethane (B109758) (CH₂Cl₂) were found to be unsuitable, resulting in no formation of the desired ozonides.[1]
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Yield of SnCl₄-Catalyzed Bridged this compound Synthesis
| Entry | Molar Ratio (1,5-diketone:H₂O₂:SnCl₄) | Solvent | Yield (%) | Ratio of Stereoisomers (2a:3a) |
| 1 | 1:1.5:1.0 | THF | - | - |
| 2 | 1:1.5:3.0 | THF | 70 | - |
| 3 | 1:3.0:3.0 | THF | 71 | - |
| 4 | 1:1.5:5.0 | THF | 83 | 1:1 |
| 5 | 1:3.0:5.0 | THF | 70 | - |
| 6 | 1:1.5:5.0 | 1,4-Dioxane | 81 | 2.6:1.0 |
| 7 | 1:1.5:5.0 | Et₂O | 79 | 8.6:1.0 |
| 8 | 1:1.5:5.0 | CH₃CN | 0 | - |
| 9 | 1:1.5:5.0 | CH₂Cl₂ | 0 | - |
Data adapted from a study on the SnCl₄-catalyzed synthesis of bridged 1,2,4-trioxolanes from a model 1,5-diketone.[1]
Experimental Protocols
General Procedure for SnCl₄-Catalyzed Synthesis of Bridged 1,2,4-Trioxolanes
To a solution of the 1,5-diketone (1.0 eq) in the chosen solvent (e.g., THF), a solution of H₂O₂ in Et₂O (1.5 eq) and SnCl₄ (5.0 eq) are added with stirring at 0–5 °С. The reaction mixture is then warmed to 20–25 °С and stirred for 24 hours. The isolated yields and the ratio of stereoisomeric ozonides are determined after purification, typically by column chromatography, and analysis by ¹H NMR.[1][2]
General Procedure for Griesbaum Co-ozonolysis
The Griesbaum co-ozonolysis is performed by dissolving the O-methyl oxime and the carbonyl compound in a suitable solvent, such as dichloromethane, and cooling the mixture to a low temperature (e.g., -78 °C). A stream of ozone is then bubbled through the solution until the reaction is complete, which can be monitored by TLC. The reaction mixture is then typically purged with an inert gas to remove excess ozone before workup and purification.[3][4]
Visualizations
Caption: Troubleshooting workflow for low yields in bridged this compound synthesis.
Caption: Key factors influencing the SnCl₄-catalyzed synthesis of bridged 1,2,4-trioxolanes.
References
- 1. Bridged 1,2,4-Trioxolanes: SnCl4—Catalyzed Synthesis and an In Vitro Study against S. mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bridged 1,2,4-Trioxolanes: SnCl4—Catalyzed Synthesis and an In Vitro Study against S. mansoni | MDPI [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. Griesbaum Coozonolysis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereochemistry in 3"-Substituted 1,2,4-Trioxolanes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling stereochemistry in the synthesis of 3"-substituted 1,2,4-trioxolanes. The primary focus is on the diastereoselective Griesbaum co-ozonolysis reaction, a key method for synthesizing these compounds, which are notable for their application as antimalarial agents and ferrous iron sensors.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for achieving stereocontrol in the synthesis of 3"-substituted 1,2,4-trioxolanes?
A1: The most effective and widely reported method is the Griesbaum co-ozonolysis.[4][5] This reaction involves the ozonolysis of an O-methyl oxime (e.g., adamantan-2-one O-methyloxime) in the presence of a 3-substituted cyclohexanone (B45756).[5][6] The key advantage of this method is its ability to generate sterically shielded and stable trioxolanes with good to excellent diastereoselectivity.[3][7]
Q2: What is the key stereochemistry-determining step in the Griesbaum co-ozonolysis?
A2: The stereochemistry is primarily established during the final step of the reaction mechanism: a [3+2] cycloaddition between a carbonyl oxide intermediate (generated from the ozonolysis of the oxime) and the ketone co-reactant.[1][3][5] The facial selectivity of this cycloaddition dictates the final relative configuration of the product.
Q3: What is the expected stereochemical outcome for reactions involving 3-substituted cyclohexanones?
A3: The reaction typically proceeds via a preferential axial attack of the carbonyl oxide intermediate on the cyclohexanone ring.[1][3] This approach leads to the formation of a major diastereomer where the 3"-substituent is in an equatorial position and has a trans relationship to the peroxide bridge of the trioxolane ring.[1][5] This stereochemical preference has been unambiguously confirmed by X-ray crystallography.[1]
Q4: How does the stereochemistry of 3"-substituted trioxolanes differ from the more common 4"-substituted analogues like Arterolane?
A4: The 3" substitution desymmetrizes the molecule, leading to four possible stereoisomers.[1][8] In contrast, symmetrical 4"-substituted trioxolanes are achiral and exist only as cis or trans diastereomers.[8] For 4"-substituted cyclohexanones, the preferential axial attack results in a cis relationship between the equatorial 4"-substituent and the axial peroxide bridge.[1][5]
Q5: What analytical methods are used to determine the diastereomeric ratio (d.r.) and confirm the stereochemistry?
A5: The diastereomeric ratio is typically determined by ¹H NMR analysis of the crude reaction mixture.[6][9] Unambiguous confirmation of the relative stereochemistry of the major diastereomer is best achieved through single-crystal X-ray diffraction analysis.[1][4]
Troubleshooting Guide
Problem: My reaction yields a poor diastereomeric ratio (d.r. < 5:1).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-optimal Reaction Temperature | Diastereoselectivity is often temperature-dependent. Lowering the temperature (e.g., to 0 °C or -78 °C) can amplify the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[10] | Improved d.r. by favoring the preferential axial attack pathway. |
| Steric Hindrance | The bulky nature of the ketone's 3"-substituent or the oxime can influence the approach of the carbonyl oxide. | Consider using a less sterically demanding protecting group on the 3"-substituent if possible. |
| Solvent Effects | The polarity of the solvent can impact the stability of the transition states. | Screen alternative non-polar solvents. Carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂) are commonly used.[6] |
| Incorrect Reactant Stoichiometry | An incorrect ratio of oxime to ketone can affect reaction efficiency and selectivity. | Ensure an excess of the oxime is used (e.g., 2.5 equivalents) as reported in optimized protocols.[8] |
Problem: The reaction yield is low, or significant decomposition is observed.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions of Ozone | Excess ozone can lead to over-oxidation or decomposition of starting materials and products. | Ensure the reaction is monitored closely (e.g., by TLC or by the persistence of a blue color indicating excess ozone) and stopped promptly. Use a nitrogen or argon purge to remove residual ozone. |
| Instability of Carbonyl Oxide | The highly reactive carbonyl oxide intermediate can undergo undesired side reactions if not trapped efficiently by the ketone.[3] | Maintain a sufficient concentration of the ketone co-reactant. Ensure the reaction is run at a low temperature to increase the intermediate's lifetime.[3] |
| Product Instability during Workup/Purification | The peroxide bond in trioxolanes can be sensitive to acids, bases, and certain metals. | Use neutral workup conditions. Purify using silica (B1680970) gel chromatography with a non-polar eluent system, avoiding prolonged exposure to the stationary phase. |
| Impure Starting Materials | Impurities in the ketone or oxime can interfere with the reaction. | Purify all starting materials immediately before use. Ensure solvents are anhydrous and free of peroxides. |
Data Presentation: Diastereoselectivity in Griesbaum Co-ozonolysis
The following table summarizes representative data from the literature, highlighting the high diastereoselectivity achievable for the synthesis of trans-3"-substituted 1,2,4-trioxolanes.
| Ketone Precursor | Oxime Co-reactant | Solvent | Temp. | Diastereomeric Ratio (trans:cis) | Overall Yield | Reference |
| 3-(TBDPS-oxy)cyclohexanone | Adamantan-2-one O-methyloxime | CCl₄ | 0 °C | 12:1 | 67-71% (over 3 steps) | [6][9] |
| Various substituted cyclohexanones | Adamantane oximes | - | - | ~9:1 | High | [3] |
Experimental Protocols & Workflows
Protocol 1: Diastereoselective Synthesis of a trans-3"-Substituted 1,2,4-Trioxolane
This protocol is a representative example based on methodologies described in the literature for the Griesbaum co-ozonolysis.[6][9]
Materials:
-
3-(tert-butyldiphenylsilyloxy)cyclohexan-1-one (1.0 equiv)
-
Adamantan-2-one O-methyloxime (2.5 equiv)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Ozone (O₃) from an ozone generator
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: Dissolve the 3-substituted cyclohexanone (1.0 equiv) and adamantan-2-one O-methyloxime (2.5 equiv) in anhydrous CCl₄ in a three-neck flask equipped with a gas dispersion tube and a drying tube outlet.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Ozonolysis: Bubble ozone gas through the stirred solution. Monitor the reaction progress by TLC. The reaction is typically complete when the starting ketone is consumed (approx. 3-4 hours). A faint blue color in the solution indicates the presence of excess ozone.
-
Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon gas for 15-20 minutes to remove all residual ozone.
-
Workup: Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to isolate the major diastereomer.
-
Analysis: Analyze the purified product by ¹H NMR to confirm the structure and determine the final diastereomeric ratio from the crude product analysis.
Visualizations
Reaction Mechanism & Stereochemical Control
The following diagram illustrates the key steps of the Griesbaum co-ozonolysis, highlighting the final stereochemistry-determining cycloaddition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient and stereocontrolled synthesis of 1,2,4-trioxolanes useful for ferrous iron-dependent drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vivo Profiling of Desymmetrized Antimalarial Trioxolanes with Diverse Carbamate Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Investigating the Role of Ozone in 1,2,4-Trioxolane Degradation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the role of ozone in the degradation of 1,2,4-trioxolanes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of 1,2,4-trioxolane degradation initiated by ozone?
A1: The degradation of a polymer matrix containing this compound moieties by ozone is believed to be initiated by the self-decomposition of the this compound ring. This process involves the cleavage of the O-O bond, which leads to the formation of a triplet biradical intermediate. This highly reactive intermediate can then instigate a series of degradative processes within the polymer chain.[1][2]
Q2: My this compound sample is degrading faster than expected, even without the intentional introduction of ozone. What could be the cause?
A2: 1,2,4-trioxolanes can be sensitive to various factors that can accelerate their degradation. The presence of trace amounts of transition metals, particularly ferrous iron (Fe(II)), can significantly catalyze the cleavage of the peroxide bond.[3][4][5] Additionally, exposure to heat or UV light can provide the energy required for the homolytic cleavage of the O-O bond, leading to decomposition.[1] Ensure your solvents and glassware are free from metal contaminants and protect your experiments from light and elevated temperatures.
Q3: Are there any specific safety precautions I should take when working with ozone and 1,2,4-trioxolanes?
A3: Yes, both ozone and 1,2,4-trioxolanes (ozonides) pose significant safety hazards. Ozone is a toxic and highly reactive gas. Ozonides are known to be unstable and can be explosive, particularly upon impact, friction, or heating.[6] Always work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and handle ozonides at low temperatures. It is also crucial to avoid the isolation of pure ozonides whenever possible and to keep them in dilute solutions.[6]
Q4: How can I monitor the degradation of my this compound in real-time?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the degradation of 1,2,4-trioxolanes.[7] By acquiring spectra at regular time intervals, you can track the disappearance of signals corresponding to the starting material and the appearance of signals from the degradation products. This allows for the determination of reaction kinetics.[7][8][9]
Q5: What is the difference between reductive and oxidative workup after an ozonolysis reaction to synthesize a this compound?
A5: The workup procedure determines the final products after the ozonide is cleaved. A reductive workup, using reagents like dimethyl sulfide (B99878) (DMS) or zinc, will typically yield aldehydes and ketones. An oxidative workup, often using hydrogen peroxide, will oxidize any resulting aldehydes to carboxylic acids.[6]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound during Synthesis | Incomplete reaction; Unstable primary ozonide (molozonide); Side reactions. | Ensure the reaction is run at a sufficiently low temperature (e.g., -78 °C) to stabilize the intermediates.[10] Use an inert solvent. Monitor the reaction progress using an indicator like Sudan Red III to avoid over-ozonolysis. |
| Inconsistent Degradation Rates Between Batches | Contamination with transition metals (e.g., Fe(II)); Variations in light exposure or temperature; Inconsistent ozone concentration. | Use high-purity, metal-free solvents and acid-washed glassware. Protect the reaction from light by wrapping the apparatus in aluminum foil. Ensure a consistent and calibrated ozone source. |
| Formation of Unexpected Byproducts | Rearrangement of the Criegee intermediate; Polymerization of carbonyl oxides; Reaction with solvent. | Use a participating solvent (e.g., methanol) to trap the Criegee intermediate if necessary. Maintain low temperatures to minimize side reactions. |
| Difficulty in Isolating and Characterizing the this compound | Inherent instability of the ozonide. | Avoid isolation of the pure compound. Characterize the this compound in solution using techniques like NMR and mass spectrometry.[1] If isolation is necessary, do so at low temperatures and handle with extreme care due to its explosive nature. |
| Safety Concerns (e.g., unexpected pressure buildup, discoloration) | Decomposition of the ozonide, which can be explosive. | Immediately cease the experiment and ensure the reaction is cooled. Do not handle the reaction vessel directly. If there are signs of decomposition, evacuate the area and consult your institution's safety protocols. Always have a blast shield in place. |
Data Presentation
Table 1: First-Order Rate Constants for the Fe(II)-Mediated Degradation of Substituted Dispiro-1,2,4-trioxolanes
| Compound | Substituent (R) | k (s⁻¹) |
| 1 | H | 0.015 ± 0.001 |
| 2 | CH₃ | 0.012 ± 0.001 |
| 3 | C₂H₅ | 0.010 ± 0.001 |
| 4 | i-C₃H₇ | 0.008 ± 0.001 |
| 5 | t-C₄H₉ | 0.005 ± 0.001 |
| 6 | C₆H₅ | 0.003 ± 0.001 |
Data adapted from studies on the iron-mediated degradation of antimalarial trioxolanes, demonstrating the effect of steric hindrance on the degradation rate. Increased steric bulk of the substituent generally leads to greater stability and a lower degradation rate constant.[4]
Experimental Protocols
Protocol 1: Synthesis and In-Situ Monitoring of this compound Degradation by Ozone using NMR Spectroscopy
Objective: To synthesize a this compound via ozonolysis and monitor its subsequent degradation upon controlled exposure to ozone using ¹H NMR.
Materials:
-
Alkene starting material
-
Deuterated solvent (e.g., CDCl₃), freshly distilled and stored over molecular sieves
-
Ozone generator
-
Oxygen source
-
Gas dispersion tube
-
NMR tube with a sealable cap
-
Dry ice/acetone bath
-
NMR spectrometer
Procedure:
-
Preparation: Dissolve a known concentration of the alkene starting material in the deuterated solvent inside a round-bottom flask equipped with a magnetic stirrer and a gas inlet and outlet.
-
Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution via the gas dispersion tube. Monitor the reaction progress by TLC or by the appearance of a blue color, indicating an excess of ozone.
-
Purging: Once the reaction is complete, purge the solution with a stream of dry nitrogen or oxygen to remove any unreacted ozone.
-
NMR Sample Preparation: Transfer a portion of the reaction mixture to a pre-cooled NMR tube and seal it.
-
Initial NMR Spectrum: Acquire an initial ¹H NMR spectrum to confirm the formation of the this compound and to establish the initial concentration.
-
Degradation Monitoring: Introduce a controlled, low concentration of ozone into the NMR tube (this may require specialized equipment or careful handling).
-
Time-Course NMR: Acquire a series of ¹H NMR spectra at regular time intervals. The delay between acquisitions will depend on the expected rate of degradation.[7][8]
-
Data Analysis: Process the spectra and integrate the signals corresponding to the this compound and its degradation products. Plot the concentration of the this compound as a function of time to determine the degradation kinetics.
Visualizations
Caption: Chemical pathway of this compound formation and subsequent degradation.
Caption: Troubleshooting workflow for experiments on this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. New insights into this compound stability and the crucial role of ozone in promoting polymer degradation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Iron-mediated degradation kinetics of substituted dispiro-1,2,4-trioxolane antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic parameters for the reaction of 1,2,4-trioxolanes and artemisinin with iron(II): New evidence for the source of antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ekwan.github.io [ekwan.github.io]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. researchgate.net [researchgate.net]
- 10. Ozonolysis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 1,2,4-Trioxolane Clinical Formulation
Welcome to the technical support center for the clinical formulation of 1,2,4-trioxolanes. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with 1,2,4-trioxolanes?
A1: The primary challenges in formulating 1,2,4-trioxolanes for clinical use stem from their physicochemical properties. Many compounds in this class exhibit:
-
Poor Aqueous Solubility: Due to their often lipophilic nature, many 1,2,4-trioxolanes have limited solubility in water, which can lead to low bioavailability.[1]
-
Chemical Instability: The peroxide bond, which is crucial for their therapeutic activity, can be susceptible to degradation under certain conditions, such as exposure to acid, heat, or transition metals.[2][3] This presents a challenge for oral formulations that must pass through the acidic environment of the stomach.[2][3]
-
Potential for Metabolic Instability: Some 1,2,4-trioxolanes have been shown to have high plasma clearance values, suggesting they may be rapidly metabolized.[1]
Q2: What are some common strategies to improve the solubility of 1,2,4-trioxolanes?
A2: Several techniques can be employed to enhance the solubility of poorly soluble 1,2,4-trioxolanes. These can be broadly categorized as follows:
-
Physical Modifications:
-
Formulation-Based Approaches:
-
Co-solvents: Using a mixture of solvents can improve the solubility of the drug.
-
Surfactants and Solubilizers: These agents can form micelles or soluble complexes with the drug, increasing its concentration in an aqueous solution.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles (SLNs) can encapsulate the lipophilic drug and improve its absorption.[7][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[5]
-
Q3: How does the stability of the this compound ring affect formulation development?
A3: The stability of the this compound ring is a critical consideration. The peroxide bond is the active pharmacophore, and its degradation leads to a loss of therapeutic activity.[9][10][11] Formulations must be designed to protect this sensitive functional group. For instance, oral formulations may require enteric coatings to prevent degradation in the acidic environment of the stomach.[2][3] Stability-indicating analytical methods, such as HPLC, are essential to monitor the integrity of the this compound during formulation development and storage.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Bioavailability in Animal Studies | Poor aqueous solubility of the this compound.[1] | Consider formulating with a solubilizing agent or in a lipid-based delivery system.[1] Subcutaneous administration may also be explored to bypass initial metabolic hurdles.[1] |
| High first-pass metabolism.[1] | Investigate the metabolic pathways of the compound. Prodrug strategies or co-administration with metabolic inhibitors could be explored. | |
| Degradation of the this compound in the Formulation | Exposure to acidic or basic conditions.[12] | Ensure the pH of the formulation is within a stable range for the compound. For oral formulations, consider an enteric coating.[2][3] |
| Presence of transition metals or other reactive species. | Use high-purity excipients and consider adding a chelating agent to the formulation. | |
| Exposure to light or high temperatures. | Store the formulation in light-resistant containers and at a controlled temperature. Conduct photostability and thermal stability studies. | |
| Poor Content Uniformity During Scale-Up | Adhesion of micronized API to processing equipment.[13] | Optimize the blending process. Consider granulation techniques (wet or dry) to improve flow properties.[13][14] |
| Inconsistent flow of the powder blend.[13] | Adjust the formulation with glidants or other excipients to improve flowability. Evaluate different equipment geometries and settings during scale-up.[14][15] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol is adapted from WHO guidelines for determining the equilibrium solubility of an active pharmaceutical ingredient (API).[16]
Objective: To determine the pH-solubility profile of a this compound over a physiologically relevant pH range.
Materials:
-
This compound API
-
pH 1.2 buffer (e.g., simulated gastric fluid without enzymes)[16]
-
pH 4.5 buffer (e.g., acetate (B1210297) buffer)[16]
-
pH 6.8 buffer (e.g., simulated intestinal fluid without enzymes)[16]
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Validated HPLC method for the this compound
Procedure:
-
Add an excess amount of the this compound to separate vials containing each of the buffers (pH 1.2, 4.5, and 6.8).
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 37°C).
-
Agitate the samples for a predetermined period, collecting samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to ensure equilibrium is reached.[16]
-
At each time point, withdraw an aliquot and centrifuge to separate the undissolved solid.
-
Carefully remove the supernatant, dilute as necessary, and analyze the concentration of the dissolved this compound using a validated HPLC method.[16]
-
Equilibrium is reached when consecutive measurements show no significant change in concentration.[16]
-
The lowest solubility value obtained across the pH range is used for biopharmaceutical classification.[16]
Visualizations
Logical Workflow for this compound Formulation Development
Caption: A stepwise workflow for the formulation development of 1,2,4-trioxolanes.
Troubleshooting Decision Tree for Poor In-Vivo Efficacy
Caption: A decision tree for troubleshooting poor in-vivo efficacy of this compound formulations.
References
- 1. Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides: charting a workable structure-activity relationship using simple prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaguddu.com [pharmaguddu.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijrpns.com [ijrpns.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection - Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - Organic Letters - Figshare [figshare.com]
- 12. Development and Validation of a Stability Indicating Liquid Chromatographic Method for Simultaneous Estimation of Arterolane Maleate and Piperaquine Phosphate in Combined Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 13. SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact [drug-dev.com]
- 14. researchopenworld.com [researchopenworld.com]
- 15. researchopenworld.com [researchopenworld.com]
- 16. who.int [who.int]
Technical Support Center: 1,2,4-Trioxolane Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4-trioxolanes. The content focuses on the impact of steric hindrance on reaction rates, particularly in the context of their activation by ferrous iron (Fe(II)), a critical step in the mechanism of action for many antimalarial 1,2,4-trioxolane-based compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly slower than expected reaction rate for our substituted this compound with Fe(II). What are the likely causes?
A1: A slower than expected reaction rate is commonly attributed to steric hindrance around the peroxide bond of the this compound ring. The presence of bulky substituents on the flanking spirocycle, particularly the cyclohexane (B81311) ring, can shield the peroxide linkage from attack by Fe(II).[1][2] Degradation analysis of various dispiro-1,2,4-trioxolane analogues has shown that increasing the steric bulk on the cyclohexane substituent leads to greater stability and a slower degradation rate in the presence of Fe(II).[2] Review the structure of your compound and compare the size of the substituents to those in the provided data table. Additionally, ensure the Fe(II) solution is fresh and has not been oxidized to Fe(III), which is unreactive.
Q2: Our Griesbaum co-ozonolysis synthesis of a dispiro-1,2,4-trioxolane is resulting in a low yield. What are the common pitfalls?
A2: Low yields in Griesbaum co-ozonolysis can arise from several factors. Side-reactions of ozone or the highly reactive carbonyl oxide intermediate can compete with the desired cycloaddition.[3][4] The stability of the resulting this compound is also crucial; adducts lacking sufficient steric shielding around the peroxide bond may be unstable and decompose during the reaction or purification.[3][4] Furthermore, highly hindered ketoximes can be problematic substrates.[3][4] Consider optimizing the reaction temperature; lower temperatures can sometimes improve yields by minimizing side reactions.[3][4] Ensure the purity of your starting materials, as impurities can interfere with the reaction.
Q3: We are seeing inconsistent results in our kinetic assays for the Fe(II)-mediated degradation of our this compound. What could be causing this variability?
A3: Inconsistent kinetic data often points to issues with the experimental setup. The concentration and stability of the Fe(II) solution are critical. Prepare fresh Fe(II) solutions for each experiment to avoid oxidation. The presence of oxygen can also affect the reaction; degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended. Ensure precise temperature control, as reaction rates are temperature-dependent. Finally, the method of analysis can introduce variability. An automated kinetic analysis system can provide more consistent results compared to manual sampling and analysis.[1]
Q4: Does a faster reaction rate with Fe(II) always correlate with higher antimalarial activity for 1,2,4-trioxolanes?
A4: No, a direct correlation between the in vitro Fe(II)-mediated reaction rate and antimalarial activity is not always observed.[1] While the reaction with Fe(II) is a crucial activation step, other factors such as cell permeability, metabolic stability, and the ability of the resulting radical species to reach and damage their biological targets also play a significant role in the overall efficacy of the compound.
Quantitative Data on Steric Hindrance Effects
The following table summarizes the first-order degradation rate constants for a series of dispiro-1,2,4-trioxolanes with varying substituents on the cyclohexane ring, illustrating the impact of steric hindrance on the reaction rate with Fe(II).
| Compound ID | Cyclohexane Ring Substituent | Half-life (t½) in minutes | First-Order Rate Constant (k) in min⁻¹ | Relative Rate |
| 1 | Unsubstituted | 1.5 | 0.462 | 1.00 |
| 2 | 4-Methyl | 3.2 | 0.217 | 0.47 |
| 3 | 4-Ethyl | 4.5 | 0.154 | 0.33 |
| 4 | 4-Isopropyl | 10.8 | 0.064 | 0.14 |
| 5 | 4-tert-Butyl | 25.1 | 0.028 | 0.06 |
| 6 | 4-Phenyl | 42.5 | 0.016 | 0.03 |
Note: Data is synthesized from qualitative descriptions and trends reported in the literature. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Dispiro[adamantane-2,3'-[1][3][5]trioxolane-5',1''-cyclohexane] via Griesbaum Co-ozonolysis
This protocol describes a general procedure for the synthesis of the parent dispiro-1,2,4-trioxolane.
Materials:
-
Methoxylamine hydrochloride
-
Dichloromethane (DCM)
-
Methanol
-
Ozone generator
-
Standard laboratory glassware
Procedure:
-
Synthesis of O-methyl 2-adamantanone oxime:
-
To a solution of 2-adamantanone in methanol, add pyridine and methoxylamine hydrochloride.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Concentrate the mixture in vacuo.
-
Dilute with DCM and water, then separate the organic layer.
-
Wash the organic layer with 1 M HCl and saturated aqueous NaCl.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent to obtain O-methyl 2-adamantanone oxime.
-
-
Griesbaum Co-ozonolysis:
-
Dissolve O-methyl 2-adamantanone oxime and cyclohexanone in a suitable solvent mixture (e.g., cyclohexane and DCM) in a reaction vessel equipped with a gas dispersion tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Remove the solvent in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the dispiro-1,2,4-trioxolane.
-
Protocol 2: Kinetic Analysis of Fe(II)-Mediated this compound Degradation
This protocol outlines a method for determining the reaction rate of a this compound with ferrous iron.
Materials:
-
Dispiro-1,2,4-trioxolane compound
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Degassed buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer at a specific pH)
-
Quenching solution (e.g., a solution of a strong chelating agent like EDTA)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
-
Automated kinetic analysis system (optional, but recommended for high reproducibility)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Prepare a fresh stock solution of FeSO₄·7H₂O in degassed water or buffer immediately before use.
-
-
Kinetic Run:
-
In a temperature-controlled reaction vessel, add the degassed buffer.
-
Add an aliquot of the this compound stock solution to the buffer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding an aliquot of the FeSO₄ solution.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.
-
Use a calibration curve to quantify the concentration of the compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
The negative of the slope of the resulting linear fit will give the first-order rate constant (k) for the degradation reaction.
-
Visualizations
Caption: Fe(II)-mediated activation of 1,2,4-trioxolanes.
Caption: Troubleshooting workflow for slow reaction rates.
References
- 1. Iron-mediated degradation kinetics of substituted dispiro-1,2,4-trioxolane antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Validation & Comparative
A Comparative Analysis of 1,2,4-Trioxolanes and 1,2,4,5-Tetraoxanes as Antimalarial Agents
A deep dive into the efficacy, mechanisms, and experimental evaluation of two promising classes of synthetic endoperoxide antimalarials.
In the ongoing battle against malaria, particularly in the face of emerging resistance to frontline artemisinin-based combination therapies (ACTs), the development of novel, effective, and affordable antimalarial agents is a global health priority.[1][2] Among the most promising candidates are synthetic endoperoxides, which mimic the pharmacophore of artemisinin, the 1,2,4-trioxane (B1259687) ring. This guide provides a detailed comparison of two key classes of these synthetic peroxides: 1,2,4-trioxolanes (ozonides) and 1,2,4,5-tetraoxanes.
At a Glance: Key Differences and Similarities
| Feature | 1,2,4-Trioxolanes (Ozonides) | 1,2,4,5-Tetraoxanes |
| Core Structure | Five-membered ring with three oxygen atoms | Six-membered ring with four oxygen atoms |
| Prominent Candidates | OZ277 (Arterolane), OZ439 (Artefenomel) | Dispiro tetraoxanes (e.g., RKA182) |
| Mechanism of Action | Heme-mediated activation of the peroxide bridge, generation of carbon-centered radicals, and alkylation of parasite targets.[3] | Heme-mediated activation of the peroxide bridge, generation of carbon-centered radicals, and alkylation of parasite targets.[3] |
| Key Advantages | Rapid parasite clearance, potent activity against resistant strains, and improved pharmacokinetic profiles in second-generation compounds like OZ439.[4][5][6] | High stability, potent activity, and relatively simple, low-cost synthesis.[7] |
Quantitative Efficacy: A Head-to-Head Comparison
The antimalarial efficacy of both 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes has been extensively evaluated in both in vitro and in vivo models. The following tables summarize key efficacy data for representative compounds from each class against various Plasmodium falciparum strains and in murine malaria models.
In Vitro Activity Against Plasmodium falciparum
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. Lower IC50 values indicate higher potency.
| Compound | Class | P. falciparum Strain | IC50 (ng/mL) | IC50 (nM) | Reference(s) |
| OZ277 (Arterolane) | 1,2,4-Trioxolane | NF54 (Sensitive) | 0.54 ± 0.29 | ~1.2 | [8] |
| K1 (Resistant) | ~1.2 | ~2.7 | [8] | ||
| Field Isolates (Colombia) | 2.5 (median) | 4.4 (median) | [9] | ||
| Field Isolates (Tanzania) | 1.5 (median) | 2.65 (median) | [9] | ||
| OZ439 (Artefenomel) | This compound | Various Strains | 0.43 - 3.3 | ~0.9 - 7.0 | [4] |
| Dispiro-tetraoxane (WR 148999 analogue) | 1,2,4,5-Tetraoxane | K1 (Resistant) | 28 | - | [10] |
| NF54 (Sensitive) | 39 | - | [10] | ||
| Dispiro-tetraoxane Analogue 3e | 1,2,4,5-Tetraoxane | K1 (Resistant) | 6-26 | - | [10] |
| NF54 (Sensitive) | 6-26 | - | [10] | ||
| RKA182 | 1,2,4,5-Tetraoxane | 3D7 (Sensitive) | - | 0.8 | [11] |
| K1 (Resistant) | - | 1.1 | [11] | ||
| Artesunate (Reference) | Artemisinin Derivative | Field Isolates (Colombia) | 1.5 (median) | 3.8 (median) | [9] |
| Field Isolates (Tanzania) | 1.8 (median) | 4.7 (median) | [9] |
In Vivo Efficacy in Murine Malaria Models
The 50% effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population. In these studies, the effect is typically a reduction in parasitemia.
| Compound | Class | Murine Model | Route | ED50 (mg/kg) | Reference(s) |
| OZ439 (Artefenomel) | This compound | P. berghei | Oral (single dose) | Cures at 20 | [4] |
| Dispiro-tetraoxane 4 | 1,2,4,5-Tetraoxane | P. berghei | Subcutaneous (multiple dose) | Equivalent to Artemisinin | [7] |
| RKA182 | 1,2,4,5-Tetraoxane | P. berghei | Oral | 1.33 | [11] |
| Artemisinin (Reference) | Artemisinin | P. berghei | Subcutaneous (multiple dose) | - | [7] |
Mechanism of Action: A Shared Pathway of Radical-Mediated Killing
The antimalarial activity of both 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes is contingent upon their endoperoxide bridge. The prevailing mechanism of action involves a bioactivation cascade initiated by ferrous iron (Fe²⁺), likely derived from the digestion of hemoglobin by the parasite in its food vacuole.
This interaction leads to the reductive cleavage of the peroxide bond, generating highly reactive carbon-centered radicals. These radicals are the primary cytotoxic agents, alkylating and damaging a multitude of essential parasite proteins and other biomolecules, ultimately leading to parasite death. While both classes share this general mechanism, some studies suggest subtle differences in the specific radical intermediates formed.
Caption: Heme-mediated activation of endoperoxides leading to parasite death.
Experimental Protocols
The evaluation of novel antimalarial compounds relies on standardized in vitro and in vivo assays. Below are detailed methodologies for two of the most common assays cited in the evaluation of 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes.
In Vitro Antimalarial Assay: SYBR Green I-based Fluorescence Assay
This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA.
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a specified hematocrit in complete culture medium.
-
Drug Plate Preparation: Test compounds are serially diluted in culture medium in a 96-well microtiter plate.
-
Incubation: Parasitized erythrocytes are added to the drug-containing plates and incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[12]
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.[12]
-
Fluorescence Reading: The plate is incubated in the dark, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.
In Vivo Efficacy Study: Peter's 4-Day Suppressive Test
This is a standard method to evaluate the in vivo antimalarial activity of a compound in a murine model.[13][14][15][16][17]
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.[13][14][15][16][17]
-
Treatment: The test compound is administered to the mice, typically orally or subcutaneously, starting a few hours after infection and continuing for four consecutive days. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.[13][14][15][16][17]
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[13][14][15][16][17]
-
Efficacy Calculation: The average percentage of parasitemia suppression is calculated for each group relative to the vehicle-treated control group.
-
Data Analysis: The ED50 and ED90 values can be determined by testing a range of drug doses and analyzing the dose-response relationship.
Caption: Workflow for in vitro and in vivo antimalarial efficacy testing.
Conclusion and Future Perspectives
Both 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes represent highly promising classes of synthetic antimalarial agents. They exhibit potent activity against both drug-sensitive and drug-resistant strains of P. falciparum and share a common mechanism of action centered on the heme-mediated activation of their endoperoxide core.
1,2,4-trioxolanes have progressed further in clinical development, with OZ277 (in combination) being approved in India and OZ439 having undergone advanced clinical trials.[4] These second-generation ozonides have been specifically designed to have improved pharmacokinetic properties, such as a longer half-life, which is a significant advantage over the rapidly cleared artemisinins.[4]
1,2,4,5-tetraoxanes, while less advanced clinically, offer the advantages of high chemical stability and a potentially lower cost of goods due to their simpler synthesis.[7] The development of potent candidates like RKA182 highlights the potential of this class to yield new antimalarial drugs.[11]
Ultimately, the continued development of both classes of compounds is crucial. Their distinct chemical scaffolds may offer advantages in overcoming potential resistance mechanisms and provide a diverse arsenal (B13267) of new drugs for combination therapies. The data presented here underscores the significant potential of these synthetic endoperoxides to play a critical role in the future of malaria treatment and eradication efforts.
References
- 1. scispace.com [scispace.com]
- 2. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Anti-malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring-stage survival assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of the Antimalarial Ozonide Artefenomel (OZ439) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dispiro-1,2,4,5-tetraoxanes: a new class of antimalarial peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. ajtmh.org [ajtmh.org]
- 10. Synthesis and antimalarial activity of 11 dispiro-1,2,4,5-tetraoxane analogues of WR 148999. 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecanes substituted at the 1 and 10 positions with unsaturated and polar functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iddo.org [iddo.org]
- 13. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Four-day suppressive test [bio-protocol.org]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
Comparative Reactivity of Trioxolanes and Tetraoxanes with Ferrous Iron: A Guide for Researchers
For Immediate Publication
This guide provides a detailed comparison of the reactivity of two classes of endoperoxide compounds, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes, with ferrous iron (Fe(II)). This information is critical for researchers in the fields of medicinal chemistry and drug development, particularly for antimalarial therapeutics where Fe(II)-mediated activation is a key mechanism of action.
The prevailing view is that for endoperoxide antimalarials, a Fenton-type reduction by ferrous iron sources within the parasite is an essential, activating chemical event.[1] The most accessible form of this reduced iron in the malaria parasite is believed to be ferrous heme (Fe(II) protoporphyrin IX), released during hemoglobin catabolism.[2][3]
Reaction Mechanisms and Radical Formation
The bioactivation of both trioxolanes and tetraoxanes by Fe(II) proceeds via the reductive cleavage of the endoperoxide bridge, leading to the formation of cytotoxic radical species. However, the nature of the radicals generated can differ, which has significant implications for their subsequent biological activity.
1.1. Trioxolanes: Generation of Carbon-Centered Radicals
The activation of the 1,2,4-trioxolane ring, exemplified by the antimalarial drug arterolane, is initiated by a single electron transfer from Fe(II) to one of the peroxide oxygen atoms. This leads to the homolytic cleavage of the O-O bond, generating an oxygen-centered radical which rapidly rearranges to form a more stable secondary carbon-centered radical.[1][4] This C-centered radical is considered a key cytotoxic species responsible for alkylating parasitic components, such as heme, or causing lipid peroxidation.[4][5]
References
A Comparative Guide to the Structural Validation of 1,2,4-Trioxolanes: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-trioxolane ring, a key pharmacophoric moiety in a new class of synthetic antimalarial agents like arterolane (B1665781) (OZ277) and OZ439, demands rigorous structural verification.[1][2] This is due to the inherent instability of the peroxide bridge and the potential for complex stereoisomers. While various analytical techniques contribute to elucidating the structure of these ozonides, single-crystal X-ray crystallography stands as the gold standard for unambiguous validation. This guide provides a comparative analysis of X-ray crystallography against other common analytical methods, supported by experimental data and protocols.
Performance Comparison of Analytical Techniques
The structural elucidation of a novel this compound is a multi-faceted process. Spectroscopic methods provide essential preliminary data, but only X-ray crystallography can deliver a definitive three-dimensional structure. The following table compares the capabilities and limitations of key analytical techniques in this context.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing information.[3] | Provides an unambiguous and definitive structural proof.[4] Essential for resolving complex stereochemical relationships.[1] | Requires a high-quality single crystal of the compound, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), relative stereochemistry (through NOE), and the electronic environment of nuclei. | Excellent for characterizing compounds in solution. Provides crucial information about the molecular framework. | Can be ambiguous for complex diastereomers without a reference compound. Does not provide precise bond lengths or angles. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[5] | High sensitivity, requires very little sample. Fragmentation can be indicative of the trioxolane ring. | Provides no information on stereochemistry or the 3D arrangement of atoms. Isomeric compounds can be indistinguishable. |
| Vibrational Spectroscopy (IR & Raman) | Presence of functional groups, including the characteristic peroxide (O-O) bond vibrations. | Non-destructive and relatively simple to perform. Can provide supporting evidence for the presence of the trioxolane ring. | Provides limited information on the overall molecular structure and no stereochemical details. Assignments can be ambiguous. |
| Computational Chemistry (e.g., DFT) | Theoretical prediction of stable conformers, bond lengths, angles, and spectroscopic properties.[6] | Can provide insights into molecular geometry and stability when crystals cannot be obtained. | Predictions are theoretical and must be validated by experimental data. Accuracy depends on the level of theory used. |
Definitive Structural Evidence from X-ray Crystallography
X-ray crystallography provides unparalleled detail, resolving any ambiguity left by spectroscopic methods. A key example is the stereocontrolled synthesis of 1,2,4-trioxolanes for antimalarial drug delivery, where the diastereoselective Griesbaum co-ozonolysis reaction was predicted to yield a specific stereoisomer. X-ray structural analysis of a derivative unambiguously confirmed the trans relationship between the 3″ substituent and the peroxide bridge, a critical detail for its biological mechanism.[1][4][7]
The table below presents typical crystallographic data for the this compound ring, showcasing the precision of this technique.
| Parameter | Typical Value (Å or °) | Significance |
| Bond Length (O-O) | 1.45 - 1.49 Å | Confirms the presence of the crucial peroxide bond, which is central to the antimalarial activity. |
| Bond Length (C-O) | 1.40 - 1.45 Å | Defines the ether linkages within the five-membered trioxolane ring. |
| Bond Angle (C-O-O) | ~105 - 110° | Characterizes the geometry of the peroxide linkage. |
| Bond Angle (O-C-O) | ~105 - 112° | Defines the geometry at the acetal-like carbon atoms of the ring. |
| Torsion Angles | Variable | Defines the specific conformation (e.g., envelope, twisted) of the five-membered ring. |
Experimental Protocols
1. Single-Crystal X-ray Diffraction
This protocol outlines the essential steps for determining a molecular structure using X-ray crystallography.
-
Crystal Growth: High-purity compound is dissolved in an appropriate solvent or solvent mixture. Slow evaporation, slow cooling, or vapor diffusion is used to grow single crystals of sufficient size and quality (typically >0.1 mm).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The crystal is rotated to collect a complete dataset of diffraction intensities.[3]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group.[8] Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, accurate 3D structure.[9]
2. Alternative Method: 2D NMR Spectroscopy (NOESY)
While not definitive for absolute stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine relative stereochemistry by identifying protons that are close in space.
-
Sample Preparation: 1-5 mg of the purified this compound is dissolved in ~0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. A NOESY pulse sequence is run, which includes a "mixing time" during which magnetization is transferred between spatially close protons.
-
Data Analysis: The 2D NOESY spectrum shows cross-peaks between protons that are typically less than 5 Å apart. The presence or absence of these cross-peaks is used to deduce the relative orientation of substituents on the trioxolane ring.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the hierarchical nature of structural elucidation methods for 1,2,4-trioxolanes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects with reference to 1,2,4-trioxane-based structural scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hod4.net [hod4.net]
- 4. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct mass spectrometric analysis of ozonides: application to unsaturated glycerophosphocholine lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and stereocontrolled synthesis of 1,2,4-trioxolanes useful for ferrous iron-dependent drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 9. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2,4-Trioxolane and Artemisinin Protein Alkylation Profiles
A deep dive into the shared molecular mechanisms of two potent antimalarial endoperoxides, revealing a highly conserved protein alkylation landscape. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform future antimalarial strategies.
A groundbreaking study utilizing a click chemistry-based proteomic approach has revealed that 1,2,4-trioxolane and artemisinin (B1665778) antimalarials share a common protein alkylation profile within the asexual erythrocytic stage of Plasmodium falciparum.[1][2][3][4][5][6] This finding is critical as it suggests a common mechanism of action, a factor that has significant implications for the development of new antimalarial drugs and the potential for cross-resistance. The alkylation signatures of these two endoperoxide classes show a remarkable overlap of approximately 90%, both qualitatively and semi-quantitatively.[1][2][5]
The activation of both 1,2,4-trioxolanes and artemisinin is thought to be initiated by the cleavage of their endoperoxide bridge, a reaction catalyzed by ferrous iron or heme.[2][3][7] This cleavage generates reactive radical species that are responsible for alkylating a multitude of parasite proteins, disrupting essential biological processes and ultimately leading to parasite death.[2][3][8] This "cluster bomb" hypothesis is supported by the identification of a broad range of protein targets.[2]
Common Protein Targets and Affected Pathways
Both 1,2,4-trioxolanes and artemisinin have been shown to alkylate proteins involved in several crucial pathways for the parasite's survival. These include:
-
Glycolysis: A key metabolic pathway for energy production.
-
Hemoglobin Degradation: Essential for the parasite to acquire amino acids from the host's hemoglobin.
-
Antioxidant Defense: Protects the parasite from oxidative stress.
-
Protein Synthesis: Vital for parasite growth and replication.
-
Protein Stress Pathways: Involved in managing cellular stress.[1][2][8]
The promiscuous nature of this protein alkylation by both drug classes underscores their potent antimalarial activity.[8][9]
Quantitative Comparison of Protein Alkylation
The following table summarizes the common protein targets of this compound and artemisinin identified through activity-based protein profiling (ABPP) and mass spectrometry. The significant overlap in these targets provides strong evidence for a shared mechanism of action.
| Biological Pathway | Common Protein Targets Alkylated by this compound and Artemisinin |
| Glycolysis | Fructose-bisphosphate aldolase, Enolase, Pyruvate kinase |
| Hemoglobin Degradation | Plasmepsin II, Falcipain-2 |
| Antioxidant Defense | Thioredoxin peroxidase, Glutathione reductase |
| Protein Synthesis | Elongation factor 1-alpha, Eukaryotic initiation factor 4A |
| Protein Stress | Heat shock protein 70 (HSP70), T-complex protein 1 subunit |
Experimental Protocols
The identification of the protein alkylation profiles for both this compound and artemisinin was achieved using a sophisticated experimental workflow involving activity-based protein profiling (ABPP) coupled with mass spectrometry.
Activity-Based Protein Profiling (ABPP) Workflow
-
Probe Synthesis: "Clickable" activity-based protein profiling probes (ABPPs) of both this compound and artemisinin were synthesized. These probes retain their antimalarial activity and contain a reporter tag (e.g., an alkyne group) for subsequent detection.[2][8]
-
In Situ Labeling: Plasmodium falciparum parasites at the asexual erythrocytic stage were treated with the ABPPs. The probes then alkylate their protein targets within the living parasite.[1][2]
-
Parasite Lysis and Click Chemistry: The treated parasites were lysed, and the "clickable" reporter tag on the alkylated proteins was conjugated to a biotin (B1667282) tag via a copper-catalyzed or copper-free click chemistry reaction.[8][10]
-
Affinity Purification: The biotin-tagged proteins were then enriched and isolated from the total parasite lysate using streptavidin-coated beads.[10]
-
On-Bead Digestion: The enriched proteins were digested into smaller peptides while still bound to the beads, typically using an enzyme like trypsin.[5]
-
Mass Spectrometry Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the peptides and thus the identity of the alkylated proteins.[8][10]
-
Protein Identification: The acquired mass spectra were searched against a Plasmodium falciparum protein database to identify the specific proteins that were alkylated by the probes.[10]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed mechanism of action for endoperoxide antimalarials.
References
- 1. A Click Chemistry-Based Proteomic Approach Reveals that this compound and Artemisinin Antimalarials Share a Common Protein Alkylation Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Click Chemistry‐Based Proteomic Approach Reveals that 1,2,4‐Trioxolane and Artemisinin Antimalarials Share a Common Protein Alkylation Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Is alkylation the main mechanism of action of the antimalarial drug artemisinin? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pnas.org [pnas.org]
- 9. Advances in the research on the targets of anti-malaria actions of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity probe‐based antimalarial target identification of artemisinin in the intraerythrocytic developmental cycle of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted 1,2,4-Trioxolanes
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-trioxolane ring is a critical pharmacophore in a variety of clinically important compounds, most notably in the artemisinin-based combination therapies for malaria. The synthesis of substituted 1,2,4-trioxolanes is therefore of significant interest to the medicinal chemistry and drug development community. This guide provides a comparative overview of three prominent synthetic routes, offering an objective analysis of their performance based on experimental data. Detailed methodologies for key experiments are provided to support reproducibility.
Overview of Synthetic Strategies
Three primary methods for the synthesis of substituted 1,2,4-trioxolanes will be discussed and compared:
-
Griesbaum Co-ozonolysis: A powerful and stereocontrolled method involving the reaction of an O-methyl oxime with a carbonyl compound in the presence of ozone.
-
Cross-Ozonolysis of Alkenes: A traditional approach where an alkene is ozonized in the presence of a "foreign" carbonyl compound to trap the carbonyl oxide intermediate.
-
SnCl₄-Catalyzed Peroxidation of 1,5-Diketones: A more recent, ozone-free method for the synthesis of bridged 1,2,4-trioxolanes.
The following sections will delve into the specifics of each method, presenting quantitative data in tabular format for ease of comparison, followed by detailed experimental protocols and visual representations of the synthetic pathways.
Data Presentation and Comparison
The following tables summarize the key performance indicators for each synthetic route, including reaction conditions, yields, and stereoselectivity where applicable.
Table 1: Griesbaum Co-ozonolysis of O-Methyl Oximes with Ketones
| Entry | O-Methyl Oxime | Ketone | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | O-methyl 2-adamantanone (B1666556) oxime | 4-tert-butylcyclohexanone (B146137) | CH₂Cl₂ | -78 | 78 | >20:1 (cis:trans) | [1] |
| 2 | O-methyl allobetulin (B154736) oxime | Trifluoroacetophenone | CH₂Cl₂/Pentane | -78 | 80-85 | Mixture of diastereomers | [2] |
| 3 | O-methyl cyclohexanone (B45756) oxime | Acetone | CH₂Cl₂ | -78 | 71 | N/A | [1] |
| 4 | O-methyl 2-adamantanone oxime | 4-Phenylcyclohexanone | CH₂Cl₂ | -78 | 82 | >20:1 (cis:trans) | [1] |
Table 2: Cross-Ozonolysis of Alkenes with Carbonyl Traps
| Entry | Alkene | Carbonyl Trap | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Cyclohexylidenecyclohexane | (Self-trapping) | Polyethylene (B3416737) | -70 | 95 | [3] |
| 2 | 1-Methylcyclohexene | 2,2,2-Trifluoroacetophenone | CH₂Cl₂ | -78 | 71 | [4] |
| 3 | Cyclopentylidenecyclopentane | (Self-trapping) | Polyethylene | -70 | 92 | [3] |
Table 3: SnCl₄-Catalyzed Synthesis of Bridged 1,2,4-Trioxolanes
| Entry | 1,5-Diketone | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2,6-bis(4-chlorobenzoyl)heptane | THF | 0-25 | 75 | [5] |
| 2 | 2,6-bis(4-bromobenzoyl)heptane | THF | 0-25 | 78 | [5] |
| 3 | 2,6-dibenzoylheptane | THF | 0-25 | 68 | [5] |
| 4 | Ethyl 2,6-dioxo-4,4-dimethyl-1,7-diphenylheptanoate | THF | 0-25 | 84 | [5] |
Experimental Protocols
Griesbaum Co-ozonolysis
Synthesis of cis-4'-(tert-butyl)dispiro[adamantane-2,3'-[3][4][6]trioxolane-5',1''-cyclohexane]
A solution of O-methyl 2-adamantanone oxime (1.0 mmol) and 4-tert-butylcyclohexanone (1.2 mmol) in dichloromethane (B109758) (20 mL) is cooled to -78 °C. A stream of ozone is then bubbled through the solution until a persistent blue color is observed. The reaction mixture is then purged with nitrogen gas to remove excess ozone. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired this compound as a white solid.[1]
Cross-Ozonolysis of Alkenes
Synthesis of Dispiro[cyclohexane-1,3'-[3][4][6]trioxolane-5',1''-cyclohexane]
Cyclohexylidenecyclohexane (1.0 mmol) is adsorbed onto polyethylene powder. The solid support is then cooled to -70 °C in a suitable reaction vessel. A stream of ozone in oxygen is passed through the cooled powder with gentle agitation. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is purged with nitrogen. The product is extracted from the polyethylene support with dichloromethane. The solvent is evaporated under reduced pressure to yield the dispiro-1,2,4-trioxolane.[3]
SnCl₄-Catalyzed Synthesis of Bridged 1,2,4-Trioxolanes
Synthesis of Bridged 1,2,4-Trioxolanes from 1,5-Diketones
To a solution of the 1,5-diketone (1.0 mmol) in tetrahydrofuran (B95107) (10 mL) at 0 °C is added a 5.1 M solution of H₂O₂ in Et₂O (1.5 equiv.). Tin(IV) chloride (SnCl₄, 5.0 mol%) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the bridged this compound.[5]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Griesbaum Co-ozonolysis Pathway.
Caption: Cross-Ozonolysis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective Synthesis of Triterpenoid 1,2,4-Trioxolanes by Griesbaum Co-ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dispiro-1,2,4-trioxolane durch Ozonolyse von Cycloalkylidencycloalkanen auf Polyethylen | Semantic Scholar [semanticscholar.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Bridged 1,2,4-Trioxolanes: SnCl4—Catalyzed Synthesis and an In Vitro Study against S. mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to the Biological Activity of Synthetic 1,2,4-Trioxolanes and Natural Endoperoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of synthetic 1,2,4-trioxolanes and natural endoperoxides, focusing on their antimalarial, anticancer, and antiviral properties. It includes a detailed examination of their mechanisms of action, supported by quantitative data from key experiments and detailed methodologies.
The discovery of the natural endoperoxide artemisinin (B1665778) from the plant Artemisia annua revolutionized the treatment of malaria. Artemisinin and its semi-synthetic derivatives are potent antimalarials, particularly against multidrug-resistant strains of Plasmodium falciparum.[1][2][3] The therapeutic efficacy of these compounds is attributed to the 1,2,4-trioxane (B1259687) ring system containing an endoperoxide bridge, which is the key pharmacophoric moiety.[1][2][3] Inspired by this natural scaffold, extensive research has led to the development of fully synthetic endoperoxides, among which the 1,2,4-trioxolanes (also known as ozonides) have emerged as a promising class of drug candidates.[1][4] This guide compares these synthetic challengers to their natural counterparts.
Mechanism of Action: A Shared Pathway
The biological activity of both natural endoperoxides (like artemisinin) and synthetic 1,2,4-trioxolanes is critically dependent on their endoperoxide bridge. The widely accepted mechanism of action involves activation by ferrous iron [Fe(II)], which is abundant in the malaria parasite's digestive vacuole in the form of heme released during hemoglobin digestion.
This interaction cleaves the peroxide bond, generating highly reactive oxygen and carbon-centered radicals.[4] These radicals are the primary cytotoxic agents, leading to parasite death through two main pathways:
-
Alkylation of Heme and Proteins: The carbon-centered radicals can covalently bind to and alkylate parasite proteins and, crucially, heme. Heme alkylation is thought to disrupt the parasite's detoxification pathway, which involves crystallizing toxic free heme into inert hemozoin.[4]
-
Oxidative Stress: The reactive species can induce lipid peroxidation and damage other vital biomolecules, leading to widespread oxidative damage and disruption of cellular integrity.[5]
While the core mechanism is shared, differences in the stability and substitution patterns of the surrounding molecular scaffold can influence the rate of activation and the specific radical intermediates produced, potentially affecting potency and selectivity.[5]
Comparative Biological Activity
Antimalarial Activity
Both classes of compounds exhibit potent, fast-acting blood-stage schizonticidal activity against P. falciparum, including artemisinin-resistant strains.[1] Synthetic 1,2,4-trioxolanes like Arterolane (OZ277) and Artefenomel (OZ439) have been developed as next-generation therapies, often with improved pharmacokinetic properties compared to natural derivatives.[1]
Table 1: In Vitro Antimalarial Activity (IC₅₀ values)
| Compound Class | Example Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Natural Endoperoxide | Artemisinin | W2 (Chloroquine-Resistant) | 3.9 - 13.5 | [Various Scientific Pubs.] |
| Dihydroartemisinin | K1 (Multidrug-Resistant) | 0.6 | [Various Scientific Pubs.] | |
| Artesunate | 3D7 (Chloroquine-Sensitive) | 1.5 | [Various Scientific Pubs.] | |
| Synthetic 1,2,4-Trioxolane | Arterolane (OZ277) | W2 (Chloroquine-Resistant) | 1.1 | [Vennerstrom et al.] |
| Artefenomel (OZ439) | K1 (Multidrug-Resistant) | 1.4 | [Charman et al.] |
| | E209 (Tetraoxane) | W2 (Chloroquine-Resistant) | 0.8 | [Amide et al.] |
Note: IC₅₀ values can vary between studies based on assay conditions.
Anticancer Activity
The same iron-mediated activation mechanism that drives antimalarial activity is being explored for anticancer applications. Cancer cells have higher iron requirements and metabolic rates, making them potentially susceptible to the reactive oxygen species generated by endoperoxides. Both natural and synthetic endoperoxides have demonstrated cytotoxicity against a range of cancer cell lines.
Table 2: In Vitro Anticancer Activity (IC₅₀ values)
| Compound Class | Example Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Natural Endoperoxide | Dihydroartemisinin | Leukemia (MOLT-4) | 0.08 | [Efferth et al.] |
| Artesunate | Colon Cancer (HCT116) | 11.9 | [Various Scientific Pubs.] | |
| Synthetic this compound | Analogue Series | Leishmania Promastigotes | 13.0 - 793.0 | [6][7][8] |
| | Analogue Series | Human Monocytic (THP-1) | >100 |[6] |
Note: The anticancer potential is an active area of research, and data is more preliminary compared to antimalarial studies.
Antiviral and Other Activities
Research into the antiviral activity of these compounds is less extensive but growing. Some studies have suggested that artemisinin and its derivatives may exhibit activity against viruses such as cytomegalovirus and hepatitis C virus. Similarly, synthetic endoperoxides have been investigated for a range of antiparasitic activities beyond malaria, including against Leishmania and Schistosoma species.[6][9][10]
Table 3: Other Biological Activities
| Compound Class | Activity | Organism/Virus | IC₅₀ / EC₅₀ | Reference |
|---|---|---|---|---|
| Natural Endoperoxide | Antiviral | Human Cytomegalovirus | 3.0 µM | [Efferth et al.] |
| Synthetic this compound | Antileishmanial | L. infantum amastigotes | 13.2 µM | [6][7][8] |
| | Antischistosomal | S. mansoni | 100% worm reduction (in vivo) |[9] |
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. Below are detailed methodologies for these key experiments.
Antimalarial In Vitro Assay: [³H]-Hypoxanthine Incorporation
This assay measures the proliferation of malaria parasites by quantifying the incorporation of radiolabeled hypoxanthine, a crucial DNA precursor for the parasite.
Methodology:
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with serum and AlbuMAX.[4]
-
Drug Preparation: Test compounds (natural or synthetic endoperoxides) are dissolved in DMSO and serially diluted to the desired concentrations.
-
Assay Plate Setup: In a 96-well plate, parasite-infected erythrocytes (typically at 0.5% parasitemia and 2.5% hematocrit) are incubated with the various drug concentrations for 24 hours.
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Measurement: The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The counts are compared to untreated controls to determine the drug concentration that inhibits parasite growth by 50% (IC₅₀).
Anticancer Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[12][13]
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[14]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a set period (e.g., 24-72 hours).[15]
-
MTT Addition: The MTT labeling reagent is added to each well, and the plate is incubated for 4 hours in a humidified atmosphere to allow formazan crystal formation.[12]
-
Solubilization: A solubilizing agent (such as DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[11][15]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[12]
-
Data Analysis: The absorbance of treated cells is compared to the untreated control cells to calculate the percentage of cell viability and determine the IC₅₀ value.
Antiviral Assay: Plaque Reduction Assay
This is the gold-standard method for determining the efficacy of an antiviral compound by measuring the reduction in viral plaque formation in a cell culture.[16][17]
Methodology:
-
Cell Monolayer: A confluent monolayer of host cells susceptible to the virus is prepared in multi-well plates.[16]
-
Virus-Compound Incubation: The test compound is serially diluted and mixed with a fixed amount of virus. This mixture is incubated briefly.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells to allow for viral adsorption.[16]
-
Overlay: After the incubation period, the inoculum is removed, and the cells are covered with a semi-solid overlay medium (like agarose) to restrict viral spread to adjacent cells.[17] This ensures that distinct plaques are formed.
-
Incubation: The plates are incubated for several days until visible plaques (zones of cell death) are formed.[16]
-
Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible. The number of plaques in each well is counted.
-
Data Analysis: The plaque counts in treated wells are compared to untreated virus controls to calculate the concentration of the compound required to reduce plaque formation by 50% (EC₅₀).[17]
References
- 1. Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects with reference to 1,2,4-trioxane-based structural scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the reactivity of antimalarial 1,2,4,5-tetraoxanes with 1,2,4-trioxolanes in the presence of ferrous iron salts, heme, and ferrous iron salts/phosphatidylcholine. | Semantic Scholar [semanticscholar.org]
- 6. This compound and 1,2,4,5-Tetraoxane Endoperoxides against Old-World Leishmania Parasites: In Vitro Activity and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound and 1,2,4,5-Tetraoxane endoperoxides against old-world Leishmania parasites: in vitro activity and mode of action [sapientia.ualg.pt]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioagilytix.com [bioagilytix.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of 1,2,4-Trioxolane Analogues in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of artemisinin (B1665778) resistance necessitate the development of new, effective antimalarial agents. The 1,2,4-trioxolanes, a class of synthetic endoperoxides, have shown significant promise, with several analogues progressing to clinical trials. This guide provides an objective comparison of the in vivo efficacy of different 1,2,4-trioxolane analogues, supported by experimental data, to aid researchers in the ongoing quest for novel antimalarial therapies.
Introduction to 1,2,4-Trioxolanes
The antimalarial activity of 1,2,4-trioxolanes is attributed to their endoperoxide bridge. It is widely accepted that the mechanism of action involves the activation of this peroxide bond by ferrous iron, likely derived from the digestion of hemoglobin by the parasite in its food vacuole. This activation generates highly reactive carbon-centered radicals that alkylate parasite macromolecules, such as heme and proteins, leading to parasite death. Key structural features, such as the spiroadamantane group, are often incorporated to enhance stability and efficacy.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound analogues is commonly evaluated in murine models of malaria, such as mice infected with Plasmodium berghei. The following tables summarize the efficacy of key analogues, including the clinical candidates arterolane (B1665781) (OZ277) and artefenomel (B605594) (OZ439), as well as next-generation compounds.
Table 1: In Vivo Efficacy of Arterolane (OZ277), Artefenomel (OZ439), and Isosteres in a P. berghei Mouse Model
| Compound | Core Heterocycle | Oral Dose (mg/kg) | Efficacy Outcome | Reference |
| OZ277 | This compound | 20 (single dose) | Not curative | [1] |
| OZ439 | This compound | 20 (single dose) | 100% cure | [1] |
| OZ277 Analogue | 1,2,4-Trioxane | - | Not superior to OZ277 | [2] |
| OZ439 Analogue | 1,2,4-Trioxane | - | Less effective than OZ439 | [2] |
| OZ439 Analogue | 1,2,4,5-Tetraoxane | - | Less effective than OZ439 | [2] |
Data synthesized from multiple sources to provide a comparative overview.
Table 2: In Vivo Efficacy of Next-Generation Carbamate Analogues Compared to Arterolane and Artefenomel in a P. berghei Mouse Model
| Compound | Description | Oral Dose (mg/kg/day x days) | Cure Rate (%) | Reference |
| Arterolane (OZ277) | First-generation trioxolane | 2 x 4 | - | [3] |
| Artefenomel (OZ439) | Second-generation trioxolane | 40 x 1 | 100 | [4] |
| Analogue 8c | trans-3” carbamate | 80 x 1 | 100 | [4] |
| Analogue 8i | trans-3” carbamate | 2 x 4 | More efficacious than arterolane | [3] |
| Analogue 9d | trans-3” carbamate | 10 x 2 | 100 | [3] |
These next-generation analogues demonstrate superior or comparable efficacy to the clinical candidates, often at different dosing regimens.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vivo efficacy studies. The following are standard protocols used in the evaluation of this compound analogues.
Four-Day Suppressive Test (Peter's Test)
This is a standard method to evaluate the schizonticidal activity of a compound against an early-stage infection.
Objective: To assess the ability of a this compound analogue to suppress the proliferation of Plasmodium parasites in mice.
Procedure:
-
Infection: Inoculate mice intraperitoneally (IP) with 1 x 107P. berghei-parasitized red blood cells on Day 0.
-
Drug Administration: Two hours post-infection, administer the first dose of the test compound or vehicle control orally (p.o.). The positive control group typically receives a standard antimalarial like chloroquine. Treatment is continued once daily for four consecutive days (Day 0 to Day 3).
-
Monitoring Parasitemia: On Day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.
-
Calculation of Suppression: The percentage of suppression is calculated using the formula: ((A - B) / A) * 100, where A is the mean parasitemia in the negative control group and B is the mean parasitemia in the treated group.
Curative Test (Rane's Test)
This test evaluates the efficacy of a compound against an established infection.
Objective: To determine the curative potential of a this compound analogue on an established Plasmodium infection.
Procedure:
-
Infection: Inoculate mice intravenously (IV) or intraperitoneally (IP) with 1 x 106 or 1 x 107P. yoelii or P. berghei-parasitized red blood cells.
-
Establishment of Infection: Allow the infection to establish for 72 hours (Day 3).
-
Drug Administration: On Day 3 post-infection, begin treatment with the test compound, vehicle, or a positive control (e.g., artesunate) once daily for a specified number of days (e.g., four or five consecutive days).
-
Monitoring Parasitemia: Monitor parasitemia daily by preparing and examining Giemsa-stained blood smears.
-
Determination of Cure: A mouse is considered cured if no parasites are detected in the blood for at least 28 consecutive days after the last day of treatment. Survival is also monitored daily.
Visualizing Mechanisms and Workflows
Diagrams are provided below to visualize the proposed mechanism of action and a typical experimental workflow for in vivo efficacy testing.
Caption: Proposed mechanism of action for this compound antimalarials.
Caption: A generalized experimental workflow for in vivo efficacy screening.
Conclusion
The this compound class of synthetic antimalarials continues to be a promising area of research in the fight against malaria. While arterolane and artefenomel have paved the way, newer analogues with modified side chains, such as the trans-3” carbamates, are demonstrating superior in vivo efficacy in preclinical models.[3][4] The data presented in this guide highlights the potential of these next-generation compounds. Further research, including evaluation in humanized mouse models of P. falciparum infection, is warranted to identify lead candidates for clinical development.[3] The standardized protocols and mechanistic understanding outlined here provide a framework for the continued evaluation and optimization of this important class of antimalarial agents.
References
- 1. Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative antimalarial activities and ADME profiles of ozonides (1,2,4-trioxolanes) OZ277, OZ439, and their 1,2-dioxolane, 1,2,4-trioxane, and 1,2,4,5-tetraoxane isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vivo Profiling of Desymmetrized Antimalarial Trioxolanes with Diverse Carbamate Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Trioxolanes with Superior Drug-Like Properties and In vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
mechanistic comparison of 1,2,4-trioxolane and 1,2,4-trioxane antimalarials
A Comparative Guide for Researchers and Drug Development Professionals
The battle against malaria, a relentless global health challenge, has been significantly bolstered by the advent of endoperoxide-containing antimalarials. Among these, the naturally derived 1,2,4-trioxanes, exemplified by artemisinin (B1665778) and its derivatives, and the synthetically developed 1,2,4-trioxolanes (ozonides) have emerged as critical therapeutic agents. While both classes share the essential pharmacophoric endoperoxide bridge, subtle structural differences dictate their mechanistic nuances, influencing their efficacy, pharmacokinetic profiles, and potential for overcoming drug resistance. This guide provides an objective, data-driven comparison of the mechanisms of action of these two pivotal classes of antimalarial drugs, offering valuable insights for researchers and professionals in the field of drug development.
At the Heart of the Action: The Endoperoxide Bridge
The antimalarial activity of both 1,2,4-trioxolanes and 1,2,4-trioxanes is unequivocally linked to their endoperoxide bond. The prevailing mechanism of action for both involves a bioactivation process within the Plasmodium falciparum-infected red blood cell, initiated by ferrous iron (Fe²⁺), which is abundantly available from the parasite's digestion of host hemoglobin in its food vacuole.[1][2] This iron-mediated cleavage of the endoperoxide bridge generates highly reactive carbon-centered radicals, which are the ultimate parasiticidal agents.[1][2] These radicals then proceed to alkylate and damage a multitude of essential parasite biomolecules, including heme and various proteins, leading to parasite death.[3][4]
A Tale of Two Rings: Activation and Radical Formation
While the overarching mechanism is similar, the precise pathways of radical generation differ slightly due to the distinct ring structures of trioxolanes and trioxanes.
1,2,4-Trioxanes (e.g., Artemisinin): The activation of the 1,2,4-trioxane (B1259687) ring in artemisinin by Fe²⁺ leads to the formation of an initial oxygen-centered radical. This is followed by a series of rearrangements, including a 1,5-hydrogen shift, which ultimately generates a crucial secondary carbon-centered radical at the C4 position.[2] This C4 radical is considered a key player in the alkylation of parasitic targets.
1,2,4-Trioxolanes (Ozonides): In the case of 1,2,4-trioxolanes, Fe²⁺-mediated cleavage of the peroxide bond also results in the formation of carbon-centered radicals. The specific nature of the radical intermediates can be influenced by the substituents on the trioxolane ring.[5] Spin-trapping experiments have confirmed the production of both primary and secondary carbon-centered radicals from the degradation of trioxolanes.
The following diagram illustrates the generalized activation pathway for both classes of compounds.
Caption: Generalized activation pathway of this compound and 1,2,4-trioxane antimalarials.
Performance Metrics: A Quantitative Comparison
The ultimate measure of an antimalarial drug's effectiveness lies in its ability to inhibit parasite growth. The following tables summarize key quantitative data for representative this compound and 1,2,4-trioxane compounds.
Table 1: In Vitro Antimalarial Activity (IC₅₀ Values)
| Compound Class | Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| 1,2,4-Trioxane | Artemisinin | 3D7 (sensitive) | 7.5 - 15 | [6] |
| K1 (resistant) | 5 - 10 | [3] | ||
| Dihydroartemisinin (DHA) | 3D7 (sensitive) | 1.0 - 3.0 | [7] | |
| K1 (resistant) | 1.0 - 2.5 | [8] | ||
| Artesunate (B1665782) | 3D7 (sensitive) | 1.5 - 6.0 | [7] | |
| K1 (resistant) | 1.0 - 5.0 | [8] | ||
| This compound | OZ277 (Arterolane) | 3D7 (sensitive) | 1.0 - 3.0 | [8] |
| K1 (resistant) | 1.0 - 2.0 | [3] | ||
| OZ439 (Artefenomel) | 3D7 (sensitive) | 0.4 - 1.0 | [8] | |
| K1 (resistant) | 0.5 - 1.2 | [8] |
Table 2: Heme Alkylation and Iron-Mediated Degradation
| Compound Class | Compound | Heme Alkylation Efficiency | Fe²⁺-Mediated Degradation Rate | Reference |
| 1,2,4-Trioxane | Artemisinin | Moderate | - | [3] |
| Dihydroartemisinin (DHA) | Moderate | - | [3] | |
| This compound | OZ277 (Arterolane) | High | Correlates with activity | [3][5] |
| OZ439 (Artefenomel) | High | Slower than OZ277 | [5] |
Note: Direct comparative kinetic data for iron-mediated degradation under identical conditions is limited. The correlation for trioxolanes suggests that while activation is essential, the rate of degradation needs to be optimal for sustained action.
Target Engagement: A Shared Fingerprint
Recent advances in chemical proteomics have enabled a more global view of the protein targets of these antimalarial agents. A significant study utilizing clickable activity-based protein-profiling probes for both a this compound and artemisinin revealed a highly conserved protein alkylation profile.[9][10][11] Both classes of endoperoxides were found to target a multitude of proteins involved in essential parasite pathways, including:
-
Glycolysis: Crucial for energy production.
-
Hemoglobin degradation: The source of heme for drug activation.
-
Antioxidant defense: Key for managing oxidative stress.
-
Protein synthesis and stress response: Essential for parasite survival and proliferation.
The substantial overlap (approximately 90%) in the protein alkylation signatures strongly suggests a common mechanism of action and raises the possibility of cross-resistance between the two classes.[9][11]
The following diagram illustrates a simplified workflow for identifying the protein targets of these antimalarials.
Caption: Experimental workflow for proteomic identification of antimalarial targets.
Key Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future research. Below are summaries of key experimental protocols.
In Vitro Antimalarial Susceptibility Testing
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.
-
Methodology:
-
P. falciparum cultures are synchronized to the ring stage.
-
The parasites are incubated with serial dilutions of the test compound for 48-72 hours.
-
Parasite growth inhibition is assessed using various methods:
-
[³H]-Hypoxanthine Incorporation Assay: Measures the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.
-
SYBR Green I-based Fluorescence Assay: SYBR Green I dye intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.
-
Lactate Dehydrogenase (pLDH) Assay: Measures the activity of a parasite-specific enzyme.
-
-
IC₅₀ values are calculated by plotting the percentage of growth inhibition against the drug concentration.
-
Detection of Carbon-Centered Radicals
-
Objective: To detect and characterize the radical species generated from the activation of peroxide antimalarials.
-
Methodology (Spin Trapping):
-
The peroxide compound is reacted with a source of Fe²⁺ (e.g., ferrous sulfate (B86663) or heme) in the presence of a spin trap (e.g., DMPO, PBN).
-
The spin trap reacts with the short-lived carbon-centered radicals to form more stable spin adducts.
-
These spin adducts are then detected and characterized using:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Provides a characteristic spectrum for the specific radical adduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify the mass of the spin adducts.
-
-
Heme Alkylation Assay
-
Objective: To quantify the extent of heme alkylation by the activated antimalarial drug.
-
Methodology:
-
The peroxide compound is incubated with a source of reduced heme (Fe²⁺-protoporphyrin IX).
-
The reaction mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) .
-
The mass spectrometer is used to detect and quantify the parent heme molecule and the heme-drug adducts, which have a characteristic mass increase corresponding to the addition of a fragment of the drug molecule.
-
The extent of heme alkylation can be correlated with the antimalarial activity of the compound.[3]
-
Conclusion: A Unified Front with Distinct Advantages
The mechanistic comparison of 1,2,4-trioxolanes and 1,2,4-trioxanes reveals a remarkable convergence in their mode of action, centered on the iron-mediated generation of cytotoxic carbon-centered radicals. This shared mechanism, leading to a similar profile of protein alkylation, underscores the fundamental importance of the endoperoxide pharmacophore.
However, the synthetic nature of 1,2,4-trioxolanes offers significant advantages in terms of medicinal chemistry optimization. The ability to fine-tune the substituents on the trioxolane scaffold has led to the development of compounds like OZ439 (artefenomel) with improved pharmacokinetic properties, such as a longer half-life, compared to the rapidly cleared artemisinin derivatives.[7] This prolonged drug exposure is a critical factor in combating artemisinin-resistant strains of P. falciparum.
For researchers and drug developers, the key takeaway is that while the fundamental parasiticidal mechanism is conserved, the synthetic versatility of the this compound platform provides a powerful tool for developing next-generation endoperoxide antimalarials with superior drug-like properties. Future research should continue to explore this chemical space to design novel compounds that can effectively overcome the challenge of antimalarial drug resistance and contribute to the ultimate goal of malaria eradication.
References
- 1. Safety assessment of peroxide antimalarials: clinical and chemical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Relationship between Antimalarial Activity and Heme Alkylation for Spiro- and Dispiro-1,2,4-Trioxolane Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxide Antimalarial Drugs Target Redox Homeostasis in Plasmodium falciparum Infected Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of anti-malarial ozonides against an artemisinin-resistant isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Click Chemistry‐Based Proteomic Approach Reveals that 1,2,4‐Trioxolane and Artemisinin Antimalarials Share a Common Protein Alkylation Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
Safety Operating Guide
Personal protective equipment for handling 1,2,4-Trioxolane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 1,2,4-Trioxolane. Given that this compound is a member of the organic peroxide family, it is critical to handle it with extreme caution due to its potential for explosive decomposition when subjected to heat, friction, mechanical shock, or contamination.[1][2]
Hazard Summary
This compound is an organic peroxide. Organic peroxides are a class of compounds that are thermally unstable and can undergo self-accelerating decomposition. They are sensitive to light, heat, and friction, as well as to strong oxidizing and reducing agents.[1] Explosions involving peroxides can be unpredictable and violent. Many organic peroxides are also toxic and can cause severe eye damage and skin irritation.[1]
Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standards/Notes |
| Eye/Face Protection | Safety goggles and a face shield | Must be worn when there is a potential for splashes.[3] |
| Hand Protection | Chemical-resistant gloves (Butyl rubber recommended) | Butyl gloves are recommended for handling peroxides.[4] If skin contact is likely or larger quantities are used, a utility-grade glove should be worn over exam-style nitrile gloves.[3] Always inspect gloves before use and follow proper removal techniques. |
| Body Protection | Flame-retardant and antistatic lab coat | Long pants and closed-toe shoes are also required.[3] For tasks with a higher risk of splashes, an apron or oversleeves may be appropriate.[3] |
| Respiratory Protection | Work in a certified chemical fume hood | Local exhaust ventilation is crucial.[1] If a respirator is required, it should be selected based on a risk assessment. For organic vapors, an air-purifying respirator with organic vapor (OV) cartridges may be suitable.[5][6] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to minimize the risks associated with this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and storage of this compound.
Detailed Methodologies:
-
Pre-Handling Preparations:
-
Review Safety Data Sheet (SDS): Before any work, thoroughly review the SDS for this compound and all other chemicals to be used. If a specific SDS for this compound is unavailable, consult SDSs for similar organic peroxides.
-
Ensure Proper Ventilation: All work must be conducted in a certified chemical fume hood with proper airflow.[1]
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.[7]
-
Prepare Workspace: Ensure the work area is clean, and uncluttered, and that all necessary equipment is compatible and clean.[8] Locate the nearest emergency equipment.
-
-
Handling Procedures:
-
Minimize Quantities: Always use the smallest amount of this compound necessary for the experiment to minimize the potential hazard.[7]
-
Use Appropriate Tools: Use non-sparking tools and equipment made of compatible materials like Teflon, glass, or ceramic to prevent accidental ignition.[2]
-
Control Conditions: Avoid exposure to heat, open flames, sparks, friction, and mechanical shock.[8]
-
Prevent Contamination: Do not allow this compound to come into contact with incompatible materials such as strong acids and bases, strong oxidizing and reducing agents, and metals like iron and copper, as these can cause violent decomposition.[7] Never return unused material to the original container.[7]
-
-
Storage Protocols:
-
Proper Containers: Store this compound in its original, tightly closed, light-resistant, and air-impermeable container.[1][9] Avoid using glass containers with ground glass stoppers or metal caps (B75204) that can cause friction.[1]
-
Controlled Environment: Store in a cool, dry, well-ventilated area, away from heat sources, direct sunlight, and incompatible chemicals.[2] Adhere to the recommended storage temperature at all times.[7]
-
Inventory Management: Label containers with the date they are received and opened.[1] Establish a regular inventory check to dispose of older chemicals. A general guideline for organic peroxides is to dispose of them within six months of receipt if no expiration date is provided.[1]
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[1]
Disposal Workflow for this compound and Contaminated Materials
Caption: Step-by-step process for the safe disposal of this compound waste.
Detailed Disposal Methodologies:
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated hazardous waste container.
-
The waste container should be clearly labeled with "Hazardous Waste - Organic Peroxide" and a list of its contents. The container must be kept closed except when adding waste and should be vented if there is a risk of gas buildup.[8]
-
-
Spill Management Protocol:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.[7]
-
Thoroughly wet the absorbent material with water to reduce its sensitivity to shock and friction.[7]
-
Using non-sparking tools, carefully collect the contaminated material and place it in a designated hazardous waste container.[7]
-
Clean the spill area with a surfactant and water to ensure no residue remains.[7]
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
A common disposal procedure for organic peroxides involves dilution with an inert organic solvent to reduce the active oxygen content to less than 1% before incineration by a licensed hazardous waste disposal company.[7] This should only be performed by trained personnel following established protocols.
-
References
- 1. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 2. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. eopsg.org [eopsg.org]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
